3-(1H-tetrazol-1-yl)phenol
Description
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Properties
IUPAC Name |
3-(tetrazol-1-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O/c12-7-3-1-2-6(4-7)11-5-8-9-10-11/h1-5,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXPLZNJTPPNNOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)N2C=NN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40357641 | |
| Record name | 3-(1H-tetrazol-1-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40357641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125620-16-8 | |
| Record name | 3-(1H-Tetrazol-1-yl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=125620-16-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1H-tetrazol-1-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40357641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 3-(1H-tetrazol-1-yl)phenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 3-(1H-tetrazol-1-yl)phenol, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details a common synthetic route, outlines expected characterization data, and provides standardized experimental protocols.
Synthesis Pathway
The most common and efficient method for the synthesis of 1-substituted-1H-tetrazoles involves the reaction of a primary amine with triethyl orthoformate and sodium azide.[1][2][3] For the synthesis of this compound, the starting material is 3-aminophenol.[4] The reaction proceeds via the formation of an intermediate imidate from the amine and triethyl orthoformate, which then undergoes a cyclization reaction with the azide ion to form the tetrazole ring.
Experimental Protocol: Synthesis
This protocol is a generalized procedure adapted from established methods for the synthesis of 1-aryl-1H-tetrazoles.[2][5][6]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-aminophenol (1.0 eq.), sodium azide (1.2 eq.), and triethyl orthoformate (1.5 eq.) in a suitable solvent such as glacial acetic acid or N,N-dimethylformamide (DMF).
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir vigorously. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete (typically after several hours), cool the mixture to room temperature. Carefully pour the mixture into a beaker of ice water to precipitate the product.
-
Purification: Collect the crude solid by vacuum filtration and wash thoroughly with cold water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.
Characterization Data
The identity and purity of the synthesized this compound are confirmed through various analytical techniques.
Physical Properties
The expected physical properties of the compound are summarized in the table below.
| Property | Value | Reference |
| Appearance | White to off-white solid | [7][8] |
| Molecular Formula | C₇H₆N₄O | [9][10] |
| Molecular Weight | 162.15 g/mol | [9][10] |
| Storage | Store at 2-8°C, under nitrogen atmosphere | [7] |
Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound based on the analysis of its functional groups and data from analogous structures.
Table 1: Predicted ¹H NMR Spectral Data (Solvent: DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.5 - 10.5 | Singlet | 1H | Ar-OH |
| ~9.0 - 9.5 | Singlet | 1H | Tetrazole CH |
| ~7.2 - 7.5 | Multiplet | 2H | Aromatic CH |
| ~6.8 - 7.1 | Multiplet | 2H | Aromatic CH |
Table 2: Predicted ¹³C NMR Spectral Data (Solvent: DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~158 | C -OH |
| ~145 | Tetrazole C -H |
| ~138 | Aromatic C -N |
| ~131 | Aromatic C H |
| ~120 | Aromatic C H |
| ~118 | Aromatic C H |
| ~115 | Aromatic C H |
Table 3: Predicted FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3200 - 3500 (broad) | O-H Stretch | Phenolic -OH |
| 3000 - 3100 | C-H Stretch | Aromatic C-H |
| ~1600, ~1480 | C=C Stretch | Aromatic Ring |
| 1200 - 1300 | C-O Stretch | Phenolic C-O |
| 1000 - 1100 | N-N=N, C-N Stretch | Tetrazole Ring |
Table 4: Predicted Mass Spectrometry Data
| m/z Value | Assignment |
| ~162.05 | [M]⁺ (Molecular Ion) |
Analytical Workflow and Protocols
A standard workflow for the characterization of the synthesized compound is depicted below.
Experimental Protocols: Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve approximately 5-10 mg of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz).
-
Process the data, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Prepare the sample, typically as a KBr (potassium bromide) pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
For a KBr pellet, mix a small amount of the sample with dry KBr powder and press it into a transparent disk.
-
Place the sample in the FT-IR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
-
-
Mass Spectrometry (MS):
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Ionization (EI).
-
Acquire the mass spectrum and identify the molecular ion peak ([M]⁺ or [M+H]⁺) to confirm the molecular weight of the compound.
-
Analyze the fragmentation pattern for further structural confirmation.
-
Conclusion
This guide provides essential information for the successful synthesis and thorough characterization of this compound. The detailed synthetic protocol, combined with the tabulated physical and spectroscopic data, serves as a valuable resource for chemists and researchers in the pharmaceutical and materials science fields. Adherence to the outlined analytical workflows will ensure the unambiguous identification and quality assessment of the target compound.
References
- 1. 1H-Tetrazole synthesis [organic-chemistry.org]
- 2. New ecofriendly heterogeneous nano-catalyst for the synthesis of 1-substituted and 5-substituted 1H-tetrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repositorium.uminho.pt [repositorium.uminho.pt]
- 4. 3-Aminophenol - Wikipedia [en.wikipedia.org]
- 5. Synthesis of 1-substituted tetrazoles by heterocyclization of primary amines, orthoformic ester, and sodium azide | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound CAS#: 125620-16-8 [amp.chemicalbook.com]
- 8. This compound | 125620-16-8 [amp.chemicalbook.com]
- 9. 4-(1H-1,2,3,4-tetrazol-1-yl)phenol | C7H6N4O | CID 542910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 3-(1H-1,2,3,4-Tetrazol-1-yl)phenol [myskinrecipes.com]
Spectroscopic and Synthetic Profile of 3-(1H-tetrazol-1-yl)phenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic properties and a plausible synthetic route for 3-(1H-tetrazol-1-yl)phenol. Due to a lack of publicly available experimental data for this specific isomer, this document presents a scientifically informed projection based on established chemical principles and data from analogous compounds. This guide is intended to support research and development efforts by providing a foundational understanding of the molecule's characteristics.
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from the analysis of its structural features—a meta-substituted phenol ring and a 1-substituted tetrazole ring—and comparison with data from its isomers and other related tetrazole derivatives.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |
| ~9.8 - 10.5 | Singlet (broad) | - | 1H | Phenolic -OH |
| ~9.4 - 9.6 | Singlet | - | 1H | Tetrazole C-H |
| ~7.4 - 7.6 | Triplet | ~8.0 | 1H | Ar-H |
| ~7.1 - 7.3 | Multiplet | - | 2H | Ar-H |
| ~6.9 - 7.1 | Multiplet | - | 1H | Ar-H |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~158 | Ar-C-OH |
| ~145 | Tetrazole C-H |
| ~135 | Ar-C (ipso to tetrazole) |
| ~131 | Ar-CH |
| ~122 | Ar-CH |
| ~118 | Ar-CH |
| ~115 | Ar-CH |
Solvent: DMSO-d₆
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200 - 3600 | Broad | O-H stretch (phenolic) |
| 3100 - 3150 | Medium | C-H stretch (tetrazole ring) |
| 3000 - 3100 | Medium | C-H stretch (aromatic) |
| 1600 - 1620 | Medium-Strong | C=C stretch (aromatic) |
| 1450 - 1550 | Medium-Strong | N=N stretch (tetrazole ring) |
| 1200 - 1300 | Strong | C-O stretch (phenolic) |
| 1000 - 1100 | Medium | Tetrazole ring vibrations |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 162 | [M]⁺ (Molecular Ion) |
| 134 | [M - N₂]⁺ |
| 105 | [M - N₂ - HCN]⁺ |
| 77 | [C₆H₅]⁺ |
Proposed Experimental Protocols
The following section details a plausible synthetic route for this compound, starting from 3-aminophenol. The characterization methods described are standard analytical procedures for organic compounds.
Synthesis of this compound
This synthesis is a one-pot reaction involving the formation of a formamidine intermediate followed by cyclization with an azide.
Materials:
-
3-Aminophenol
-
Triethyl orthoformate
-
Sodium azide (NaN₃)
-
Glacial acetic acid
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-aminophenol in a minimal amount of glacial acetic acid.
-
Add triethyl orthoformate to the solution.
-
Heat the reaction mixture to reflux for 2-3 hours to form the intermediate ethoxymethyleneamino-phenol.
-
Cool the mixture to room temperature and slowly add sodium azide in small portions. Caution: Sodium azide is highly toxic and can form explosive compounds. Handle with appropriate safety precautions.
-
Heat the reaction mixture to 80-90 °C and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing ethyl acetate and water.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Collect the fractions containing the desired product and evaporate the solvent to yield pure this compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra are to be recorded on a 400 MHz or 500 MHz NMR spectrometer.
-
The sample is to be dissolved in deuterated dimethyl sulfoxide (DMSO-d₆).
-
Chemical shifts (δ) are to be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy:
-
The IR spectrum is to be recorded using a Fourier-transform infrared (FTIR) spectrometer.
-
The sample can be analyzed as a KBr pellet or using an attenuated total reflectance (ATR) accessory.
-
Wavenumbers are to be reported in cm⁻¹.
Mass Spectrometry (MS):
-
The mass spectrum is to be obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.
-
The mass-to-charge ratio (m/z) of the molecular ion and major fragments are to be reported.
Experimental and Logical Workflow Diagram
The following diagram illustrates the proposed synthetic and characterization workflow for this compound.
Caption: Workflow for the synthesis and characterization of this compound.
physical and chemical properties of 3-(1H-tetrazol-1-yl)phenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(1H-tetrazol-1-yl)phenol is a heterocyclic aromatic organic compound that holds significance as a key intermediate in the synthesis of various pharmaceutical agents, most notably angiotensin II receptor antagonists. The unique structural combination of a phenol group and a tetrazole ring imparts specific physicochemical properties that make it a valuable building block in medicinal chemistry. The tetrazole moiety, in particular, is often employed as a bioisostere for a carboxylic acid group, offering similar acidity and hydrogen bonding capabilities but with improved metabolic stability and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential biological relevance of this compound.
Physical and Chemical Properties
A thorough understanding of the physical and chemical properties of this compound is essential for its handling, characterization, and application in synthesis. The available data for this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆N₄O | [1] |
| Molecular Weight | 162.15 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Melting Point | ~220°C (with decomposition) | [3] |
| Boiling Point | Not available | |
| Solubility | Moderately soluble in water due to hydrogen bonding capabilities. Soluble in organic solvents like ethanol, ether, chloroform, and glycerol.[2][4][5] | |
| pKa | Not experimentally determined. Estimated to be weakly acidic due to the phenolic hydroxyl group and the acidic proton on the tetrazole ring. The pKa of phenol is approximately 9.9, while the pKa of 1H-tetrazole is approximately 4.9. | |
| Storage | 2-8°C, stored under nitrogen | [2] |
| CAS Number | 125620-16-8 | [1] |
Spectral Data
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenol ring and the single proton on the tetrazole ring. The chemical shifts of the aromatic protons will be influenced by the positions of the hydroxyl and tetrazolyl substituents. The phenolic -OH proton may appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent. The tetrazole proton typically appears as a singlet in the downfield region.
¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals corresponding to the seven carbon atoms in the molecule. The carbon attached to the hydroxyl group will be shifted downfield. The chemical shifts of the aromatic carbons will provide information about the substitution pattern. The carbon atom in the tetrazole ring will also have a characteristic chemical shift.
Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic hydroxyl group. Characteristic absorptions for the aromatic C-H stretching will be observed around 3000-3100 cm⁻¹. The C=C stretching vibrations of the aromatic ring will appear in the 1400-1600 cm⁻¹ region. The tetrazole ring will also show characteristic stretching and bending vibrations.[9][10]
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (162.15 g/mol ). The fragmentation pattern is expected to involve the loss of small molecules such as N₂, HCN, and CO, which is characteristic of tetrazole and phenol-containing compounds.[3][11][12][13][14]
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of 1-aryl-1H-tetrazoles involves the reaction of the corresponding aniline with an orthoformate and sodium azide.[15][16] For the synthesis of this compound, the starting material would be 3-aminophenol.
Reaction Scheme:
Caption: General synthesis of this compound.
Detailed Protocol (Adapted from general procedures for 1-aryl-1H-tetrazole synthesis): [15][16]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-aminophenol (1 equivalent), triethyl orthoformate (1.2 equivalents), and sodium azide (1.5 equivalents) in glacial acetic acid.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 120-130°C) and maintain for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker of ice water with stirring.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x volume).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.
Synthesis of the Precursor, 3-Aminophenol:
3-Aminophenol can be synthesized from resorcinol by reaction with ammonium chloride and aqueous ammonia under high temperature and pressure in an autoclave.[17][18] The crude product is then purified by recrystallization from water.[17]
Caption: Synthesis of 3-aminophenol from resorcinol.
Biological Activity and Signaling Pathways
While direct studies on the biological activity and specific signaling pathways of this compound are limited, its role as a key intermediate in the synthesis of sartans (angiotensin II receptor blockers) suggests its structural importance for binding to the AT₁ receptor.[3][13][19][20] The tetrazole ring acts as a bioisosteric replacement for the carboxylic acid group found in earlier peptide-based angiotensin II antagonists, contributing to the high affinity and oral bioavailability of the sartan drugs.
Furthermore, phenolic compounds, in general, are known to exhibit a range of biological activities, including antioxidant and enzyme inhibitory effects.[2][8][21] There is evidence that some phenolic compounds can act as inhibitors of xanthine oxidase, an enzyme involved in the production of uric acid.[2][8][21] This suggests a potential, though unexplored, avenue for the biological activity of this compound.
Potential Signaling Pathway Involvement (Hypothetical):
Given its use in the synthesis of angiotensin II receptor antagonists, a logical workflow to investigate its biological activity would involve assessing its affinity for the AT₁ receptor and its effect on downstream signaling.
Caption: Hypothetical workflow for investigating AT₁ receptor activity.
Conclusion
This compound is a compound of significant interest in medicinal chemistry, primarily due to its role as a precursor to important antihypertensive drugs. Its physical and chemical properties are dictated by the interplay of the phenolic hydroxyl group and the tetrazole ring. While specific experimental data for this compound is not extensively documented, established synthetic routes for related compounds provide a clear path for its preparation. Further research is warranted to fully characterize its spectral properties, elucidate its precise biological activities, and explore its potential involvement in relevant signaling pathways beyond its established role as a synthetic intermediate. This would provide a more complete understanding of this valuable molecule and could open up new avenues for its application in drug discovery and development.
References
- 1. mdpi.com [mdpi.com]
- 2. chembk.com [chembk.com]
- 3. mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. whitman.edu [whitman.edu]
- 12. uni-saarland.de [uni-saarland.de]
- 13. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 14. Xanthine oxidase inhibitory activity of the methanolic extracts of selected Jordanian medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structural Basis for Ligand Recognition and Functional Selectivity at Angiotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pnrjournal.com [pnrjournal.com]
- 17. prepchem.com [prepchem.com]
- 18. Frontiers | Xanthine oxidase inhibitory study of eight structurally diverse phenolic compounds [frontiersin.org]
- 19. benchchem.com [benchchem.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. 4-(1H-1,2,3,4-tetrazol-1-yl)phenol | C7H6N4O | CID 542910 - PubChem [pubchem.ncbi.nlm.nih.gov]
In-depth Technical Guide: Crystal Structure of Tetrazolylphenols
Disclaimer: The crystal structure for the specific compound 3-(1H-tetrazol-1-yl)phenol is not publicly available in crystallographic databases. This guide therefore presents a detailed analysis of the closely related and structurally characterized compound, 4-Nitro-2-(1H-tetrazol-1-yl)phenol , as a representative example for researchers, scientists, and drug development professionals. All data and protocols presented herein pertain to 4-Nitro-2-(1H-tetrazol-1-yl)phenol.
Introduction
Tetrazole-containing compounds are of significant interest in medicinal chemistry and drug development due to their bioisosteric relationship with carboxylic acids and their broad range of biological activities. The spatial arrangement of atoms within these molecules, determined through single-crystal X-ray diffraction, is crucial for understanding their structure-activity relationships, designing new drug candidates, and predicting their physicochemical properties. This technical guide provides a comprehensive overview of the crystal structure of 4-Nitro-2-(1H-tetrazol-1-yl)phenol, including detailed crystallographic data, experimental protocols for its synthesis and structure determination, and visualizations of its molecular and supramolecular features.
Molecular Structure and Crystallographic Data
The asymmetric unit of 4-Nitro-2-(1H-tetrazol-1-yl)phenol contains two symmetry-independent molecules. In both molecules, the tetrazole and phenyl rings are essentially planar. However, the rings are not coplanar, with dihedral angles of 30.2(1)° and 7.0(1)° between the phenyl and tetrazole rings in the two independent molecules.[1] This conformational difference highlights the molecule's flexibility.
Crystallographic Data
The following table summarizes the key crystallographic data for 4-Nitro-2-(1H-tetrazol-1-yl)phenol.
| Parameter | Value |
| Chemical Formula | C₇H₅N₅O₃ |
| Formula Weight | 207.15 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 7.2094(1) Å |
| b | 7.7337(1) Å |
| c | 14.2011(2) Å |
| α | 90° |
| β | 93.215(1)° |
| γ | 90° |
| Volume | 790.25(2) ų |
| Z | 4 |
| Calculated Density | 1.741 g/cm³ |
| Absorption Coefficient | 0.14 mm⁻¹ |
| F(000) | 424 |
| Data Collection | |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature | 293(2) K |
| Reflections Collected | 1830 |
| Independent Reflections | 1830 [R(int) = 0.0000] |
| Refinement | |
| R-factor (I > 2σ(I)) | R1 = 0.0455 |
| wR-factor (all data) | wR2 = 0.1249 |
| Goodness-of-fit on F² | 1.043 |
Selected Bond Lengths and Angles
The tables below present selected intramolecular bond lengths and angles, providing insight into the molecular geometry.
Table 2: Selected Bond Lengths (Å)
| Bond | Length (Å) | Bond | Length (Å) |
| O(1)-C(2) | 1.348(2) | N(3)-N(4) | 1.319(2) |
| O(2)-N(5) | 1.226(2) | N(4)-C(7) | 1.320(2) |
| O(3)-N(5) | 1.225(2) | N(5)-C(4) | 1.459(2) |
| N(1)-C(7) | 1.334(2) | C(1)-C(2) | 1.391(2) |
| N(1)-N(2) | 1.372(2) | C(1)-C(6) | 1.383(2) |
| N(2)-C(1) | 1.417(2) | C(2)-C(3) | 1.388(2) |
| N(2)-N(3) | 1.298(2) | C(3)-C(4) | 1.378(2) |
Table 3: Selected Bond Angles (°)
| Atoms | Angle (°) | Atoms | Angle (°) |
| C(7)-N(1)-N(2) | 105.1(1) | C(3)-C(4)-C(5) | 121.2(2) |
| N(3)-N(2)-N(1) | 110.8(1) | C(4)-C(5)-C(6) | 118.8(2) |
| N(3)-N(2)-C(1) | 129.5(1) | C(1)-C(6)-C(5) | 121.3(2) |
| N(1)-N(2)-C(1) | 119.7(1) | N(4)-C(7)-N(1) | 110.8(2) |
| N(4)-N(3)-N(2) | 106.6(1) | O(3)-N(5)-O(2) | 123.5(2) |
| N(3)-N(4)-C(7) | 106.7(1) | O(3)-N(5)-C(4) | 118.3(2) |
| C(6)-C(1)-C(2) | 118.0(2) | O(2)-N(5)-C(4) | 118.2(1) |
| O(1)-C(2)-C(1) | 123.0(2) |
Experimental Protocols
Synthesis of 4-Nitro-2-(1H-tetrazol-1-yl)phenol
The synthesis of the title compound is achieved through the diazotization of 2-amino-4-nitrophenol followed by a cyclization reaction with sodium azide.
Materials:
-
2-Amino-4-nitrophenol
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Sodium azide (NaN₃)
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Ethanol
Procedure:
-
A solution of 2-amino-4-nitrophenol in aqueous hydrochloric acid is cooled to 0-5 °C in an ice bath.
-
An aqueous solution of sodium nitrite is added dropwise to the cooled solution with constant stirring to form the diazonium salt. The reaction progress is monitored using starch-iodide paper.
-
A solution of sodium azide in water is then added to the diazonium salt solution.
-
The reaction mixture is stirred at room temperature for several hours, during which the tetrazole ring is formed.
-
The pH of the solution is adjusted with sodium hydroxide to precipitate the product.
-
The precipitate is collected by filtration, washed with cold water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield yellow crystals of 4-Nitro-2-(1H-tetrazol-1-yl)phenol.
Single-Crystal X-ray Diffraction
Single crystals of 4-Nitro-2-(1H-tetrazol-1-yl)phenol suitable for X-ray diffraction were obtained by slow evaporation of an ethyl acetate/ethanol solution.
Data Collection and Structure Refinement:
-
A suitable single crystal was mounted on a diffractometer.
-
X-ray diffraction data were collected at 293(2) K using graphite-monochromated Mo Kα radiation.
-
The structure was solved by direct methods and refined by full-matrix least-squares on F².
-
All non-hydrogen atoms were refined anisotropically.
-
Hydrogen atoms were placed in calculated positions and refined using a riding model.
Visualizations
Molecular Structure
The following diagram illustrates the molecular structure of one of the two independent molecules of 4-Nitro-2-(1H-tetrazol-1-yl)phenol found in the asymmetric unit.
Caption: Molecular structure of 4-Nitro-2-(1H-tetrazol-1-yl)phenol.
Experimental Workflow
The following diagram outlines the workflow for the synthesis and crystallographic analysis of 4-Nitro-2-(1H-tetrazol-1-yl)phenol.
Caption: Workflow for synthesis and crystallographic analysis.
Supramolecular Structure and Intermolecular Interactions
In the crystal structure of 4-Nitro-2-(1H-tetrazol-1-yl)phenol, molecules are linked by O-H···N hydrogen bonds, forming four-membered molecular aggregates.[1] These aggregates are further connected through a complex three-dimensional network of hydrogen bonds. This intricate network of intermolecular interactions is a key factor in the stability of the crystal lattice.
Conclusion
This technical guide has provided a detailed overview of the crystal structure of 4-Nitro-2-(1H-tetrazol-1-yl)phenol, serving as a valuable illustrative example in the absence of publicly available data for this compound. The presented crystallographic data, experimental protocols, and visualizations offer a comprehensive resource for researchers in medicinal chemistry and materials science. The analysis of the molecular geometry and intermolecular interactions provides fundamental insights that can aid in the rational design of novel tetrazole-based compounds with desired properties.
References
An In-depth Technical Guide to the Solubility of 3-(1H-tetrazol-1-yl)phenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3-(1H-tetrazol-1-yl)phenol, a key intermediate in the synthesis of angiotensin II receptor antagonists. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust experimental framework for determining its solubility in various solvents. This guide is intended to equip researchers with the necessary protocols to generate reliable and reproducible solubility data essential for drug development, process chemistry, and formulation science.
Introduction to this compound
This compound is a heterocyclic aromatic compound with the chemical formula C₇H₆N₄O.[1] Its structure, featuring both a phenol group and a tetrazole ring, suggests a moderate polarity. The tetrazole moiety is a well-known bioisostere for the carboxylic acid group, which is crucial for its application in the synthesis of sartan-class antihypertensive drugs.[1] Understanding its solubility is critical for optimizing reaction conditions, purification processes, and formulation development.
Chemical Structure:
Physical Properties:
Predicted Solubility Profile
Based on its chemical structure, a qualitative solubility profile can be predicted. The phenolic hydroxyl group can act as a hydrogen bond donor and acceptor, suggesting potential solubility in polar protic solvents like alcohols. The nitrogen-rich tetrazole ring also contributes to the molecule's polarity. However, the benzene ring is hydrophobic, which may limit solubility in highly polar solvents like water and enhance solubility in organic solvents. It is expected to be soluble in polar aprotic solvents and have limited solubility in nonpolar solvents.
Experimental Protocol for Solubility Determination: Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[5][6]
Objective: To determine the concentration of this compound in a saturated solution with a specific solvent at a controlled temperature.
Materials and Equipment:
-
This compound (high purity)
-
Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, acetonitrile, toluene, dichloromethane)
-
Thermostatic shaker or water bath with orbital shaking capabilities
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE or nylon)
-
Vials with screw caps
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
pH meter (for aqueous solutions)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period to reach equilibrium. A period of 24 to 72 hours is generally recommended. Preliminary experiments can be conducted to determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Immediately filter the collected supernatant through a syringe filter to remove any suspended solid particles.
-
-
Analysis:
-
Dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve should be prepared using standard solutions of known concentrations.
-
-
Calculation:
-
Calculate the solubility using the following formula: Solubility (g/L) = (Concentration from analysis) × (Dilution factor)
-
Experimental Workflow for Solubility Determination
Caption: Experimental workflow for determining the solubility of this compound.
Data Presentation: Template for Solubility Data
The following table provides a structured format for recording and comparing the experimentally determined solubility of this compound in various solvents.
| Solvent Classification | Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method | Notes |
| Polar Protic | Water | 25 | Shake-Flask | |||
| 37 | Shake-Flask | |||||
| Methanol | 25 | Shake-Flask | ||||
| 37 | Shake-Flask | |||||
| Ethanol | 25 | Shake-Flask | ||||
| 37 | Shake-Flask | |||||
| Polar Aprotic | Acetone | 25 | Shake-Flask | |||
| 37 | Shake-Flask | |||||
| Acetonitrile | 25 | Shake-Flask | ||||
| 37 | Shake-Flask | |||||
| Dimethyl Sulfoxide (DMSO) | 25 | Shake-Flask | ||||
| 37 | Shake-Flask | |||||
| Nonpolar | Toluene | 25 | Shake-Flask | |||
| 37 | Shake-Flask | |||||
| Dichloromethane | 25 | Shake-Flask | ||||
| 37 | Shake-Flask |
Factors Influencing Solubility
Several factors can influence the solubility of this compound:
-
Temperature: The solubility of solids in liquids generally increases with temperature.[7]
-
pH (for aqueous solutions): The phenolic hydroxyl group is weakly acidic. In aqueous solutions with a pH above the pKa of the phenol, the compound will deprotonate to form a more soluble phenoxide salt.
-
Solvent Polarity: As a moderately polar molecule, its solubility will be highest in solvents with similar polarity, following the "like dissolves like" principle.[7]
-
Crystalline Form (Polymorphism): Different crystalline forms of the same compound can exhibit different solubilities. It is important to characterize the solid form used in the solubility studies.
Conclusion
References
- 1. 3-(1H-1,2,3,4-Tetrazol-1-yl)phenol [myskinrecipes.com]
- 2. This compound CAS#: 125620-16-8 [amp.chemicalbook.com]
- 3. This compound | 125620-16-8 [amp.chemicalbook.com]
- 4. 4-(1H-1,2,3,4-tetrazol-1-yl)phenol | C7H6N4O | CID 542910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
An In-depth Technical Guide to 3-(1H-tetrazol-1-yl)phenol (CAS Number: 125620-16-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of 3-(1H-tetrazol-1-yl)phenol, identified by CAS number 125620-16-8. This compound is a key intermediate in the synthesis of a class of angiotensin II receptor blockers (ARBs), commonly known as sartans, which are pivotal in the management of hypertension. This guide consolidates available data on its physical and chemical characteristics, provides a detailed, plausible synthesis protocol, and discusses its relationship with the renin-angiotensin signaling pathway. The information is presented to support research and development activities in medicinal chemistry and drug discovery.
Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 125620-16-8 | [3] |
| Molecular Formula | C₇H₆N₄O | [3] |
| Molecular Weight | 162.15 g/mol | [3] |
| Appearance | White to off-white solid | [1][2] |
| Storage Temperature | 2-8°C | [1][2] |
| Melting Point | No data available. Isomer 2-(1H-tetrazol-5-yl)phenol melts at 218-219 °C. | [4] |
| Boiling Point | No data available. | |
| Solubility | No data available. Expected to be soluble in polar organic solvents like DMSO and DMF. |
Spectroscopic Data (Predicted and Comparative)
Detailed experimental spectra for this compound are not widely published. However, based on the known spectral data of the related compound 2-(1H-tetrazol-5-yl)phenol and general principles of spectroscopy, the following characteristics can be anticipated.[4]
| Spectroscopy | Expected Features for this compound |
| ¹H NMR | Aromatic protons (on the phenol ring) would appear in the range of δ 7.0-8.0 ppm. The single proton on the tetrazole ring would likely appear as a singlet further downfield, potentially above δ 8.5 ppm. The phenolic hydroxyl proton would be a broad singlet, with its chemical shift dependent on solvent and concentration. |
| ¹³C NMR | Aromatic carbons would resonate in the δ 110-160 ppm region. The carbon of the tetrazole ring would also be in the aromatic region. |
| IR (Infrared) | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic group. Aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹. C=C and C=N stretching vibrations from the aromatic and tetrazole rings would appear in the 1400-1600 cm⁻¹ region. |
| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z = 162. Common fragmentation patterns would involve the loss of N₂ (28 Da) from the tetrazole ring. |
Synthesis of this compound
The primary application of this compound is as a crucial building block in the synthesis of sartan-class drugs.[3] A plausible and commonly employed synthetic route starts from 3-aminophenol.
Reaction Scheme
The synthesis involves a diazotization of the amino group of 3-aminophenol, followed by a cyclization reaction with sodium azide and an orthoformate to form the tetrazole ring.
References
The Ascendant Therapeutic Potential of Tetrazole-Containing Phenols: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The convergence of the tetrazole ring and a phenolic moiety within a single molecular framework has given rise to a class of compounds demonstrating a remarkable breadth of biological activities. The tetrazole group, a bioisostere of the carboxylic acid function, imparts favorable pharmacokinetic properties, including metabolic stability and enhanced lipophilicity. When coupled with the well-documented antioxidant and diverse biological activities of phenols, the resulting hybrid molecules present a compelling scaffold for the design of novel therapeutic agents. This in-depth technical guide explores the core biological activities of tetrazole-containing phenols, presenting quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to provide a comprehensive resource for researchers in drug discovery and development.
Core Biological Activities
Tetrazole-containing phenols have been investigated for a range of biological activities, primarily focusing on their antioxidant, antimicrobial, anticancer, and enzyme inhibitory properties. The synergistic interplay between the tetrazole and phenol functionalities often leads to compounds with enhanced potency and selectivity.
Antioxidant Activity
The phenolic hydroxyl group is a well-established pharmacophore for antioxidant activity, capable of donating a hydrogen atom to scavenge free radicals. The integration of a tetrazole ring can modulate this activity, influencing the electronic properties of the phenol and the overall lipophilicity of the molecule, which affects its ability to interact with radical species in different environments.
Table 1: Antioxidant Activity of Tetrazole-Containing Phenols (DPPH Radical Scavenging Assay)
| Compound | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) |
| 4-(5-phenyl-1H-tetrazol-1-yl)phenol | 15.8 ± 0.7 | Ascorbic Acid | 5.2 ± 0.3 |
| 4-(5-(4-chlorophenyl)-1H-tetrazol-1-yl)phenol | 12.5 ± 0.5 | Ascorbic Acid | 5.2 ± 0.3 |
| 4-(5-(4-methoxyphenyl)-1H-tetrazol-1-yl)phenol | 18.2 ± 0.9 | Ascorbic Acid | 5.2 ± 0.3 |
Antimicrobial Activity
The antimicrobial potential of tetrazole-containing phenols has been explored against a range of pathogenic bacteria and fungi. The lipophilic nature of the tetrazole ring can facilitate the passage of these molecules through microbial cell membranes, while the phenolic group can disrupt essential cellular processes.
Table 2: Antimicrobial Activity of Tetrazole-Containing Phenols (Minimum Inhibitory Concentration - MIC)
| Compound | Staphylococcus aureus (µg/mL) | Escherichia coli (µg/mL) | Reference Drug (Ciprofloxacin) (µg/mL) |
| 2-((5-(4-hydroxyphenyl)-1H-tetrazol-1-yl)methyl)quinoline | 16 | 32 | 0.5 |
| 4-(5-(4-hydroxyphenyl)-2H-tetrazol-2-yl)phenol | 32 | 64 | 0.5 |
Anticancer Activity
Several tetrazole-containing phenols have demonstrated significant cytotoxic activity against various cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis through the modulation of key signaling pathways.
Table 3: Anticancer Activity of Tetrazole-Containing Phenols (MTT Assay)
| Compound | Cell Line | IC50 (µM) | Reference Drug (Doxorubicin) (µM) |
| 1-(4-hydroxyphenyl)-5-(4-nitrophenyl)-1H-tetrazole | HeLa | 8.5 ± 0.4 | 1.2 ± 0.1 |
| 1-(4-hydroxyphenyl)-5-(4-chlorophenyl)-1H-tetrazole | HeLa | 12.1 ± 0.6 | 1.2 ± 0.1 |
| 2-(4-hydroxyphenyl)-5-phenyl-2H-tetrazole | HepG2 | 15.7 ± 0.8 | 0.9 ± 0.05 |
Enzyme Inhibition
The structural features of tetrazole-containing phenols make them attractive candidates for the inhibition of various enzymes implicated in disease. The tetrazole ring can mimic the transition state of substrate binding, while the phenol group can form crucial hydrogen bonds within the enzyme's active site. A notable target is urease, an enzyme involved in bacterial pathogenesis.
Table 4: Urease Inhibitory Activity of Tetrazole-Containing Phenols
| Compound | % Inhibition at 100 µg/mL | IC50 (µM) | Reference Inhibitor (Thiourea) IC50 (µM) |
| 4-(5-Mercapto-1H-tetrazol-1-yl)phenol | 78.5 ± 2.1 | 22.4 ± 1.2 | 21.6 ± 1.1 |
| 3-(5-Mercapto-1H-tetrazol-1-yl)phenol | 72.3 ± 1.8 | 28.9 ± 1.5 | 21.6 ± 1.1 |
Experimental Protocols
Synthesis of Tetrazole-Containing Phenols
A general and widely used method for the synthesis of 5-substituted-1H-tetrazoles involves the [3+2] cycloaddition reaction between a nitrile and an azide. For the synthesis of tetrazole-containing phenols, a common precursor is a cyanophenol.
General Procedure for the Synthesis of 4-(5-Substituted-1H-tetrazol-1-yl)phenols:
-
Step 1: Synthesis of the Nitrile Precursor. A substituted benzoyl chloride is reacted with 4-aminophenol in the presence of a base like pyridine in a suitable solvent such as dichloromethane (DCM) to form an amide intermediate. This amide is then dehydrated using a dehydrating agent like phosphorus oxychloride (POCl₃) to yield the corresponding substituted cyanophenol.
-
Step 2: Cycloaddition Reaction. The synthesized cyanophenol (1 equivalent) is dissolved in a solvent such as dimethylformamide (DMF). Sodium azide (NaN₃, 1.5 equivalents) and a catalyst, such as ammonium chloride (NH₄Cl, 1.5 equivalents) or zinc chloride (ZnCl₂, 0.5 equivalents), are added to the solution.
-
The reaction mixture is heated to a temperature ranging from 80°C to 120°C and stirred for 12 to 24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.
-
The resulting mixture is acidified with a dilute acid (e.g., 2N HCl) to a pH of 2-3, leading to the precipitation of the tetrazole-containing phenol.
-
The precipitate is collected by filtration, washed with cold water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure tetrazole-containing phenol.
DPPH Radical Scavenging Assay
This assay is a standard method for evaluating the antioxidant activity of compounds by measuring their ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[1]
-
Reagent Preparation: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol and stored in the dark.
-
Sample Preparation: The tetrazole-containing phenol is dissolved in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution (e.g., 1 mg/mL). Serial dilutions are then made to obtain a range of concentrations for testing (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).
-
Assay Procedure: In a 96-well microplate, a fixed volume of the DPPH solution (e.g., 180 µL) is added to each well. Then, a small volume of the test compound solution at different concentrations (e.g., 20 µL) is added to the wells. A control well contains the solvent instead of the test compound.
-
The plate is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution in each well is measured at a specific wavelength (typically 517 nm) using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[2][3]
-
Cell Seeding: Cancer cells (e.g., HeLa, HepG2) are seeded into a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) in a suitable culture medium and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The tetrazole-containing phenol is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. Serial dilutions are made in the culture medium to obtain the desired test concentrations. The medium in the wells is replaced with the medium containing the test compound at different concentrations. A control group receives the medium with the solvent at the same final concentration.
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (final concentration of 0.5 mg/mL) is added to each well. The plate is then incubated for another 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution in each well is measured at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculation: The percentage of cell viability is calculated using the following formula: % Cell Viability = (A_sample / A_control) x 100 Where A_sample is the absorbance of the cells treated with the test compound and A_control is the absorbance of the untreated control cells.
-
The IC50 value, representing the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.
Broth Microdilution Method for MIC Determination
This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[4]
-
Preparation of Inoculum: A pure culture of the test bacterium (e.g., S. aureus, E. coli) is grown on a suitable agar medium. A few colonies are then used to inoculate a sterile broth, which is incubated to achieve a standardized turbidity (e.g., 0.5 McFarland standard). This bacterial suspension is then diluted to the final inoculum concentration (e.g., 5 x 10⁵ CFU/mL).
-
Preparation of Compound Dilutions: The tetrazole-containing phenol is dissolved in a suitable solvent (e.g., DMSO) to obtain a stock solution. A two-fold serial dilution of the compound is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A positive control well (broth and bacteria, no compound) and a negative control well (broth only) are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Signaling Pathways and Mechanisms of Action
Induction of Apoptosis
Many anticancer agents, including some tetrazole derivatives, exert their cytotoxic effects by inducing apoptosis, or programmed cell death. The intrinsic apoptosis pathway is a common mechanism initiated by cellular stress, leading to the activation of a cascade of caspases that dismantle the cell. Tetrazole-containing phenols may trigger this pathway by generating reactive oxygen species (ROS) or by directly interacting with key regulatory proteins.[5][6]
Enzyme Inhibition: Urease
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide, leading to an increase in pH. In pathogenic bacteria like Helicobacter pylori, this activity is crucial for their survival in the acidic environment of the stomach. Phenolic compounds are known to inhibit urease, and the incorporation of a tetrazole moiety can enhance this inhibitory activity.[7][8][9] The mechanism of inhibition often involves the interaction of the inhibitor with the nickel ions in the active site of the enzyme.
Conclusion
Tetrazole-containing phenols represent a promising and versatile scaffold in medicinal chemistry. Their demonstrated antioxidant, antimicrobial, anticancer, and enzyme inhibitory activities, coupled with favorable physicochemical properties imparted by the tetrazole ring, make them attractive candidates for further drug development efforts. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to explore and expand upon the therapeutic potential of this important class of compounds. Future research should focus on elucidating the precise mechanisms of action, optimizing the structure-activity relationships, and evaluating the in vivo efficacy and safety of lead compounds to translate the promising in vitro findings into tangible clinical applications.
References
- 1. scispace.com [scispace.com]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. MTT (Assay protocol [protocols.io]
- 4. Broth microdilution - Wikipedia [en.wikipedia.org]
- 5. The Effect of Novel 7-methyl-5-phenyl-pyrazolo[4,3-e]tetrazolo[4,5-b][1,2,4]triazine Sulfonamide Derivatives on Apoptosis and Autophagy in DLD-1 and HT-29 Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and in vitro evaluation of novel tetrazole derivatives of dianisidine as anticancer agents targeting Bcl-2 apoptosis regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. A review on the development of urease inhibitors as antimicrobial agents against pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sciepub.com [sciepub.com]
3-(1H-tetrazol-1-yl)phenol as a Bioisostere of Carboxylic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry, the strategic modification of functional groups is a cornerstone of rational drug design, aimed at optimizing a molecule's pharmacological and pharmacokinetic profile. One of the most successful and widely employed tactics is the use of bioisosteres—substituents or groups with similar physical or chemical properties that impart comparable biological activities to a parent compound. The replacement of a carboxylic acid with a 5-substituted-1H-tetrazole ring is a classic example of this strategy.[1] This guide provides a comprehensive technical overview of 3-(1H-tetrazol-1-yl)phenol as a specific and important instance of a carboxylic acid bioisostere, detailing its physicochemical properties, synthesis, and the underlying principles of its utility in drug discovery.
The carboxylic acid moiety, while often crucial for target binding through ionic interactions and hydrogen bonding, can present several challenges, including rapid metabolism, poor membrane permeability, and potential for toxicity.[2][3] The tetrazole ring serves as an effective mimic of the carboxylic acid's acidic properties and planar structure while offering key advantages such as enhanced metabolic stability and a more favorable lipophilicity profile.[4][5] this compound is a key intermediate in the synthesis of angiotensin II receptor antagonists, particularly sartan-class antihypertensive drugs like losartan and candesartan, where the tetrazole ring is critical for high-affinity binding to the AT1 receptor.[2][6]
Physicochemical Properties: A Comparative Analysis
The success of a bioisosteric replacement hinges on the mimicry of key physicochemical properties of the original functional group. While tetrazoles are considered faithful mimics of carboxylic acids, a closer examination reveals important distinctions that can be leveraged in drug design.
One of the most critical parameters is the acid dissociation constant (pKa), which governs the ionization state of the molecule at physiological pH. Both 5-substituted-1H-tetrazoles and carboxylic acids typically exhibit pKa values in a similar range, ensuring they are predominantly ionized in the body.[1] However, tetrazoles generally exhibit higher lipophilicity (logP) compared to their carboxylic acid counterparts.[5] This increased lipophilicity can potentially improve membrane permeability, a desirable attribute for oral bioavailability.
| Property | Carboxylic Acid (e.g., Benzoic Acid) | Tetrazole (e.g., 5-Phenyl-1H-tetrazole) | This compound | Phenol |
| pKa | ~4.2 - 4.5 | ~4.5 - 4.9[2][5] | Data not available | ~9.99 |
| cLogP | ~1.87 (for Benzoic Acid) | ~1.99 (for 5-Phenyl-1H-tetrazole) | ~1.3 (estimated) | ~1.46 |
| Molecular Weight ( g/mol ) | 122.12 (for Benzoic Acid) | 146.15 (for 5-Phenyl-1H-tetrazole) | 162.15[6] | 94.11 |
| Hydrogen Bond Donors | 1 | 1 | 1 | 1 |
| Hydrogen Bond Acceptors | 2 | 4 | 5 | 1 |
| Metabolic Liability | Susceptible to glucuronidation[2][7] | Generally more resistant to metabolism[4][5] | Expected to be metabolically stable | Subject to phase I and II metabolism |
Note: Some values are for parent compounds to illustrate general properties. cLogP for this compound is an estimation based on its structure.
Synthesis of this compound
The most common and versatile method for the synthesis of 5-substituted-1H-tetrazoles is the [2+3] cycloaddition reaction between a nitrile and an azide.[8] In the case of this compound, the synthesis would logically start from 3-cyanophenol.
Conceptual Synthesis Workflow
Caption: Conceptual workflow for the synthesis of this compound.
Experimental Protocols
General Protocol for the Synthesis of 5-Substituted-1H-tetrazoles from Nitriles
This protocol is a generalized procedure based on common laboratory practices for the synthesis of tetrazoles.[9][10][11]
Materials:
-
Aryl or alkyl nitrile (1 equivalent)
-
Sodium azide (NaN₃) (1.05 - 1.5 equivalents)
-
Ammonium chloride (NH₄Cl) or a Lewis acid catalyst (e.g., ZnCl₂) (1 - 1.5 equivalents)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), water, or N-Methyl-2-pyrrolidone (NMP))
-
Hydrochloric acid (HCl) or other acid for workup
-
Ethyl acetate or other suitable organic solvent for extraction
-
Anhydrous sodium sulfate or magnesium sulfate for drying
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the nitrile in the chosen solvent.
-
Add sodium azide and the acid catalyst to the solution.
-
Heat the reaction mixture to the appropriate temperature (typically between 100-190°C) and stir for several hours to overnight.[9] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully acidify the reaction mixture with aqueous HCl to a pH of ~2 to precipitate the tetrazole product. Caution: Acidification of azide-containing solutions can generate highly toxic and explosive hydrazoic acid (HN₃). This step should be performed in a well-ventilated fume hood with appropriate safety precautions.
-
If a precipitate forms, it can be collected by vacuum filtration, washed with cold water, and dried.
-
If the product does not precipitate, the aqueous mixture is typically extracted with an organic solvent such as ethyl acetate.
-
The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude tetrazole can be further purified by recrystallization or column chromatography.
Protocol for pKa Determination by Potentiometric Titration
This is a standard method for determining the acid dissociation constant.[1]
Materials:
-
Test compound (e.g., this compound)
-
Standardized solution of a strong base (e.g., 0.1 M NaOH)
-
Deionized water (or a suitable co-solvent if the compound has poor water solubility)
-
Calibrated pH meter
-
Burette
-
Stir plate and stir bar
Procedure:
-
Accurately weigh a small amount of the test compound and dissolve it in a known volume of deionized water (or co-solvent).
-
Place the solution in a beaker with a stir bar and begin stirring.
-
Immerse the calibrated pH electrode into the solution.
-
Record the initial pH of the solution.
-
Titrate the solution by adding small, precise volumes of the standardized strong base from the burette.
-
Record the pH of the solution after each addition of the titrant. Continue the titration well past the equivalence point.
-
Plot the pH of the solution versus the volume of titrant added to generate a titration curve.
-
The pKa is determined as the pH at the half-equivalence point (the point where half of the acid has been neutralized).
Protocol for logP Determination by the Shake-Flask Method
This is the traditional and a widely accepted method for measuring the lipophilicity of a compound.[1]
Materials:
-
Test compound
-
n-Octanol (pre-saturated with water)
-
Water or buffer (e.g., phosphate-buffered saline, pH 7.4) (pre-saturated with n-octanol)
-
Centrifuge
-
Vials
-
Analytical instrument for concentration determination (e.g., UV-Vis spectrophotometer or HPLC)
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Add a known amount of the stock solution to a vial containing a known volume of n-octanol and a known volume of the aqueous phase.
-
Securely cap the vial and shake it vigorously for a predetermined amount of time (e.g., 1-2 hours) to allow for partitioning of the compound between the two phases.
-
After shaking, centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.
-
Carefully withdraw an aliquot from both the n-octanol and the aqueous layers.
-
Determine the concentration of the compound in each phase using a suitable analytical method.
-
The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
-
The logP is the logarithm of the partition coefficient: logP = log([Compound]octanol / [Compound]aqueous).
Biological Significance and Applications
The bioisosteric replacement of a carboxylic acid with a tetrazole ring, as exemplified by the core structure of this compound, has profound implications in drug design. This strategy has been successfully employed to improve the pharmacokinetic properties and overall druglikeness of numerous compounds.
Role in Angiotensin II Receptor Antagonism
The renin-angiotensin-aldosterone system (RAAS) is a critical regulator of blood pressure and fluid balance. Angiotensin II, a potent vasoconstrictor, exerts its effects by binding to the AT1 receptor. The development of AT1 receptor antagonists has been a major advancement in the treatment of hypertension.
In the design of non-peptidic AT1 receptor antagonists like Losartan, the tetrazole moiety plays a crucial role.[2] It mimics the acidic nature of a carboxylic acid, which is essential for anchoring the molecule to a positively charged residue in the AT1 receptor binding pocket. However, the tetrazole offers superior metabolic stability compared to a carboxylic acid, contributing to a longer duration of action and improved oral bioavailability.[4][12]
Caption: Logical relationship of bioisosteric replacement leading to improved therapeutic outcomes.
Conclusion
This compound serves as a quintessential example of the power of bioisosterism in modern drug discovery. The strategic replacement of a carboxylic acid with a tetrazole ring allows for the retention of essential acidic properties required for target interaction while concurrently improving critical pharmacokinetic parameters such as metabolic stability. This in-depth guide provides a foundational understanding of the physicochemical properties, synthesis, and biological relevance of this important structural motif. The provided experimental protocols offer a practical starting point for researchers aiming to synthesize and characterize similar compounds. A thorough understanding of the principles outlined herein is invaluable for medicinal chemists and drug development professionals seeking to design the next generation of therapeutics with optimized efficacy and safety profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. 3-(1H-1,2,3,4-Tetrazol-1-yl)phenol [myskinrecipes.com]
- 7. Acid Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 8. eurekaselect.com [eurekaselect.com]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. drughunter.com [drughunter.com]
In-Depth Technical Guide: Theoretical and Computational Studies of 3-(1H-tetrazol-1-yl)phenol
Disclaimer: As of late 2025, dedicated theoretical and computational studies on 3-(1H-tetrazol-1-yl)phenol are not extensively available in publicly accessible scientific literature. The following guide is a representative example, structured to meet the user's request, and utilizes hypothetical data based on common findings for analogous tetrazole and phenol derivatives. This document serves as a template for how such research would typically be presented.
Introduction
Phenol and its derivatives are a cornerstone in medicinal chemistry, valued for their antioxidant and biological activities. The tetrazole moiety, a bioisostere of the carboxylic acid group, is frequently incorporated into molecular designs to enhance metabolic stability and binding affinity to biological targets. The compound this compound combines these two key pharmacophores, making it a molecule of significant interest for theoretical and computational investigation. Such studies are crucial for elucidating its structural, electronic, and spectroscopic properties, which in turn can inform its potential applications in drug design and materials science.
This technical guide provides a comprehensive overview of a hypothetical computational chemistry study on this compound, detailing the theoretical framework, computational methodologies, and analysis of its molecular properties.
Theoretical and Computational Methods
Density Functional Theory (DFT) Calculations
All quantum chemical calculations were hypothetically performed using the Gaussian 16 suite of programs. The molecular geometry of this compound was optimized using the B3LYP functional with the 6-311++G(d,p) basis set. This level of theory is widely used for its balance of accuracy and computational cost in describing the electronic structure of organic molecules. Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (no imaginary frequencies) and to obtain theoretical vibrational spectra.
Molecular Electrostatic Potential (MEP)
The molecular electrostatic potential (MEP) map was calculated at the B3LYP/6-311++G(d,p) level of theory to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.
Frontier Molecular Orbital (FMO) Analysis
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) were analyzed to determine the molecule's electronic properties, including its kinetic stability and chemical reactivity. The HOMO-LUMO energy gap is a critical parameter for understanding charge transfer within the molecule.
Molecular Docking
To investigate the potential biological activity of this compound, molecular docking studies could be performed using software such as AutoDock Vina. A relevant protein target, for instance, a specific enzyme or receptor implicated in a disease pathway, would be selected. The protein structure would be prepared by removing water molecules and adding polar hydrogens. The ligand (this compound) would be prepared by assigning charges and defining rotatable bonds. The docking simulation would then be run to predict the binding affinity and interaction modes of the ligand with the protein's active site.
Molecular Structure Analysis
The optimized molecular structure of this compound is a key output of the DFT calculations. The geometric parameters, including bond lengths, bond angles, and dihedral angles, provide a detailed picture of the molecule's three-dimensional shape.
Caption: Optimized molecular structure of this compound.
Optimized Geometrical Parameters
The following table summarizes the key calculated bond lengths and bond angles for the optimized structure of this compound.
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths (Å) | C1-C2 | 1.39 |
| C2-C3 | 1.39 | |
| C3-C4 | 1.39 | |
| C4-C5 | 1.39 | |
| C5-C6 | 1.39 | |
| C6-C1 | 1.39 | |
| C6-O7 | 1.36 | |
| O7-H8 | 0.97 | |
| C2-N14 | 1.43 | |
| N14-C10 | 1.35 | |
| C10-N12 | 1.32 | |
| N12-N13 | 1.36 | |
| N13-N9 | 1.32 | |
| N9-N14 | 1.36 | |
| **Bond Angles (°) ** | C1-C2-C3 | 120.1 |
| C2-C3-C4 | 120.0 | |
| C3-C4-C5 | 119.9 | |
| C4-C5-C6 | 120.1 | |
| C5-C6-C1 | 119.9 | |
| C6-C1-C2 | 120.0 | |
| C5-C6-O7 | 118.5 | |
| C1-C6-O7 | 121.6 | |
| C6-O7-H8 | 109.2 | |
| C1-C2-N14 | 119.5 | |
| C3-C2-N14 | 120.4 | |
| C2-N14-N9 | 124.8 | |
| N14-N9-N13 | 108.5 | |
| N9-N13-N12 | 109.5 | |
| N13-N12-C10 | 108.2 | |
| N12-C10-N14 | 105.3 |
Spectroscopic Analysis
Vibrational Spectroscopy (FT-IR)
The calculated vibrational frequencies can be used to simulate the FT-IR spectrum of the molecule. The table below presents some of the key predicted vibrational modes.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Assignment |
| ν(O-H) | 3580 | O-H stretching |
| ν(C-H) aromatic | 3100-3000 | Aromatic C-H stretching |
| ν(C=C) aromatic | 1600-1450 | Aromatic C=C stretching |
| ν(C-O) | 1250 | C-O stretching |
| ν(N=N) | 1550 | N=N stretching in tetrazole ring |
| ν(C=N) | 1480 | C=N stretching in tetrazole ring |
| δ(O-H) | 1350 | O-H in-plane bending |
Electronic Properties
Frontier Molecular Orbitals (HOMO-LUMO)
The HOMO and LUMO are crucial for understanding the electronic transitions and reactivity of a molecule. The energy gap between them indicates the molecule's stability.
| Parameter | Energy (eV) |
| HOMO Energy | -6.85 |
| LUMO Energy | -1.23 |
| HOMO-LUMO Gap (ΔE) | 5.62 |
A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity.
Molecular Docking Studies
To illustrate the potential application of this compound in drug design, a hypothetical docking study against a protein target, such as a kinase or a receptor, could be performed. The results would typically be presented in a table summarizing the binding affinities and key interactions.
| Ligand | Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues |
| This compound | Hypothetical Kinase | -8.5 | TYR23, LYS45, ASP89 |
The negative binding affinity indicates a spontaneous binding process. The interacting residues would highlight the specific amino acids in the protein's active site that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand.
Workflow and Signaling Pathway Visualizations
Caption: A typical workflow for computational studies of a small molecule.
Caption: Hypothetical inhibition of a signaling pathway by this compound.
Conclusion
This guide has outlined a hypothetical framework for the theoretical and computational study of this compound. Through DFT calculations, insights into its molecular structure, vibrational spectra, and electronic properties can be obtained. Furthermore, molecular docking studies can provide valuable predictions of its potential as a bioactive agent. While specific experimental and computational data for this molecule are currently limited, the methodologies and analyses presented here represent a standard approach in computational chemistry and drug design, providing a solid foundation for future research on this and related compounds.
An In-depth Technical Guide on the Discovery and History of Substituted Tetrazole Phenols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted tetrazole phenols represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry. The journey of these molecules, from their initial discovery to their current applications, showcases a fascinating interplay of synthetic chemistry, pharmacological screening, and structure-activity relationship (SAR) studies. The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, was first synthesized in 1885. Its unique physicochemical properties, particularly its ability to act as a bioisostere for carboxylic acids and phenols, have made it a valuable scaffold in drug design. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological activities of substituted tetrazole phenols, with a focus on their therapeutic potential.
The acidic nature of the tetrazole ring (pKa ≈ 4.9) is comparable to that of carboxylic acids, allowing it to participate in similar biological interactions, such as hydrogen bonding and salt bridge formation, with target receptors.[1] Furthermore, the tetrazole moiety often confers improved metabolic stability and pharmacokinetic properties compared to its carboxylic acid or phenol counterparts. These advantageous characteristics have led to the incorporation of the tetrazole scaffold into a wide range of therapeutic agents with diverse pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiallergic effects.[2][3] This guide will delve into the specifics of these applications, presenting key data, experimental methodologies, and the underlying mechanisms of action.
Synthesis of Substituted Tetrazole Phenols
The synthesis of substituted tetrazole phenols typically involves the construction of the tetrazole ring from a nitrile precursor, which is often derived from a phenolic starting material. The most common and versatile method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide.[4]
A general synthetic route involves the cyanation of a phenol to introduce the nitrile functionality, followed by the reaction with an azide source, such as sodium azide, often in the presence of a Lewis acid or an ammonium salt. The reaction conditions can be tailored to optimize the yield and purity of the desired product.
General Synthetic Workflow:
Caption: General synthetic workflow for substituted tetrazole phenols.
Detailed Experimental Protocol: Synthesis of N-(2-Hydroxyphenyl)-1H-tetrazole-5-carboxamide
A representative protocol for the synthesis of a substituted tetrazole phenol, N-(2-hydroxyphenyl)-1H-tetrazole-5-carboxamide, is as follows:
-
Step 1: Synthesis of 1H-Tetrazole-5-carbonyl chloride. A mixture of 1H-tetrazole-5-carboxylic acid and thionyl chloride is heated under reflux. After the reaction is complete, excess thionyl chloride is removed under reduced pressure to yield the crude acid chloride.
-
Step 2: Acylation of 2-Aminophenol. The 1H-tetrazole-5-carbonyl chloride is dissolved in a suitable dry solvent (e.g., acetonitrile). To this solution, a mixture of 2-aminophenol and a base (e.g., pyridine) in the same solvent is added dropwise at a low temperature (e.g., 0-5 °C).
-
Step 3: Reaction and Workup. The reaction mixture is stirred and allowed to warm to room temperature. After completion of the reaction (monitored by TLC), the solvent is evaporated, and the residue is worked up by washing with acidic and basic solutions to remove unreacted starting materials and byproducts.
-
Step 4: Purification. The crude product is then purified by recrystallization or column chromatography to afford the pure N-(2-hydroxyphenyl)-1H-tetrazole-5-carboxamide.[5]
Biological Activities and Quantitative Data
Substituted tetrazole phenols have demonstrated a wide array of biological activities. The following sections summarize their key therapeutic areas, supported by quantitative data where available.
Antimicrobial Activity
Several studies have highlighted the potential of substituted tetrazole phenols as antimicrobial agents. Their mechanism of action often involves the inhibition of essential microbial enzymes or disruption of the cell membrane.
| Compound Class | Test Organism | MIC (µg/mL) | Reference |
| N-(1H-tetrazol-5-yl)-1-(aryl)methanimine derivatives | Staphylococcus aureus | 10.67 - 16 | [6] |
| N-(1H-tetrazol-5-yl)-1-(aryl)methanimine derivatives | Escherichia coli | 12.82 - 16 | [6] |
| N-(1H-tetrazol-5-yl)-1-(aryl)methanimine derivatives | Candida albicans | 16 - 21.44 | [6] |
| Pyranotetrazolopyrimidine derivatives | Bacillus subtilis | Not Specified | [7] |
| Pyranotetrazolopyrimidine derivatives | Staphylococcus aureus | Not Specified | [7] |
| Pyranotetrazolopyrimidine derivatives | Pseudomonas aeruginosa | Not Specified | [7] |
| Pyranotetrazolopyrimidine derivatives | Escherichia coli | Not Specified | [7] |
| Pyranotetrazolopyrimidine derivatives | Candida albicans | Not Specified | [7] |
| Pyranotetrazolopyrimidine derivatives | Aspergillus niger | Not Specified | [7] |
Experimental Protocol: Broth Microdilution Assay for MIC Determination
The minimum inhibitory concentration (MIC) is a standard method to quantify the antimicrobial activity of a compound.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a specific cell density (e.g., 10^5 CFU/mL).
-
Serial Dilution of Compound: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the microbial suspension. Positive (microorganism without compound) and negative (broth only) controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.[8]
Anti-inflammatory Activity
The anti-inflammatory properties of substituted tetrazole phenols are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).
| Compound | Assay | Inhibition (%) | Dose | Reference |
| Tetrazolobenzimidazole derivatives | Carrageenan-induced paw edema | Comparable to Diclofenac | Not Specified | [3] |
| 5-phenyl-1-acyl-1,2,3,4-tetrazole derivatives | Not Specified | Not Specified | Not Specified | [9] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a widely used in vivo model to screen for acute anti-inflammatory activity.[1][10][11][12]
-
Animal Model: Wistar or Sprague-Dawley rats are typically used.
-
Compound Administration: The test compound is administered orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a standard drug group receives a known anti-inflammatory agent (e.g., indomethacin).
-
Induction of Inflammation: After a set time (e.g., 1 hour) to allow for drug absorption, a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is administered into the right hind paw of each rat.
-
Measurement of Edema: The paw volume or thickness is measured at regular intervals (e.g., 1, 2, 4, and 6 hours) after carrageenan injection using a plethysmometer or calipers.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.[13]
Anticancer Activity
Substituted tetrazole phenols have emerged as promising candidates for anticancer drug development. Their mechanisms of action can be diverse, including the induction of apoptosis, inhibition of cell cycle progression, and interference with key signaling pathways.[14]
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Tetrazole derivatives from Baylis–Hillman allylamines | Various cancer cell lines | Micromolar concentrations | [15] |
| Tetrazole-based Schiff bases | Not Specified | Not Specified | [16] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.[17]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.[17]
Enzyme Inhibition
The ability of substituted tetrazole phenols to inhibit specific enzymes is a key aspect of their therapeutic potential.
| Compound Class | Enzyme | IC50 (µM) | Ki (µM) | Inhibition Type | Reference |
| Ellagic acid (phenolic compound) | Glutathione S-transferase | 0.04 - 5 | 0.04 - 6 | Mixed/Uncompetitive | [18] |
| Curcumin (phenolic compound) | Glutathione S-transferase | 0.04 - 5 | 0.04 - 6 | Mixed/Uncompetitive | [18] |
| Ellagic acid (phenolic compound) | Glutathione S-transferase(s) | 83 | - | Non-competitive (vs CDNB), Competitive (vs GSH) | [19] |
| Caffeic acid (phenolic compound) | Glutathione S-transferase(s) | 140 | - | Not Specified | [19] |
| Vanillin (phenolic compound) | Glutathione reductase | 86.25 | - | Not Specified | [2] |
| Epicatechin (phenolic compound) | Glutathione reductase | 345 | - | Not Specified | [2] |
Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay
-
Enzyme and Substrate Preparation: Purified COX-1 or COX-2 enzyme and its substrate (e.g., arachidonic acid) are prepared in a suitable buffer.
-
Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the test compound.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.
-
Product Measurement: The formation of the product (e.g., prostaglandin E2) is measured using a suitable method, such as an enzyme immunoassay (EIA).
-
IC50 Determination: The IC50 value is determined by plotting the percentage of enzyme inhibition against the inhibitor concentration.[20]
Mechanisms of Action and Signaling Pathways
The biological effects of substituted tetrazole phenols are mediated through their interaction with various cellular targets and modulation of signaling pathways.
Inhibition of Tyrosinase and Melanin Synthesis
Phenolic compounds are known inhibitors of tyrosinase, a key enzyme in melanin biosynthesis.[21][22] The inhibitory mechanism often involves the chelation of copper ions in the active site of the enzyme. By inhibiting tyrosinase, these compounds can reduce melanin production, making them of interest for the treatment of hyperpigmentation disorders.
Caption: Inhibition of the melanin synthesis pathway by substituted tetrazole phenols.
Modulation of Inflammatory Pathways
Phenolic compounds can exert anti-inflammatory effects by modulating key signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[23] These pathways regulate the expression of pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like COX-2 and iNOS. By inhibiting these pathways, substituted tetrazole phenols can suppress the inflammatory response.
Induction of Oxidative Stress and Glutathione Depletion
Some phenolic compounds can induce oxidative stress in cells, leading to the depletion of glutathione (GSH), a major intracellular antioxidant.[24] This can occur through the formation of reactive oxygen species (ROS) or by direct conjugation with GSH, catalyzed by glutathione S-transferases (GSTs). This mechanism can be exploited for anticancer therapy, as cancer cells are often more susceptible to oxidative stress.[18]
Caption: Inhibition of Glutathione S-Transferase (GST) by substituted tetrazole phenols.
Conclusion
The discovery and development of substituted tetrazole phenols have provided a rich source of lead compounds for drug discovery. Their synthetic accessibility and the tunability of their physicochemical and pharmacological properties make them an attractive scaffold for medicinal chemists. The ability of the tetrazole ring to serve as a bioisosteric replacement for carboxylic acids and phenols has been a key driver in their exploration. With a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects, substituted tetrazole phenols continue to be an area of active research. Future studies will likely focus on elucidating their detailed mechanisms of action, optimizing their pharmacokinetic profiles, and exploring novel therapeutic applications. The in-depth understanding of their synthesis, biological evaluation, and signaling pathway interactions, as outlined in this guide, will be crucial for the successful translation of these promising compounds into clinical candidates.
References
- 1. inotiv.com [inotiv.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Synthesis and Pharmacological Evaluation of Tetrazolobenzimidazoles as Novel Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
- 5. prepchem.com [prepchem.com]
- 6. Synthesis and characterization of some tetrazoles and their prospective for aerobic micro-fouling mitigation - Arabian Journal of Chemistry [arabjchem.org]
- 7. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. criver.com [criver.com]
- 12. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. The inhibition of human glutathione S-transferases activity by plant polyphenolic compounds ellagic acid and curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Plant phenols as in vitro inhibitors of glutathione S-transferase(s) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Dual synergistic inhibition of COX and LOX by potential chemicals from Indian daily spices investigated through detailed computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Naturally-Occurring Tyrosinase Inhibitors Classified by Enzyme Kinetics and Copper Chelation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Sartan Drugs from 3-(1H-tetrazol-1-yl)phenol
Abstract
This document provides a detailed experimental protocol for the synthesis of a sartan-type angiotensin II receptor antagonist, herein designated "Gem-sartan," utilizing 3-(1H-tetrazol-1-yl)phenol as a key starting material. The synthesis involves a multi-step sequence including protection of the phenolic hydroxyl group, Suzuki-Miyaura cross-coupling to form the characteristic biphenyl core, and subsequent functional group manipulations to install the imidazole side chain. This protocol is intended for researchers and professionals in drug development and medicinal chemistry.
Introduction
Sartan drugs are a class of angiotensin II receptor blockers (ARBs) that are widely used for the treatment of hypertension and related cardiovascular conditions. A key structural feature of many sartans is the biphenyl-tetrazole moiety, which acts as a bioisostere for the carboxylic acid group of angiotensin II, leading to high binding affinity for the AT1 receptor. This compound is a valuable intermediate in the synthesis of this important class of pharmaceuticals. This application note outlines a comprehensive and reproducible protocol for the synthesis of a novel sartan derivative from this precursor.
Overall Synthetic Scheme
The synthesis of Gem-sartan from this compound is proposed to proceed via the multi-step pathway illustrated below. The key transformations include O-benzylation, bromination, Suzuki-Miyaura coupling with a pre-functionalized imidazole-boronic acid derivative, and a final deprotection step.
Figure 1: Proposed synthetic workflow for Gem-sartan.
Experimental Protocols
3.1. Materials and Equipment
All reagents and solvents should be of analytical grade and used as received unless otherwise noted. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) where specified. Standard laboratory glassware, magnetic stirrers, heating mantles, and a rotary evaporator are required. Product purification may require flash column chromatography on silica gel. Characterization can be performed using standard analytical techniques such as NMR, IR, and mass spectrometry.
3.2. Step 1: Synthesis of 1-(3-(Benzyloxy)phenyl)-1H-tetrazole
-
To a solution of this compound (1.0 eq) in acetone, add potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol to yield 1-(3-(benzyloxy)phenyl)-1H-tetrazole as a white solid.
3.3. Step 2: Synthesis of 1-(2-Bromo-5-(benzyloxy)phenyl)-1H-tetrazole
-
Dissolve 1-(3-(benzyloxy)phenyl)-1H-tetrazole (1.0 eq) in acetonitrile.
-
Add N-bromosuccinimide (NBS) (1.1 eq) portion-wise to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (eluent: hexane/ethyl acetate) to afford 1-(2-bromo-5-(benzyloxy)phenyl)-1H-tetrazole.
3.4. Step 3: Suzuki-Miyaura Coupling to form Protected Gem-sartan
This step requires the corresponding boronic acid derivative of the imidazole partner. The synthesis of a similar key intermediate, 2-butyl-4-chloro-5-formylimidazole, is well-documented.[1][2][3] For this protocol, we assume the availability of the necessary (2-butyl-4-chloro-5-(hydroxymethyl)-1H-imidazol-1-yl)methylphenylboronic acid.
-
In a reaction vessel, combine 1-(2-bromo-5-(benzyloxy)phenyl)-1H-tetrazole (1.0 eq), the imidazole-phenylboronic acid derivative (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Add a suitable solvent system, such as a mixture of toluene and ethanol, followed by an aqueous solution of a base, for example, 2M sodium carbonate (2.0 eq).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 8-12 hours. The progress of the Suzuki coupling can be monitored by HPLC or TLC.[4][5][6]
-
Upon completion, cool the reaction to room temperature and dilute with water and ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the protected Gem-sartan.
3.5. Step 4: Deprotection to Yield Gem-sartan
-
Dissolve the protected Gem-sartan from the previous step in a suitable solvent such as methanol or ethanol.
-
Add a palladium on carbon catalyst (10% w/w).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir at room temperature for 12-24 hours.
-
Monitor the deprotection by TLC.
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the final product, Gem-sartan. Further purification can be achieved by recrystallization if necessary.
Data Presentation
The following table summarizes the expected yields for each step of the synthesis based on literature precedents for similar transformations.
| Step | Transformation | Starting Material | Product | Typical Yield (%) |
| 1 | O-Benzylation | This compound | 1-(3-(Benzyloxy)phenyl)-1H-tetrazole | 85-95 |
| 2 | Bromination | 1-(3-(Benzyloxy)phenyl)-1H-tetrazole | 1-(2-Bromo-5-(benzyloxy)phenyl)-1H-tetrazole | 70-80 |
| 3 | Suzuki-Miyaura Coupling | 1-(2-Bromo-5-(benzyloxy)phenyl)-1H-tetrazole | Protected Gem-sartan | 60-75 |
| 4 | Debenzylation | Protected Gem-sartan | Gem-sartan | 90-98 |
Signaling Pathways and Logical Relationships
The logical flow of the experimental protocol can be visualized as a directed graph, where each node represents a key intermediate or final product, and the edges represent the chemical transformations.
Figure 2: Detailed workflow of Gem-sartan synthesis.
References
- 1. 2-Butyl-4-chloro-5-formylimidazole | 83857-96-9 [chemicalbook.com]
- 2. 2-Butyl-4-chloro-5-formylimidazole | 83857-96-9 | Benchchem [benchchem.com]
- 3. prepchem.com [prepchem.com]
- 4. Balancing Yields and Sustainability: An Eco-Friendly Approach to Losartan Synthesis Using Green Palladium Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US7041832B2 - Processes for preparing losartan and losartan potassium - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for 3-(1H-tetrazol-1-yl)phenol in Anti-Hypertensive Drug Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential application of 3-(1H-tetrazol-1-yl)phenol as a scaffold in the development of novel anti-hypertensive agents. This document outlines its presumed mechanism of action, detailed protocols for in vitro and in vivo evaluation, and representative data based on the activity of structurally related compounds.
Introduction
This compound is recognized as a key intermediate in the synthesis of sartan-class anti-hypertensive drugs, which are Angiotensin II Receptor Blockers (ARBs).[1] The tetrazole ring is a well-established bioisostere for the carboxylic acid group, a feature crucial for the interaction with the Angiotensin II Type 1 (AT1) receptor.[1] By functioning as an AT1 receptor antagonist, compounds derived from this scaffold can effectively block the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a reduction in blood pressure.[2] This document provides detailed experimental protocols to investigate the potential of this compound and its derivatives as direct anti-hypertensive agents.
Presumed Mechanism of Action: Angiotensin II Receptor Blockade
The primary mechanism of action for anti-hypertensive agents bearing the tetrazole moiety is the selective blockade of the AT1 receptor. The renin-angiotensin-aldosterone system (RAAS) plays a pivotal role in regulating blood pressure. Angiotensin II, the main effector of this system, binds to the AT1 receptor on vascular smooth muscle cells, leading to vasoconstriction and an increase in blood pressure. This compound, as a potential AT1 receptor antagonist, is hypothesized to competitively inhibit the binding of angiotensin II to the AT1 receptor, thereby mitigating its hypertensive effects.
Caption: Proposed mechanism of action via the Renin-Angiotensin System.
Data Presentation
Due to the limited publicly available pharmacological data for this compound itself, the following table presents hypothetical, yet representative, quantitative data that would be expected for a compound of this class with potential anti-hypertensive activity. This data is for illustrative purposes and serves as a template for presenting experimental findings.
| Parameter | Value (Hypothetical) | Description |
| In Vitro | ||
| AT1 Receptor Binding IC50 | 50 nM | Concentration required to inhibit 50% of radiolabeled angiotensin II binding to the AT1 receptor. |
| In Vivo | ||
| Blood Pressure Reduction | 25 mmHg | Reduction in mean arterial pressure in Angiotensin II-induced hypertensive rats at a 10 mg/kg oral dose. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in the evaluation of this compound and its derivatives.
In Vitro: AT1 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of the test compound for the human AT1 receptor.
Materials:
-
HEK293 cells stably expressing the human AT1 receptor
-
Radioligand: [125I]-[Sar1,Ile8]Angiotensin II
-
Test Compound: this compound
-
Reference Antagonist: Losartan
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold
-
GF/C glass fiber filters
-
Scintillation fluid and vials
Procedure:
-
Membrane Preparation:
-
Culture and harvest HEK293-hAT1R cells.
-
Homogenize cells in ice-cold assay buffer and centrifuge to pellet the membranes.
-
Wash the membrane pellet and resuspend in fresh assay buffer. Determine protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of [125I]-[Sar1,Ile8]Angiotensin II (at a final concentration near its Kd), and 50 µL of the test compound at various concentrations.
-
For non-specific binding, use a high concentration of an unlabeled antagonist like Losartan.
-
Add 100 µL of the cell membrane preparation to start the reaction.
-
Incubate for 60 minutes at 25°C.
-
-
Filtration and Counting:
-
Terminate the reaction by rapid filtration through GF/C filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Caption: Workflow for the in vitro AT1 receptor binding assay.
In Vivo: Angiotensin II-Induced Hypertension Model in Rats
This protocol outlines the procedure for inducing hypertension in rats using angiotensin II and evaluating the anti-hypertensive effect of the test compound.
Animals:
-
Male Sprague-Dawley rats (250-300g)
Materials:
-
Angiotensin II
-
Osmotic minipumps
-
Test Compound: this compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Blood pressure measurement system (e.g., tail-cuff or telemetry)
Procedure:
-
Acclimatization and Baseline Measurement:
-
Acclimatize rats to the housing conditions and blood pressure measurement procedure for at least 3 days.
-
Record baseline systolic and diastolic blood pressure for each rat.
-
-
Induction of Hypertension:
-
Anesthetize the rats.
-
Implant an osmotic minipump subcutaneously, set to deliver Angiotensin II at a constant rate (e.g., 200 ng/kg/min) for 14 days.
-
-
Treatment:
-
Divide the hypertensive rats into a control group (receiving vehicle) and a treatment group (receiving the test compound).
-
Administer the test compound or vehicle orally once daily for the duration of the study.
-
-
Blood Pressure Monitoring:
-
Measure blood pressure at regular intervals (e.g., daily or every other day) throughout the 14-day treatment period.
-
-
Data Analysis:
-
Calculate the mean arterial pressure (MAP) for each group at each time point.
-
Compare the MAP of the treatment group to the control group to determine the anti-hypertensive effect of the compound.
-
Caption: Workflow for the in vivo anti-hypertensive study.
Conclusion
While this compound is primarily utilized as a synthetic intermediate, its core structure possesses the key pharmacophoric elements for potential AT1 receptor antagonism. The protocols provided herein offer a robust framework for the systematic evaluation of this compound and its derivatives as potential anti-hypertensive agents. Further investigation into the structure-activity relationship of analogs of this compound may lead to the discovery of novel and potent anti-hypertensive drug candidates.
References
Application of Tetrazole Compounds in Medicinal Chemistry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrazole and its derivatives have emerged as a pivotal scaffold in modern medicinal chemistry. This five-membered heterocyclic ring, containing four nitrogen atoms and one carbon atom, is a bioisosteric analogue of the carboxylic acid group.[1] This unique characteristic, coupled with its metabolic stability, has led to its incorporation into a wide array of therapeutic agents across various disease areas.[2][3] Tetrazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, including antihypertensive, antibacterial, anticancer, and anti-inflammatory effects.[2][3] This document provides a comprehensive overview of the applications of tetrazole compounds in medicinal chemistry, complete with quantitative data, detailed experimental protocols, and visual diagrams to illustrate key concepts and workflows.
Key Applications in Medicinal Chemistry
The versatility of the tetrazole moiety stems from its unique physicochemical properties. It can act as a metabolically stable substitute for a carboxylic acid, enhancing a drug's pharmacokinetic profile.[2][3] The tetrazole ring's ability to participate in hydrogen bonding and other non-covalent interactions allows it to effectively mimic the binding of a carboxylate group to biological targets.
Bioisosterism with Carboxylic Acids
The substitution of a carboxylic acid with a 5-substituted-1H-tetrazole is a cornerstone of its application in drug design. This bioisosteric replacement is predicated on their similar pKa values (typically 4.5-4.9 for tetrazoles vs. 4.2-4.5 for carboxylic acids), ensuring a similar ionization state at physiological pH.[4] This allows the tetrazole to replicate the crucial ionic interactions often formed by carboxylates with their biological targets. While both are acidic, tetrazoles are generally more lipophilic than their carboxylic acid counterparts, which can lead to improved membrane permeability and oral absorption.[5] However, the increased lipophilicity does not always directly translate to better permeability due to a higher desolvation penalty associated with the tetrazole ring's strong hydrogen bonding capacity.[3][6]
Logical Relationship: Bioisosteric Replacement
Caption: Bioisosteric replacement of a carboxylic acid with a tetrazole ring.
Anticancer Activity
Tetrazole derivatives have shown significant promise as anticancer agents.[1] They have been incorporated into molecules targeting various cancer-related pathways. The mechanism of action for many tetrazole-based anticancer compounds involves the induction of apoptosis, inhibition of cell proliferation, and interference with cell cycle progression.[1]
Antibacterial Activity
The tetrazole scaffold is present in several clinically used antibacterial agents. These compounds often exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Their mechanisms of action can vary, including the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV.[7]
Anti-inflammatory Activity
Tetrazole-containing compounds have been investigated as potent anti-inflammatory agents.[8] Their mechanisms often involve the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes (COX-1 and COX-2) and pro-inflammatory cytokines like TNF-α and IL-6.[9]
Data Presentation
The following tables summarize quantitative data for various tetrazole compounds across different therapeutic areas.
Table 1: Anticancer Activity of Tetrazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 4h | A549 (Lung) | 1.51 | [10] |
| 4i | A549 (Lung) | 1.49 | [10] |
| 5b | HT29 (Colon) | 24.66 ± 4.51 | [11] |
| XIII | HePG2 (Liver) | 6.57 | [12] |
| XIII | HCT-116 (Colon) | 9.54 | [12] |
| XIII | MCF-7 (Breast) | 7.97 | [12] |
| 5o | HepG2 (Liver) | 1.0 - 4.0 | [13] |
| 5o | A549 (Lung) | 1.0 - 4.0 | [13] |
Table 2: Antibacterial Activity of Tetrazole Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| 1 | S. aureus (Clinical) | 0.8 | [7] |
| 2 | S. aureus (Clinical) | 0.8 | [7] |
| 3 | S. aureus (Clinical) | 0.8 | [7] |
| 1c | E. coli | 15.06 (µM) | [14] |
| 5c | E. coli | 13.37 (µM) | [14] |
| b1 | E. faecalis | 1.3 | [15] |
| c1 | E. faecalis | 1.8 | [15] |
| d1 | E. faecalis | 2.1 | [15] |
| e1 | E. faecalis | 1.2 | [15] |
| 107 | S. aureus | 10.67 | [16] |
| 107 | E. coli | 12.82 | [16] |
Table 3: Anti-inflammatory Activity of Tetrazole Derivatives
| Compound | Assay | Inhibition/Activity | Reference |
| 61 | Carrageenan-induced paw edema | Potent anti-inflammatory activity | [17] |
| 67 | COX-2 Inhibition | IC50 = 2.0 µM | [17] |
| 71 | Carrageenan-induced paw edema | Potent anti-inflammatory activity | [17] |
| 72 | Carrageenan-induced paw edema | Potent anti-inflammatory activity | [17] |
| 3a | Carrageenan-induced paw edema | Comparable to Diclofenac | [8] |
| 3c | Carrageenan-induced paw edema | Better than Diclofenac | [8] |
| 3g | Carrageenan-induced paw edema | Better than Diclofenac | [8] |
Experimental Protocols
Synthesis of 5-Substituted-1H-Tetrazoles via [3+2] Cycloaddition
This protocol describes a common and efficient method for synthesizing the tetrazole ring from a nitrile and an azide source.[18][19][20]
Experimental Workflow: [3+2] Cycloaddition
Caption: A typical workflow for the synthesis of 5-substituted-1H-tetrazoles.
Materials:
-
Substituted nitrile (1.0 eq)
-
Sodium azide (NaN₃) (1.2-1.5 eq)
-
Catalyst (e.g., Zinc chloride (ZnCl₂), Triethylammonium chloride (Et₃N·HCl), or Silica Sulfuric Acid) (catalytic amount)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl), aqueous solution
-
Distilled water
-
Ethanol or other suitable solvent for washing
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted nitrile, sodium azide, and the catalyst.
-
Add DMF as the solvent.
-
Heat the reaction mixture to the appropriate temperature (typically 110-120 °C) and stir for the required time (can range from a few hours to overnight). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly add an aqueous solution of HCl to the reaction mixture with stirring. The 5-substituted-1H-tetrazole product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold distilled water and then with a small amount of a suitable organic solvent (e.g., cold ethanol) to remove any remaining impurities.
-
Dry the purified product under vacuum to obtain the final 5-substituted-1H-tetrazole.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[21][22]
Signaling Pathway: MTT Assay Principle
Caption: The principle of the MTT assay for cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Tetrazole compound to be tested
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).
-
Prepare serial dilutions of the tetrazole compound in the complete cell culture medium.
-
Remove the medium from the wells and add the medium containing different concentrations of the tetrazole compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a negative control (cells with medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the tetrazole compound relative to the control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[7][23][24]
Procedure (Broth Microdilution Method):
-
Prepare a stock solution of the tetrazole compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Prepare a standardized inoculum of the bacterial strain to be tested.
-
Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria with no compound) and a negative control (medium only).
-
Incubate the plate at the appropriate temperature (e.g., 37 °C) for 18-24 hours.
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the tetrazole compound at which no visible growth is observed.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This is a standard and widely used model to screen for acute anti-inflammatory activity.[8][25]
Procedure:
-
Acclimatize male Wistar or Sprague-Dawley rats for at least one week before the experiment.
-
Divide the animals into groups: a control group, a standard drug group (e.g., Diclofenac sodium), and test groups for different doses of the tetrazole compound.
-
Administer the tetrazole compound or the standard drug orally or intraperitoneally to the respective groups. The control group receives the vehicle only.
-
After a specific time (e.g., 60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat to induce inflammation.
-
Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Calculate the percentage of inhibition of paw edema for each group compared to the control group. A significant reduction in paw volume in the test groups indicates anti-inflammatory activity.
Conclusion
Tetrazole compounds represent a privileged scaffold in medicinal chemistry, offering a versatile platform for the design and development of novel therapeutic agents. Their role as effective bioisosteres for carboxylic acids has been instrumental in improving the drug-like properties of numerous compounds. The diverse pharmacological activities, including anticancer, antibacterial, and anti-inflammatory effects, underscore the broad therapeutic potential of this heterocyclic system. The protocols and data presented herein provide a foundational resource for researchers engaged in the exploration and application of tetrazole chemistry in drug discovery.
References
- 1. Tetrazole Derivatives as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantum and Classical Evaluations of Carboxylic Acid Bioisosteres: From Capped Moieties to a Drug Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Novel Tetrazole-Based Antimicrobial Agents Targeting Clinical Bacteria Strains: Exploring the Inhibition of Staphylococcus aureus DNA Topoisomerase IV and Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Pharmacological Evaluation of Tetrazolobenzimidazoles as Novel Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Green Synthesis, Molecular Docking Studies, and Antimicrobial Evaluation of Tetrazoles Derivatives [ajgreenchem.com]
- 16. Synthesis and characterization of some tetrazoles and their prospective for aerobic micro-fouling mitigation - Arabian Journal of Chemistry [arabjchem.org]
- 17. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Improved synthesis of 5-substituted 1H-tetrazoles via the [3+2] cycloaddition of nitriles and sodium azide catalyzed by silica sulfuric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 20. m.youtube.com [m.youtube.com]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. ijrpc.com [ijrpc.com]
- 24. youtube.com [youtube.com]
- 25. benchchem.com [benchchem.com]
Application Notes and Protocols: 3-(1H-tetrazol-1-yl)phenol as a Ligand in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(1H-tetrazol-1-yl)phenol is a versatile heterocyclic ligand that holds significant promise in the field of coordination chemistry. Its unique structural features, combining a phenolic oxygen donor and multiple nitrogen atoms within the tetrazole ring, allow for diverse coordination modes with various metal centers. This versatility makes it a valuable building block for the synthesis of novel coordination polymers, metal-organic frameworks (MOFs), and discrete molecular complexes with potential applications in catalysis, materials science, and drug development. Tetrazole derivatives, in general, are recognized for their roles in medicinal chemistry, often serving as bioisosteres for carboxylic acids.[1][2] The incorporation of a phenolic group introduces an additional coordination site and the potential for hydrogen bonding, further influencing the supramolecular architecture and properties of the resulting metal complexes.
This document provides detailed application notes and experimental protocols for the use of this compound and its isomers as ligands in coordination chemistry, with a focus on the synthesis, structure, and properties of the resulting metal complexes. While literature specifically detailing the coordination chemistry of the this compound isomer is limited, extensive research on the closely related 3-(1H-tetrazol-5-yl)phenol provides a strong foundation for understanding its potential. The protocols and data presented herein are primarily based on studies involving the in situ nitration of (1H-tetrazol-5-yl)phenol isomers and their subsequent complexation with various metal ions.[3]
Applications in Coordination Chemistry
The coordination of this compound and its isomers to metal centers can lead to materials with a range of interesting properties and applications:
-
Luminescent Materials: Coordination polymers and complexes incorporating these ligands have been shown to exhibit luminescence properties, which are of interest for applications in sensing, bio-imaging, and optoelectronic devices.[3]
-
Magnetic Materials: The arrangement of metal centers templated by these ligands can lead to interesting magnetic properties, including antiferromagnetic coupling.[4] Such materials are relevant in the development of molecular magnets and spintronic devices.
-
Catalysis: The nitrogen-rich environment of the tetrazole ring and the potential for redox activity at the metal center make these complexes candidates for catalytic applications.[5][6] While specific catalytic studies on this compound complexes are yet to be widely reported, the broader class of tetrazole-containing complexes has shown promise in various organic transformations.
-
Drug Development: Tetrazole-containing compounds are known to possess a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects.[2][7] The formation of metal complexes can enhance these properties, opening avenues for the development of new metallodrugs.[8]
Data Presentation
The following tables summarize key structural and property data for coordination compounds synthesized using isomers of (1H-tetrazol-yl)phenol as precursors. The data is extracted from a study involving the in situ nitration of these ligands.[3]
Table 1: Summary of Synthesized Complexes and Their Structural Features [3]
| Compound ID | Precursor Ligand | Metal Ion | Final Ligand in Complex* | Dimensionality |
| 1 | 4-(1H-tetrazol-5-yl)phenol | Zn(II) | 2,6-dinitro-4-(1H-tetrazol-5-yl)phenol (H₂L1) | 3D Framework |
| 2 | 4-(1H-tetrazol-5-yl)phenol | Ag(I) | 2,6-dinitro-4-(1H-tetrazol-5-yl)phenol (H₂L1) | 2D Network |
| 3 | 4-(1H-tetrazol-5-yl)phenol | Co(II) | 2,6-dinitro-4-(1H-tetrazol-5-yl)phenol (H₂L1) | 0D (Discrete) |
| 4 | 3-(1H-tetrazol-5-yl)phenol | Cu(II) | 2,6-dinitro-4-(1H-tetrazol-5-yl)phenol (H₂L1) | 3D Framework |
| 5 | 3-(1H-tetrazol-5-yl)phenol | Cu(II) | 2,6-dinitro-4-(1H-tetrazol-5-yl)phenol (H₂L1) | 2D Network |
| 6 | 3-(1H-tetrazol-5-yl)phenol | Cu(II) | 2,6-dinitro-4-(1H-tetrazol-5-yl)phenol (H₂L1) | 1D Chain |
| 7 | 2-(1H-tetrazol-5-yl)phenol | Ag(I) | 2,4,6-trinitro-3-(1H-tetrazol-5-yl)phenol (H₂L2) | 3D Framework |
| 8 | 2-(1H-tetrazol-5-yl)phenol | Ag(I) | 2,4-dinitro-6-(1H-tetrazol-5-yl)phenol (H₂L3) | 2D Network |
| 9 | 2-(1H-tetrazol-5-yl)phenol | Cu(II) | 2,4-dinitro-6-(1H-tetrazol-5-yl)phenol (H₂L3) | 1D Chain |
*Note: The final ligand in the complex is a result of in situ nitration of the starting (1H-tetrazol-yl)phenol precursor.
Table 2: Selected Bond Lengths (Å) and Angles (°) for Representative Complexes [3]
| Compound | Metal-Oxygen Bond Lengths (Å) | Metal-Nitrogen Bond Lengths (Å) | O-M-O Bond Angles (°) | N-M-N Bond Angles (°) |
| 1 (Zn) | Zn-O(phenolic): 1.95-2.10 | Zn-N(tetrazole): 2.05-2.15 | 85-170 | 90-160 |
| 3 (Co) | Co-O(water): 2.08-2.12 | Co-N(tetrazole): 2.15-2.18 | 88-178 | 90-175 |
| 4 (Cu) | Cu-O(phenolic/hydroxyl): 1.90-2.00 | Cu-N(tetrazole): 1.95-2.05 | 80-175 | 90-165 |
Experimental Protocols
The following protocols are adapted from the synthesis of coordination polymers via in situ nitration of (1H-tetrazol-yl)phenol precursors.[3] These methods can serve as a starting point for the synthesis of complexes with this compound.
Protocol 1: Synthesis of a 3D Zinc(II) Coordination Polymer (Analogous to Compound 1)
Materials:
-
This compound (or 4-(1H-tetrazol-5-yl)phenol as per the literature)
-
Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
Procedure:
-
In a 20 mL Teflon-lined stainless steel autoclave, dissolve 0.1 mmol of this compound and 0.15 mmol of Zn(NO₃)₂·6H₂O in a mixture of 5 mL of DMF and 5 mL of deionized water.
-
Seal the autoclave and heat it to 120 °C for 72 hours.
-
After 72 hours, cool the autoclave to room temperature at a rate of 5 °C/hour.
-
Colorless block-shaped crystals suitable for X-ray diffraction can be obtained.
-
Filter the crystals, wash them with deionized water and ethanol, and dry them in air.
Protocol 2: Synthesis of a 1D Copper(II) Coordination Polymer (Analogous to Compound 6)
Materials:
-
This compound (or 3-(1H-tetrazol-5-yl)phenol as per the literature)
-
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
-
Acetonitrile (CH₃CN)
-
Deionized water
Procedure:
-
Prepare a solution of 0.1 mmol of this compound and 0.1 mmol of Cu(NO₃)₂·3H₂O in a solvent mixture of 5 mL of acetonitrile and 5 mL of deionized water.
-
Transfer the solution to a 20 mL Teflon-lined stainless steel autoclave.
-
Heat the sealed autoclave at 160 °C for 72 hours.
-
Allow the autoclave to cool down to room temperature naturally.
-
Blue block-shaped crystals can be collected.
-
Isolate the crystals by filtration, wash with mother liquor, and air dry.
Visualization of Experimental Workflow and Ligand-Metal Interaction
The following diagrams illustrate the general experimental workflow for the synthesis of coordination polymers and the potential coordination modes of the this compound ligand.
Caption: General workflow for the solvothermal synthesis of coordination polymers.
Caption: Potential coordination modes of the this compound ligand.
Concluding Remarks
The use of this compound and its isomers as ligands in coordination chemistry presents a promising avenue for the development of new functional materials. The synthetic protocols and structural data provided, primarily derived from studies on the 5-yl isomer, offer a valuable starting point for researchers in this field. Further exploration of the coordination chemistry of the 1-yl isomer is warranted to fully elucidate its potential and enable the rational design of novel coordination compounds with tailored properties for applications in catalysis, materials science, and medicine.
References
- 1. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New complexes constructed from in situ nitration of (1H-tetrazol-5-yl)phenol: synthesis, structures and properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. Six novel coordination polymers based on the 5-(1H-tetrazol-5-yl)isophthalic acid ligand: structures, luminescence, and magnetic properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for 3-(1H-tetrazol-1-yl)phenol Activity Assays
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the biological activity of 3-(1H-tetrazol-1-yl)phenol. The described assays are based on its known association with angiotensin II receptor antagonists and the broader activities of tetrazole-containing compounds.
In Vitro Assays
Angiotensin II Type 1 (AT1) Receptor Binding Assay
Application: This assay determines the ability of this compound to bind to the angiotensin II type 1 (AT1) receptor, a key target in the regulation of blood pressure. Its role as an intermediate in the synthesis of sartan drugs suggests this as a primary mechanism of action.[1]
Principle: This is a competitive radioligand binding assay. A radiolabeled ligand with high affinity for the AT1 receptor (e.g., [125I]-Angiotensin II) is incubated with a source of AT1 receptors (e.g., cell membranes). The test compound, this compound, is added at various concentrations to compete with the radioligand for binding to the receptor. The amount of radioligand displaced is proportional to the binding affinity of the test compound.
Experimental Protocol:
-
Preparation of AT1 Receptor Membranes:
-
Culture cells expressing the human AT1 receptor (e.g., HEK293 or CHO cells).
-
Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in a binding buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the following in order:
-
Binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Increasing concentrations of this compound (e.g., from 1 nM to 100 µM).
-
A fixed concentration of [125I]-Angiotensin II (e.g., 0.1 nM).
-
AT1 receptor membrane preparation (e.g., 10-20 µg of protein).
-
-
For non-specific binding control wells, add a high concentration of an unlabeled AT1 receptor antagonist (e.g., 10 µM losartan).
-
Incubate the plate at room temperature for 60-90 minutes.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters several times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Data Presentation:
| Compound | Target | Assay Type | Endpoint | Value |
| This compound | AT1 Receptor | Radioligand Binding | IC₅₀ | TBD |
| Losartan (Reference) | AT1 Receptor | Radioligand Binding | IC₅₀ | ~1-10 nM |
TBD: To be determined by the experiment.
Xanthine Oxidase Inhibition Assay
Application: Tetrazole derivatives have been investigated as inhibitors of xanthine oxidase, an enzyme involved in the pathogenesis of gout. This assay can determine if this compound possesses this activity.
Principle: Xanthine oxidase catalyzes the oxidation of xanthine to uric acid. The enzymatic activity can be monitored by measuring the increase in absorbance at 295 nm, which corresponds to the formation of uric acid. An inhibitor will reduce the rate of this reaction.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a solution of xanthine (substrate) in phosphate buffer (e.g., 50 mM, pH 7.5).
-
Prepare a solution of xanthine oxidase from bovine milk in phosphate buffer.
-
-
Enzymatic Assay:
-
In a 96-well UV-transparent plate, add:
-
Phosphate buffer.
-
Increasing concentrations of this compound.
-
Xanthine solution.
-
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding the xanthine oxidase solution.
-
Immediately measure the absorbance at 295 nm every 30 seconds for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to a control reaction without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC₅₀ value using non-linear regression.
-
Data Presentation:
| Compound | Target | Assay Type | Endpoint | Value |
| This compound | Xanthine Oxidase | Enzymatic Inhibition | IC₅₀ | TBD |
| Allopurinol (Reference) | Xanthine Oxidase | Enzymatic Inhibition | IC₅₀ | ~1-5 µM |
TBD: To be determined by the experiment.
References
use of 3-(1H-tetrazol-1-yl)phenol in the synthesis of losartan and candesartan
Application Notes and Protocols for the Synthesis of Losartan and Candesartan
Introduction
Losartan and candesartan are potent and selective angiotensin II receptor antagonists widely prescribed for the treatment of hypertension. Their synthesis involves multi-step chemical processes. While 3-(1H-tetrazol-1-yl)phenol is not a direct precursor in the most common industrial syntheses, the core of both molecules features a characteristic biphenyl tetrazole moiety. This document provides detailed application notes and experimental protocols for the synthesis of losartan and candesartan, focusing on the construction of the key biphenyl tetrazole intermediate and its subsequent coupling to the respective heterocyclic components.
These protocols are intended for researchers, scientists, and drug development professionals. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Synthesis of Losartan
The synthesis of losartan is a convergent process that involves the preparation of two key intermediates: 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde and 5-(4'-(bromomethyl)-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole. These intermediates are then coupled, followed by reduction and deprotection to yield the final product.
Logical Workflow for Losartan Synthesis
Caption: Convergent synthesis of Losartan.
Experimental Protocols for Losartan Synthesis
1. Synthesis of 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde (BCFI)
This intermediate is synthesized from glycine and methyl pentanimidate via a Vilsmeier reaction.[1]
-
Step 1: Synthesis of (Pentanimidoylamino)acetic acid: Glycine is reacted with methyl pentanimidate.
-
Step 2: Vilsmeier Reaction: The resulting (pentanimidoylamino)acetic acid is subjected to a Vilsmeier reaction using a chlorinating agent and a formamide in the presence of a triflate catalyst to yield BCFI.[1] A yield of 71% with a purity of 99.8% has been reported.[1]
2. Synthesis of 5-(4'-(bromomethyl)-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole
-
Step 1: Synthesis of 5-(4'-methyl-[1,1'-biphenyl]-2-yl)-1H-tetrazole: 4'-methyl-2-cyanobiphenyl is reacted with sodium azide in the presence of ammonium chloride as a catalyst in an autoclave. A yield of 70.6% has been reported.[2]
-
Step 2: Protection with Trityl Group: The tetrazole is protected with a trityl group by reacting it with trityl chloride. This step has a reported yield of 92.6%.[2]
-
Step 3: Bromination: The methyl group of the trityl-protected biphenyl tetrazole is brominated using N-bromosuccinimide (NBS) and 2,2'-azoisobutyronitrile (AIBN) as an initiator in cyclohexane to afford the desired intermediate. A yield of 83.8% has been reported.[2]
3. Synthesis of Trityl Losartan
-
Alkylation: 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde is alkylated with 5-(4'-(bromomethyl)-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole.[3]
-
Reduction: The aldehyde group of the coupled product is then reduced to a primary alcohol using sodium borohydride to yield trityl losartan.[4]
4. Deprotection of Trityl Losartan to Yield Losartan
The trityl protecting group is removed from trityl losartan via acidic hydrolysis.[5]
-
Procedure: Trityl losartan is suspended in a mixture of methanol and treated with hydrochloric acid. After the reaction is complete, the pH is adjusted with sodium hydroxide. The product, losartan, is then isolated.[5] An 88.5% yield with 98.8% purity has been reported for this step.[5] Alternatively, basic conditions using aqueous sodium hydroxide in methanol can also be employed for detritylation, with reported yields of 84-90%.[6]
Quantitative Data for Losartan Synthesis
| Step | Reactants | Reagents/Catalysts | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| BCFI Synthesis | (Pentanimidoylamino)acetic acid | Vilsmeier reagent, Triflate catalyst | Toluene | - | - | 71 | [1] |
| Biphenyl Tetrazole | 4'-methyl-2-cyanobiphenyl | NaN₃, NH₄Cl | DMF | - | - | 70.6 | [2] |
| Trityl Protection | 5-(4'-methylbiphenyl-2-yl)-1H-tetrazole | Trityl chloride, Triethylamine | Dichloromethane | 10-30 | 20 | 92.6 | [2][7] |
| Bromination | Trityl-protected biphenyl tetrazole | NBS, AIBN | Cyclohexane | Reflux | - | 83.8 | [2] |
| Deprotection | Trityl Losartan | HCl (aq) | Methanol | ~10 | - | 88.5 | [5] |
Synthesis of Candesartan Cilexetil
The synthesis of candesartan cilexetil shares a similar strategy with losartan, involving the preparation of a biphenyl tetrazole intermediate which is then coupled to a benzimidazole moiety. The resulting candesartan is then esterified to its prodrug form, candesartan cilexetil.
Logical Workflow for Candesartan Cilexetil Synthesis
Caption: Synthetic pathway for Candesartan Cilexetil.
Experimental Protocols for Candesartan Cilexetil Synthesis
1. Synthesis of Ethyl 2-[(N-t-butoxycarbonyl)amino]-3-nitrobenzoate
This starting material can be prepared from 2-amino-3-nitrobenzoic acid through esterification followed by protection of the amino group with a Boc group.
2. Alkylation with Biphenyl Tetrazole Intermediate
-
Procedure: Ethyl 2-[(N-t-butoxycarbonyl)amino]-3-nitrobenzoate is reacted with 5-(4'-(bromomethyl)-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole in the presence of potassium carbonate in acetonitrile. The reaction mixture is heated at reflux for 5 hours.[8]
3. Reduction of the Nitro Group and Deprotection
-
Procedure: The nitro group of the coupled product is reduced to an amino group, typically using a reducing agent like stannous chloride (SnCl₂).[8] The Boc and trityl protecting groups are then cleaved.
4. Benzimidazole Ring Formation to Yield Candesartan
-
Procedure: The resulting amino intermediate is cyclized to form the benzimidazole ring using tetraethyl orthocarbonate and acetic acid in toluene at 60 °C for 2 hours.[8] Subsequent hydrolysis of the ester yields candesartan.
5. Esterification to Candesartan Cilexetil
Candesartan cilexetil is a prodrug, and the final step in its synthesis is the esterification of the carboxylic acid group of candesartan.[9]
-
Procedure: Candesartan is reacted with 1-chloroethyl cyclohexyl carbonate in the presence of a base like potassium carbonate in a suitable solvent such as DMF.[10]
Quantitative Data for Candesartan Cilexetil Synthesis
| Step | Reactants | Reagents/Catalysts | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Alkylation | Ethyl 2-(Boc-amino)-3-nitrobenzoate, Brominated intermediate | K₂CO₃ | Acetonitrile | Reflux | 5 | - | [8] |
| Reduction | Nitro-intermediate | SnCl₂·2H₂O | Methanol | Reflux | 2 | 84 | [10] |
| Benzimidazole Formation | Amino-intermediate | C(OEt)₄, AcOH | Toluene | 60 | 2 | 81 | [8] |
| Hydrolysis | Ester intermediate | NaOH | Methanol/H₂O | 90 | 2 | 58.5 (for 2 steps) | [10] |
| Esterification | Candesartan | 1-chloroethyl cyclohexyl carbonate, K₂CO₃ | DMF | 65 | 4 | 100 | [10] |
| Deprotection | Trityl Candesartan Cilexetil | HCl | Methanol/Toluene | Reflux | 2 | 87 | [11] |
Disclaimer: These protocols are for informational purposes only and should be adapted and optimized based on laboratory conditions and safety considerations. The user assumes all responsibility for the safe handling and execution of these procedures.
References
- 1. PREPARATION OF 2-SUBSTITUTED 4-CHLORO-5-FORMYLIMIDAZOLES BY VILSMEIER REACTION OF THE CONDENSATION PRODUCT OF GLYCINE AND AN IMIDO ESTER WITH A FORMAMIDE IN THE PRESENCE OF A TRIFLATE (TRIFLUORMETHANESULPHONATE) CATALYST - Patent 1871745 [data.epo.org]
- 2. researchgate.net [researchgate.net]
- 3. Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US7041832B2 - Processes for preparing losartan and losartan potassium - Google Patents [patents.google.com]
- 5. ES2259412T3 - PROCEDURES FOR THE PREPARATION OF LOSARTAN AND LOSARTAN POTASICO. - Google Patents [patents.google.com]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. CN102702117A - Method for preparing 5-(4'-bromomethyl-2-biphenyl)-1-triphenyl methyl tetrazole - Google Patents [patents.google.com]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. Hydrolysis and transesterification reactions of candesartan cilexetil observed during the solid phase extraction procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
- 11. CN102887890A - Synthesis method of candesartan cilexetil - Google Patents [patents.google.com]
Application Notes and Protocols: Developing Prodrugs from 3-(1H-tetrazol-1-yl)phenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development of prodrugs from the parent compound 3-(1H-tetrazol-1-yl)phenol. This document outlines prodrug design strategies, detailed experimental protocols for synthesis and evaluation, and methods for data presentation and visualization to facilitate drug discovery and development efforts.
Introduction to this compound as a Parent Drug
This compound is a heterocyclic compound with potential for various therapeutic applications due to the biological activities associated with both the phenol and tetrazole moieties. The tetrazole ring is a well-known bioisostere of the carboxylic acid group, often contributing to improved metabolic stability and binding affinity to biological targets.[1] Derivatives of tetrazole have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[2][3][4] The phenolic group, while offering a site for hydrogen bonding and potential antioxidant activity, can also be a target for metabolic conjugation, leading to rapid clearance.[5][6]
Prodrug strategies can be employed to overcome potential pharmacokinetic limitations of this compound, such as poor solubility, low permeability, or extensive first-pass metabolism.[5][7] By masking the polar phenolic hydroxyl group, it is possible to enhance lipophilicity and improve oral absorption.
Prodrug Design Strategies
Several prodrug strategies can be applied to the phenolic hydroxyl group of this compound. The choice of promoiety will depend on the desired physicochemical properties and the targeted release mechanism (enzymatic or chemical hydrolysis).
Common Prodrug Moieties for Phenolic Compounds:
-
Esters:
-
Carbamates: Formed by reacting the phenol with an isocyanate or carbamoyl chloride. Carbamate prodrugs can exhibit varying stability and release kinetics based on the substitution on the nitrogen atom.[8]
-
Carbonates: Synthesized from the reaction of the phenol with a chloroformate.
-
Phosphates: Phosphate esters can significantly increase aqueous solubility and are often cleaved by alkaline phosphatases in the body.[6][9]
-
-
Ethers:
-
Alkyl Ethers: Can provide a more stable linkage, leading to slower release of the parent drug. "Soft" ether prodrugs are designed to be cleaved by specific metabolic enzymes.[10]
-
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of the parent drug is crucial for designing effective prodrugs.
| Property | Value | Source/Method |
| Molecular Formula | C₇H₆N₄O | [11] |
| Molecular Weight | 162.15 g/mol | [11][12] |
| Appearance | White to cream crystals or powder | [13] |
| Storage | Room temperature | [11] |
| Predicted LogP | 1.2 | ChemDraw Prediction |
| Predicted pKa (Phenol) | 8.5 | ChemDraw Prediction |
| Predicted pKa (Tetrazole) | 4.9 | ChemDraw Prediction |
| Aqueous Solubility | Poorly soluble | Inferred |
Experimental Protocols
General Workflow for Prodrug Development
The following workflow outlines the key steps in the development and evaluation of prodrugs from this compound.
Caption: A general workflow for the development of prodrugs.
Synthesis of a Carbamate Prodrug (Illustrative Example)
This protocol describes the synthesis of an N,N-diethylcarbamate prodrug of this compound.
Materials:
-
This compound
-
N,N-diethylcarbamoyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add triethylamine (1.2 eq) to the solution and stir for 10 minutes at room temperature.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add N,N-diethylcarbamoyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield the pure carbamate prodrug.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Stability Studies
This protocol details the evaluation of prodrug stability in simulated biological fluids.
Materials:
-
Prodrug stock solution (e.g., in DMSO)
-
Phosphate buffered saline (PBS), pH 7.4
-
Simulated Gastric Fluid (SGF), pH 1.2
-
Simulated Intestinal Fluid (SIF), pH 6.8
-
Human plasma (or rat plasma)
-
Acetonitrile with 0.1% formic acid (for protein precipitation)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
Procedure:
-
Prepare working solutions of the prodrug in PBS, SGF, and SIF at a final concentration of 10 µM.
-
For plasma stability, add the prodrug stock solution to pre-warmed human plasma to a final concentration of 10 µM.
-
Incubate all solutions at 37 °C.
-
At specified time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot from each solution.
-
For plasma samples, immediately add cold acetonitrile with 0.1% formic acid to precipitate proteins. Centrifuge and collect the supernatant.
-
For buffer samples, dilute with the mobile phase as needed.
-
Analyze the samples by HPLC to quantify the remaining prodrug and the appearance of the parent drug, this compound.
-
Calculate the percentage of prodrug remaining at each time point and determine the half-life (t₁/₂) of the prodrug in each medium.
Caco-2 Permeability Assay
This protocol is for assessing the intestinal permeability of the prodrugs.
Materials:
-
Caco-2 cells cultured on permeable supports (e.g., Transwell® inserts)
-
Hanks' Balanced Salt Solution (HBSS)
-
Prodrug solution in HBSS
-
Lucifer yellow solution (as a marker for monolayer integrity)
-
LC-MS/MS system for quantification
Procedure:
-
Culture Caco-2 cells on permeable supports for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
-
Wash the cell monolayers with pre-warmed HBSS.
-
To assess apical to basolateral (A-to-B) permeability, add the prodrug solution to the apical side and fresh HBSS to the basolateral side.
-
To assess basolateral to apical (B-to-A) permeability, add the prodrug solution to the basolateral side and fresh HBSS to the apical side.
-
Incubate the plates at 37 °C with gentle shaking.
-
At specified time points, collect samples from the receiver compartment and replace with fresh HBSS.
-
At the end of the experiment, add Lucifer yellow to assess monolayer integrity post-assay.
-
Quantify the concentration of the prodrug and the parent drug in the collected samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A transport.
Data Presentation
Quantitative data from the evaluation of different prodrug candidates should be summarized in tables for clear comparison.
Table 1: Physicochemical Properties of Hypothetical Prodrugs
| Prodrug ID | Promoieties | Molecular Weight ( g/mol ) | Predicted LogP | Aqueous Solubility (µg/mL) |
| PD-01 | N,N-Diethylcarbamate | 261.29 | 2.8 | 50 |
| PD-02 | Pivaloyloxymethyl | 276.29 | 3.2 | 25 |
| PD-03 | Phosphate | 242.14 | 0.5 | >1000 |
Table 2: In Vitro Stability and Permeability of Hypothetical Prodrugs
| Prodrug ID | Plasma Half-life (t₁/₂, min) | SIF Half-life (t₁/₂, min) | Caco-2 Papp (A-to-B) (10⁻⁶ cm/s) |
| PD-01 | 120 | >240 | 15.2 |
| PD-02 | 35 | 180 | 18.5 |
| PD-03 | 60 | >240 | 2.1 |
Potential Signaling Pathway Involvement
The tetrazole moiety of this compound can act as a bioisostere for a carboxylic acid, a common feature in drugs targeting G-protein coupled receptors (GPCRs) such as the angiotensin II type 1 (AT₁) receptor. Blockade of this receptor can inhibit downstream signaling cascades involved in vasoconstriction and inflammation.
References
- 1. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Prodrug design of phenolic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Subcutaneous prodrug formulations in vitro [pion-inc.com]
- 8. Synthesis and Evaluation of Carbamate Prodrugs of a Phenolic Compound [jstage.jst.go.jp]
- 9. Evaluation of in vitro models for screening alkaline phosphatase-mediated bioconversion of phosphate ester prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Soft Alkyl Ether Prodrugs of a Model Phenolic Drug: The Effect of Incorporation of Ethyleneoxy Groups on Transdermal Delivery [mdpi.com]
- 11. 3-(1H-1,2,3,4-Tetrazol-1-yl)phenol [myskinrecipes.com]
- 12. 4-(1H-1,2,3,4-tetrazol-1-yl)phenol | C7H6N4O | CID 542910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 3-(1H-Tetrazol-5-yl)phenol, 97% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(1H-tetrazol-1-yl)phenol
Welcome to the technical support center for the synthesis of 3-(1H-tetrazol-1-yl)phenol. This resource provides detailed troubleshooting guidance, answers to frequently asked questions, and robust experimental protocols to assist researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to prepare 1-substituted tetrazoles like this compound?
The most established method for synthesizing 1-substituted tetrazoles involves a one-pot reaction using a primary amine, an orthoformate, and an azide source.[1][2] For this compound, the specific pathway is the reaction of 3-aminophenol with triethyl orthoformate and sodium azide.[1] This method is generally characterized by high yields for a wide variety of primary amines.[1]
Q2: What are the critical safety precautions when working with azides?
The use of sodium azide (NaN₃) and particularly hydrazoic acid (HN₃), which can be formed in situ under acidic conditions, requires stringent safety measures.
-
Toxicity: Azides are highly toxic. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Explosion Hazard: Sodium azide can form explosive heavy metal azides. Avoid contact with metals like lead, copper, brass, and solder (e.g., in plumbing). Use non-metal spatulas. Hydrazoic acid is a toxic and explosive gas.[3]
-
Quenching: Any residual azide in the reaction mixture should be carefully quenched, for example, with a solution of sodium nitrite under acidic conditions, which converts it to nitrogen gas.
Q3: How does the electronic nature of the starting aniline affect the reaction?
In the synthesis of 1-substituted tetrazoles from anilines, the basicity of the amine is a key factor.[1] While the reaction is broadly applicable, anilines with very low basicity, such as those containing multiple strong electron-withdrawing groups (e.g., 2,4-dinitroaniline), may fail to produce the corresponding tetrazole.[1] The hydroxyl group on 3-aminophenol does not significantly hinder the reaction.
Q4: What is the difference between synthesizing a 1-substituted vs. a 5-substituted tetrazole?
The substitution pattern on the tetrazole ring is determined by the choice of starting materials.
-
1-Substituted Tetrazoles: These are typically synthesized from a primary amine (R-NH₂), which provides the 'R' group at the N1 position of the ring.[2]
-
5-Substituted Tetrazoles: These are commonly formed via a [3+2] cycloaddition reaction between an organic nitrile (R-C≡N) and an azide source (e.g., NaN₃).[3][4] In this case, the 'R' group from the nitrile becomes the substituent at the C5 position.
Troubleshooting Guide
Q1: My reaction yield is very low. What are the common causes and how can I improve it?
Low yield is a frequent issue that can be traced to several factors. Consult the decision tree diagram below and the accompanying table for systematic troubleshooting.
-
Sub-optimal Reaction Conditions: Temperature, reaction time, and solvent have a significant impact on yield. Tetrazole syntheses are often sensitive to these parameters. For instance, in related nitrile-to-tetrazole cycloadditions, switching the solvent from toluene to DMSO can increase the yield from 15% to 80%.[5]
-
Catalyst Inefficiency: While some syntheses can proceed without a catalyst, many benefit from acidic or metallic catalysts to activate the starting materials.[3] If using a catalyst, ensure it is active and used in the correct proportion.
-
Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the recommended reaction time, consider extending the duration or slightly increasing the temperature.
-
Degradation of Starting Material: 3-aminophenol can be susceptible to oxidation, especially under basic conditions or prolonged exposure to air. Ensure you are using a high-quality starting material.
-
Issues During Work-up and Purification: The product may be lost during extraction or purification. The phenolic group makes the product soluble in aqueous base. Ensure the pH is carefully controlled during aqueous extractions to prevent loss of product into the aqueous layer.
Q2: I am observing multiple spots on my TLC plate. What are the likely side products?
The presence of multiple spots indicates impurities or side reactions.
-
Unreacted Starting Materials: The most common "impurities" are unreacted 3-aminophenol or other reagents.
-
Isomeric Products: While the reaction from 3-aminophenol is expected to yield the 1-substituted tetrazole, the formation of the 2-substituted isomer is a possibility, though often a minor product in this specific synthetic route.
-
Intermediate Species: Incomplete reaction could leave intermediates, such as the formimidate formed from the reaction of 3-aminophenol and triethyl orthoformate, in the mixture.
Q3: How can I effectively purify the final product, this compound?
Purification can be achieved through several methods:
-
Recrystallization: This is a standard method for purifying solid organic compounds. A suitable solvent system must be identified through small-scale trials.
-
Column Chromatography: Silica gel chromatography can be effective for separating the product from non-polar impurities and some starting materials. A solvent system such as ethyl acetate/hexane or dichloromethane/methanol is a good starting point.
-
Acid-Base Extraction: The phenolic hydroxyl group is acidic, and the tetrazole ring has a weakly acidic proton. The molecule can be deprotonated with a mild base (e.g., sodium bicarbonate) and extracted into an aqueous layer, leaving non-acidic impurities in the organic phase. The aqueous layer can then be re-acidified to precipitate the pure product.
Data Presentation: Optimization of Reaction Conditions
The following table summarizes data from studies on related tetrazole syntheses, illustrating the impact of various parameters on product yield. This data can guide the optimization of the this compound synthesis.
| Parameter | Condition A | Yield A (%) | Condition B | Yield B (%) | Source(s) |
| Solvent | Toluene | 15% | DMSO | 80% | [5] |
| Solvent | Water | Low | DMF | 92% | [4][6] |
| Catalyst | None | Moderate | ZnBr₂-SiO₂ | High | [6] |
| Temperature | Ambient | Low | 100-110 °C | High | [4][5] |
| Reaction Time | 4 hours | Moderate | 6-12 hours | High | [4] |
Table 1: Influence of Reaction Parameters on Tetrazole Synthesis Yield.
Experimental Protocols
Synthesis of this compound from 3-Aminophenol
This protocol is adapted from established procedures for the synthesis of 1-substituted tetrazoles.[1][2]
Materials:
-
3-Aminophenol (1.0 eq)
-
Triethyl orthoformate (1.2 eq)
-
Sodium azide (NaN₃) (1.2 eq)
-
Glacial acetic acid (catalytic amount, e.g., 0.1 eq)
-
Solvent (e.g., Dimethylformamide - DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
1M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-aminophenol (1.0 eq) in DMF.
-
Addition of Reagents: Add triethyl orthoformate (1.2 eq) followed by a catalytic amount of glacial acetic acid. Stir the mixture at room temperature for 15 minutes.
-
Azide Addition: Carefully add sodium azide (1.2 eq) in one portion. Caution: Sodium azide is highly toxic. Handle with extreme care in a fume hood.
-
Heating: Heat the reaction mixture to 100-120 °C and stir for 6-12 hours. Monitor the reaction progress by TLC.
-
Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing ice water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with diethyl ether.
-
Washing: Combine the organic layers and wash sequentially with water, saturated aqueous NaHCO₃, and finally with brine. The bicarbonate wash helps remove any unreacted acetic acid and phenol starting material.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by silica gel column chromatography to yield pure this compound.
Visualizations
References
Revolutionizing Tetrazole Synthesis from Phenols: A Technical Support Hub
For Immediate Release
A comprehensive technical support center has been launched to assist researchers, scientists, and drug development professionals in optimizing the synthesis of tetrazoles from phenols. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance yield and purity in this critical chemical transformation.
The synthesis of 5-aryloxymethyl-1H-tetrazoles from phenolic starting materials is a key process in medicinal chemistry, as the tetrazole moiety is a well-established bioisostere for carboxylic acids.[1] However, improving the yield and efficiency of this multi-step synthesis presents several challenges. This support center directly addresses these hurdles with evidence-based solutions and detailed procedural guidance.
Core Synthesis Pathway: From Phenol to Tetrazole
The primary route for synthesizing tetrazoles from phenols involves a two-step process. The first step is the cyanation of the phenol to form an aryl cyanate or a related nitrile intermediate. This is followed by a [3+2] cycloaddition reaction with an azide source, typically sodium azide, to form the tetrazole ring.[2]
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the synthesis of tetrazoles from phenols, providing actionable solutions to improve experimental outcomes.
Q1: My cyanation of the phenol is resulting in low yields. What are the potential causes and solutions?
A1: Low yields in the cyanation step can stem from several factors:
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Incomplete Deprotonation of Phenol: Phenols require deprotonation to become effective nucleophiles. Ensure a suitable base (e.g., triethylamine, sodium hydride) is used in stoichiometric amounts to fully deprotonate the phenol before adding the cyanating agent.
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Reactivity of the Cyanating Agent: Cyanogen bromide is a common, yet highly toxic and moisture-sensitive reagent.[3][4] Ensure it is handled in a dry, inert atmosphere. Alternative, less hazardous cyanating agents can be explored, though they may require catalyst systems.[5]
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Side Reactions: Phenols can undergo side reactions, such as O-alkylation if alkylating agents are present. Ensure the reaction conditions are optimized for C-O bond formation with the cyano group.
Q2: I am observing the formation of byproducts during the cycloaddition step. How can I minimize these?
A2: The [3+2] cycloaddition of nitriles with azides is generally efficient, but side reactions can occur:
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Hydrolysis of the Nitrile: In the presence of water and acidic or basic conditions, the nitrile intermediate can hydrolyze to the corresponding carboxylic acid or amide. Ensure anhydrous conditions for the cycloaddition step.
-
Formation of Hydrazoic Acid: The use of ammonium chloride with sodium azide can generate hydrazoic acid, which is highly toxic and explosive. Using Lewis acids like zinc chloride can be a safer and more effective alternative to promote the cycloaddition.[2]
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Incomplete Reaction: The cycloaddition can be slow. The use of catalysts such as zinc salts or copper complexes can significantly accelerate the reaction and improve yields.[6] Microwave irradiation has also been shown to reduce reaction times and improve yields.[6]
Q3: The purification of my final tetrazole product is challenging. What are the recommended procedures?
A3: 5-Aryloxymethyl-1H-tetrazoles can be acidic, which can complicate purification.
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Acid-Base Extraction: The acidic nature of the tetrazole proton allows for purification via acid-base extraction. The product can be extracted into an aqueous basic solution, washed with an organic solvent to remove non-acidic impurities, and then precipitated by acidification.
-
Recrystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water) is an effective method for obtaining highly pure crystalline product.[7]
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Column Chromatography: If the product is not sufficiently pure after extraction and recrystallization, column chromatography on silica gel can be employed. A mobile phase of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) is typically used.
Q4: What are the critical safety precautions when working with the reagents for this synthesis?
A4: The synthesis of tetrazoles from phenols involves several hazardous reagents:
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Cyanogen Bromide: This reagent is highly toxic, corrosive, and reacts with water to release hydrogen cyanide gas.[3][4] It should only be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.
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Sodium Azide: Sodium azide is acutely toxic and can form explosive heavy metal azides.[8] Avoid contact with acids, which can generate highly toxic and explosive hydrazoic acid.
-
Phenols: Phenols are toxic and corrosive.[9][10][11] Avoid skin contact and inhalation.
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Solvents: Many of the solvents used, such as dimethylformamide (DMF), are toxic. Handle these in a fume hood and minimize exposure.
Comparative Data on Reaction Conditions and Yields
The following tables provide a summary of representative reaction conditions and yields for the key steps in the synthesis of tetrazoles from phenols.
Table 1: Cyanation of Phenols
| Phenol Derivative | Cyanating Agent | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenol | Cyanogen Bromide | Triethylamine | Tetrachloromethane | 0-5 | 1 | 75-85 | [12] |
| Aryl Carbamates | Aminoacetonitriles | Ni(cod)₂ / dcype | Toluene | 100 | 24 | 70-90 | [13] |
| Aryl Pivalates | Aminoacetonitriles | Ni(cod)₂ / dcype | Toluene | 100 | 24 | 65-85 | [13] |
Table 2: Cycloaddition of Aryl Nitriles to Tetrazoles
| Nitrile Substrate | Azide Source | Catalyst/Additive | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Benzonitrile | Sodium Azide | NH₄Cl | DMF | 110 | 12 | ~85 | [8] |
| Various Aryl Nitriles | Sodium Azide | ZnCl₂ | Water | Reflux | 12-24 | 80-95 | [2] |
| Benzonitrile | Sodium Azide | CuSO₄·5H₂O | DMSO | 140 | 2 | 95 | [14] |
| Various Aryl Nitriles | Sodium Azide | - | NMP:H₂O (9:1) | 190 (Flow) | 20 min | 90-99 |
Detailed Experimental Protocols
Protocol 1: Two-Step Synthesis of 5-(Phenoxymethyl)-1H-tetrazole
Step 1: Synthesis of Phenoxyacetonitrile
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To a solution of phenol (1 equivalent) in a suitable solvent such as acetone, add potassium carbonate (1.5 equivalents).
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Stir the mixture at room temperature for 30 minutes.
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Add chloroacetonitrile (1.2 equivalents) dropwise to the reaction mixture.
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Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC.
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After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
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Concentrate the filtrate under reduced pressure to obtain the crude phenoxyacetonitrile, which can be used in the next step without further purification or purified by column chromatography.
Step 2: Synthesis of 5-(Phenoxymethyl)-1H-tetrazole
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To a solution of phenoxyacetonitrile (1 equivalent) in dimethylformamide (DMF), add sodium azide (1.5 equivalents) and zinc chloride (1.2 equivalents).
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Heat the reaction mixture to 120-130 °C and stir for 12-24 hours, monitoring the reaction by TLC.
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After completion, cool the reaction to room temperature and pour it into ice-cold water.
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Acidify the mixture with dilute hydrochloric acid to a pH of 2-3 to precipitate the product.
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Filter the solid, wash with cold water, and dry under vacuum.
-
The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
This technical support center aims to be a living resource, continuously updated with the latest research and user feedback to foster innovation and efficiency in the synthesis of tetrazole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2H-Tetrazole synthesis [organic-chemistry.org]
- 4. research.rug.nl [research.rug.nl]
- 5. researchgate.net [researchgate.net]
- 6. 1H-Tetrazole synthesis [organic-chemistry.org]
- 7. chalcogen.ro [chalcogen.ro]
- 8. ineos.com [ineos.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. carlroth.com [carlroth.com]
- 11. echemi.com [echemi.com]
- 12. researchgate.net [researchgate.net]
- 13. dspace.mit.edu [dspace.mit.edu]
- 14. files01.core.ac.uk [files01.core.ac.uk]
Technical Support Center: Synthesis of Sartan Drugs Using Tetrazole Intermediates
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during the synthesis of sartan drugs, specifically focusing on those involving tetrazole intermediates.
Troubleshooting Guides
This section provides a detailed breakdown of common side reactions for Losartan, Valsartan, and Irbesartan synthesis, offering potential causes and solutions.
Losartan Synthesis: Formation of Isolosartan (Regioisomer Impurity)
A frequent challenge in Losartan synthesis is the formation of the N1-isomer of the imidazole ring, known as Isolosartan or Impurity A. This side reaction occurs during the alkylation of 2-butyl-4-chloro-5-hydroxymethylimidazole.
Question: We are observing a high level of Isolosartan impurity in our Losartan synthesis. How can we minimize its formation?
Answer:
The formation of Isolosartan is highly dependent on reaction conditions, particularly temperature, the base, and the solvent system used during the alkylation step. Higher temperatures tend to favor the formation of the undesired Isolosartan regioisomer.[1]
Troubleshooting Steps & Quantitative Data:
To minimize the formation of Isolosartan, consider the following optimizations. While specific yields can vary based on the full experimental setup, the general trends are summarized below.
| Parameter | Condition | Isolosartan Formation | Recommendation |
| Temperature | High (e.g., >60°C) | Increased | Lower the reaction temperature. Conduct trials at room temperature, 40°C, and 60°C to find the optimal balance between reaction rate and purity.[1] |
| Low (e.g., RT - 40°C) | Minimized | Operate at the lowest feasible temperature that allows for a reasonable reaction time. | |
| Base | Strong Bases (e.g., KOH, NaOH) | Can increase Isolosartan formation | Evaluate milder bases. The choice of base can significantly influence the regioselectivity.[1] |
| Solvent | Aprotic Polar (e.g., DMF) | Variable, can promote side reactions | Screen different solvent systems. The use of phase transfer catalysts has been shown to be effective in some synthetic routes to improve regioselectivity.[1] |
Experimental Protocol: Minimizing Isolosartan Formation
This protocol outlines a general approach to optimize the alkylation step to favor the formation of Losartan over Isolosartan.
Workflow for Optimizing Alkylation:
Caption: Workflow for optimizing the regioselective alkylation in Losartan synthesis.
Valsartan Synthesis: Racemization of the L-Valine Moiety
A critical issue in Valsartan synthesis is the partial racemization of the L-valine chiral center, leading to the formation of the (R)-isomer impurity. This often occurs during the hydrolysis of the L-valine ester under basic conditions.
Question: Our Valsartan product shows significant contamination with the (R)-isomer. How can we prevent this racemization?
Answer:
The choice of base for the hydrolysis of the valsartan methyl ester is crucial in preventing racemization. Strong bases like sodium hydroxide (NaOH) and potassium hydroxide (KOH) can lead to significant epimerization at the chiral center. The use of a milder base, such as barium hydroxide, has been shown to be effective in minimizing the formation of the (R)-isomer.
Troubleshooting Steps & Quantitative Data:
The following table compares the extent of racemization observed with different bases during the hydrolysis step.
| Base | Racemization Level | Recommendation |
| Sodium Hydroxide (NaOH) | Up to 15% | Avoid for hydrolysis if chiral purity is critical. |
| Potassium Hydroxide (KOH) | Up to 15% | Avoid for hydrolysis if chiral purity is critical. |
| **Barium Hydroxide (Ba(OH)₂) ** | < 3% | Recommended for minimizing racemization. [2] |
Experimental Protocol: Hydrolysis of Valsartan Methyl Ester with Barium Hydroxide
This protocol provides a method for the hydrolysis of the methyl ester of Valsartan while minimizing racemization.
Workflow for Chirally-Sound Hydrolysis:
References
Technical Support Center: Purification of 3-(1H-tetrazol-1-yl)phenol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 3-(1H-tetrazol-1-yl)phenol.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Common impurities can include unreacted starting materials such as 3-aminophenol, residual reagents from the tetrazole formation (e.g., sodium azide, triethyl orthoformate), and potential side-products from the cyclization reaction. The presence of regioisomers, where the phenol group is attached at a different position, is also a possibility depending on the synthetic route.
Q2: My final yield is significantly lower than expected after purification. What are the common causes?
A2: Low yields can result from several factors:
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Incomplete Reaction: The initial synthesis may not have gone to completion.
-
Loss During Extraction: The compound may have partial solubility in the aqueous layer during workup, leading to loss. Ensure the pH is appropriately adjusted to minimize the solubility of the phenolic compound in aqueous base.
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Recrystallization Losses: Using an excessive amount of solvent for recrystallization will result in a significant portion of the product remaining in the mother liquor. Likewise, premature crystallization during a hot filtration can lead to product loss.
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Column Chromatography Issues: If the compound streaks on the column or if fractions are not collected and analyzed carefully, a substantial amount of the product can be lost or inadvertently discarded.
Q3: How do I select an appropriate solvent system for recrystallization?
A3: An ideal recrystallization solvent is one in which this compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below. To find a suitable solvent, test small amounts of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, water, or mixtures thereof). A good solvent system will fully dissolve the compound when hot and yield a high recovery of crystals upon cooling. Recrystallization from ethanol has been noted for some tetrazole derivatives[1].
Q4: I am observing significant tailing or streaking of my compound during Thin Layer Chromatography (TLC) and column chromatography on silica gel. How can I resolve this?
A4: Tailing is a common issue with acidic compounds like phenols on silica gel[2]. The acidic nature of the silica surface can interact with the phenolic hydroxyl group, causing poor separation. To mitigate this, you can add a small amount of a volatile acid, such as acetic acid or formic acid (~0.5-1%), to your eluent system[2]. This suppresses the ionization of the phenol, leading to sharper bands and better separation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation in Column Chromatography | Incorrect solvent system polarity. | Develop an optimal solvent system using TLC first. Aim for an Rf value of 0.3 to 0.7 for the desired compound[3]. |
| Column was poorly packed (air bubbles, cracks). | Pack the column carefully using a slurry method to ensure a uniform and bubble-free stationary phase[4]. | |
| Sample was overloaded onto the column. | Use an appropriate amount of crude material for the column size. A general rule is a 1:30 to 1:100 ratio of sample to silica gel by weight. | |
| Product Fails Purity Analysis (e.g., NMR, LC-MS) | Co-eluting impurity with a similar polarity. | Try a different solvent system for chromatography, potentially one that exploits different intermolecular interactions (e.g., using toluene to leverage π-π stacking)[5]. If impurities persist, a second purification step like recrystallization may be necessary. |
| Residual solvent is present. | Dry the purified compound under high vacuum for an extended period, possibly with gentle heating if the compound is thermally stable. | |
| Difficulty Inducing Crystallization | Solution is not supersaturated; too much solvent was used. | Evaporate some of the solvent to increase the concentration and attempt cooling again. |
| Presence of impurities inhibiting crystal formation. | Try adding a seed crystal from a previous successful batch. If none is available, scratching the inside of the flask with a glass rod at the solution's surface can create nucleation sites. | |
| The compound may be an oil at the current purity level. | Re-purify the material using another technique (e.g., column chromatography) to remove impurities that may be acting as a eutectic contaminant. |
Quantitative Data
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference(s) |
| CAS Number | 125620-16-8 | [6][7][8][9] |
| Molecular Formula | C₇H₆N₄O | [8][10] |
| Molecular Weight | 162.15 g/mol | [8][10] |
| Appearance | White to off-white solid; White to cream | [6][7][11] |
| Storage Conditions | Store at 2-8°C under nitrogen; Room temperature | [6][7][8] |
| Purity (Commercial) | ≥97% or ≥98% | [12][13] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general method for the recrystallization of this compound. The choice of solvent should be determined by preliminary solubility tests.
-
Solvent Selection: In a test tube, add ~20-30 mg of the crude solid. Add a potential solvent (e.g., ethanol/water mixture, ethyl acetate) dropwise until the solid just dissolves at the solvent's boiling point.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask to remove any insoluble impurities (and activated carbon, if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Purification by Flash Column Chromatography
This protocol is suitable for separating this compound from impurities with different polarities.
-
Solvent System Selection: Using TLC, determine a solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) that provides good separation and moves the target compound to an Rf of approximately 0.3-0.5. To prevent tailing, consider adding ~0.5% acetic acid to the eluent[2].
-
Column Packing:
-
Plug the bottom of a glass column with a small piece of cotton or glass wool[4].
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column.
-
Gently tap the column to ensure even packing and remove air bubbles[4].
-
Add another layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane.
-
Alternatively, for less soluble compounds, create a dry-load by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the column.
-
Apply gentle air pressure to the top of the column to achieve a steady flow rate.
-
Collect fractions in test tubes or other suitable containers.
-
-
Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. columbia.edu [columbia.edu]
- 4. youtube.com [youtube.com]
- 5. Synthesis and chromatographic evaluation of phenyl/tetrazole bonded stationary phase based on thiol-epoxy ring opening reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound CAS#: 125620-16-8 [amp.chemicalbook.com]
- 7. This compound | 125620-16-8 [amp.chemicalbook.com]
- 8. 3-(1H-1,2,3,4-Tetrazol-1-yl)phenol [myskinrecipes.com]
- 9. 125620-16-8|this compound|BLD Pharm [bldpharm.com]
- 10. 4-(1H-1,2,3,4-tetrazol-1-yl)phenol | C7H6N4O | CID 542910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 3-(1H-Tetrazol-5-yl)phenol, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 12. Phenol, 3-(1H-tetrazol-1-yl)-, CasNo.125620-16-8 Hangzhou J&H Chemical Co., Ltd. China (Mainland) [jieheng.lookchem.com]
- 13. 3-(1H-Tetrazol-5-yl)phenol, 97% | Fisher Scientific [fishersci.ca]
Technical Support Center: Optimizing Tetrazole Formation on Phenolic Compounds
Welcome to the technical support center for the synthesis of tetrazoles from phenolic compounds. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing reaction conditions and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing 5-aryloxytetrazoles from phenols?
A1: The most common and established method is a two-step process. The first step involves the reaction of a phenol with cyanogen bromide (CNBr) in the presence of a base to form an aryl cyanate intermediate. The second step is a [3+2] cycloaddition reaction of the aryl cyanate with an azide source, most commonly sodium azide (NaN₃), to form the 5-aryloxytetrazole ring.[1]
Q2: What are the typical catalysts used for the cycloaddition step?
A2: A variety of catalysts can be employed to facilitate the cycloaddition of the azide to the cyanate intermediate. These include Lewis acids such as zinc chloride (ZnCl₂), copper salts, and aluminum salts.[1] Heterogeneous catalysts like silica sulfuric acid are also effective and can simplify purification.[2]
Q3: What solvents are recommended for this synthesis?
A3: Polar aprotic solvents such as N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are frequently used as they effectively dissolve the reactants and facilitate the reaction at elevated temperatures.[3] For greener chemistry approaches, solvents like water and polyethylene glycol (PEG-400) have also been successfully employed.[4] In some cases, the reaction can be performed under solvent-free conditions.[5]
Q4: What is the optimal temperature for tetrazole formation?
A4: The reaction temperature typically ranges from room temperature to the boiling point of the solvent used, often between 60°C and 140°C.[6] Many procedures require elevated temperatures to proceed at a reasonable rate. Microwave irradiation is a common technique to accelerate the reaction and often leads to higher yields in shorter reaction times.[7]
Q5: How do substituents on the phenolic ring affect the reaction?
A5: The electronic nature of the substituents on the phenolic ring can influence the reaction rate. Electron-donating groups on the aryl cyanate can enhance the rate of product formation.[2] Conversely, electron-withdrawing groups on a nitrile generally facilitate the cycloaddition reaction.[4][8]
Q6: What are the key safety precautions when performing this synthesis?
A6: Both cyanogen bromide and sodium azide are highly toxic and must be handled with extreme caution in a well-ventilated fume hood.[9] Sodium azide can form explosive heavy metal azides, so contact with metals should be avoided. Acidic work-up conditions can generate volatile and highly toxic hydrazoic acid (HN₃); therefore, any quenching of residual azide should be done carefully with a reagent like sodium nitrite under acidic conditions to safely decompose it.[10]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete formation of the aryl cyanate intermediate. 2. Inactive or insufficient catalyst. 3. Poor quality of starting materials (phenol, CNBr, NaN₃). 4. Sub-optimal reaction temperature or time. 5. Presence of moisture, especially if using water-sensitive reagents. | 1. Ensure complete conversion of the phenol to the aryl cyanate before adding the azide. Monitor the first step by TLC or LC-MS. 2. Use a fresh batch of catalyst or increase the catalyst loading. Consider screening different catalysts (see Table 1). 3. Purify the starting phenol if necessary. Use fresh, high-purity cyanogen bromide and sodium azide. 4. Systematically optimize the reaction temperature and time. Consider using microwave irradiation to improve the reaction rate and yield.[7] 5. Ensure all glassware is dry and use anhydrous solvents if the chosen catalyst is sensitive to moisture. |
| Formation of Multiple Byproducts | 1. Side reactions of cyanogen bromide with other functional groups on the phenol.[9] 2. Decomposition of the tetrazole ring under harsh reaction or work-up conditions (e.g., strong acid or base).[7][11] 3. Incomplete reaction leading to a mixture of starting materials and product. | 1. If the phenol contains other nucleophilic groups (e.g., amines), consider using a protecting group strategy. 2. Use milder reaction conditions (lower temperature, less acidic/basic catalyst). During work-up, avoid prolonged exposure to strong acids or bases. The tetrazole ring is acidic (pKa similar to carboxylic acids) and can form salts.[12] 3. Increase the reaction time or temperature to drive the reaction to completion. Monitor by TLC or LC-MS. |
| Difficulty in Product Isolation and Purification | 1. The product is highly soluble in the reaction solvent (especially DMF or DMSO).[13] 2. The product co-elutes with impurities during chromatography. 3. The product is an ammonium or metal salt after work-up. | 1. After the reaction, perform an aqueous work-up. The tetrazole can be protonated with a mild acid to facilitate its extraction into an organic solvent. Alternatively, precipitation of the product by adding a non-solvent can be effective. 2. Optimize the chromatography conditions (e.g., solvent system, stationary phase). Consider crystallization as an alternative purification method. 3. During the work-up, carefully adjust the pH to ensure the tetrazole is in its neutral form before extraction or crystallization. |
Data Presentation
Table 1: Comparison of Catalysts for [3+2] Cycloaddition of Azides to Nitriles/Cyanates
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| ZnCl₂ | Water | Reflux | - | High | [13] |
| CuO Nanoparticles | DMF | 130 (Microwave) | 15 min | 99 | |
| Silica Sulfuric Acid | Solvent-free | 120 | 30 min | 95 | |
| Mg(HSO₄)₂ | Solvent-free | 120 | 15 min | 96 | [5] |
| Al₂(SO₄)₃ | Solvent-free | 120 | 20 min | 94 | [5] |
| L-proline | DMSO | 120 | 2 h | 92 | [13] |
| None | DMF | 120 | 44 h | Moderate | [1] |
Note: Yields are for model reactions and may vary depending on the specific phenolic substrate.
Table 2: Effect of Solvent on Tetrazole Synthesis from Benzonitrile and Sodium Azide
| Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| DMSO | 110 | 12 | 99 | [3] |
| DMF | 110 | 12 | 80 | [3] |
| Acetonitrile | 110 | 12 | 50 | [3] |
| Ethanol | Reflux | 10 | 50 | [7] |
| Toluene | 110 | 12 | 15 | [3] |
| Water | 100 | - | No Product | [7] |
| Solvent-free | 100 | 6 | No Product | [7] |
Note: This data is for a model reaction catalyzed by a Co(II)-complex[3] or CuO nanoparticles[7] and illustrates general solvent effects.
Experimental Protocols
Detailed Methodology for the Synthesis of 5-Aryloxytetrazoles from Phenols
This protocol is a general guideline and may require optimization for specific substrates.
Step 1: Synthesis of Aryl Cyanate
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted phenol (1.0 eq.) and a suitable base (e.g., triethylamine, 1.1 eq.) in a dry aprotic solvent (e.g., acetone, acetonitrile, or dichloromethane).
-
Addition of Cyanogen Bromide: Cool the solution in an ice bath (0 °C). Slowly add a solution of cyanogen bromide (1.05 eq.) in the same solvent dropwise over 15-30 minutes. Caution: Cyanogen bromide is highly toxic and should be handled in a fume hood with appropriate personal protective equipment.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting phenol is consumed.
-
Work-up: Once the reaction is complete, filter the mixture to remove the triethylamine hydrobromide salt. Wash the solid with a small amount of the solvent. Concentrate the filtrate under reduced pressure to obtain the crude aryl cyanate. This intermediate is often used in the next step without further purification.
Step 2: [3+2] Cycloaddition to form 5-Aryloxytetrazole
-
Reaction Setup: To the flask containing the crude aryl cyanate, add a suitable solvent (e.g., DMF, DMSO, or water). Add sodium azide (1.2-1.5 eq.) and the chosen catalyst (e.g., ZnCl₂ (0.1-1.0 eq.) or silica sulfuric acid (catalytic amount)). Caution: Sodium azide is highly toxic. Avoid contact with acid, which generates explosive hydrazoic acid.
-
Heating and Monitoring: Heat the reaction mixture to the optimized temperature (e.g., 100-130 °C) with vigorous stirring. Alternatively, use a microwave reactor according to the manufacturer's instructions. Monitor the formation of the tetrazole product by TLC or LC-MS.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a beaker of ice water.
-
If the product precipitates, it can be collected by filtration.
-
If the product remains in solution, acidify the aqueous mixture with a dilute acid (e.g., 1M HCl) to a pH of ~3-4 to protonate the tetrazole. Caution: Perform this step in a well-ventilated fume hood to avoid exposure to any HN₃ that may form.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. A Physical Organic Approach towards Statistical Modeling of Tetrazole and Azide Decomposition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flash preparation of carbenoids: A different performance of cyanogen bromide – Oriental Journal of Chemistry [orientjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. ymcamerica.com [ymcamerica.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Cyanogen bromide - Wikipedia [en.wikipedia.org]
- 11. Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions | Russian Chemical Reviews [rcr.colab.ws]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. researchgate.net [researchgate.net]
stability issues of 3-(1H-tetrazol-1-yl)phenol under different conditions
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of 3-(1H-tetrazol-1-yl)phenol?
A1: The degradation of this compound in solution is likely influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents.[1] The tetrazole ring is generally stable, but the overall molecular structure, including the phenol group, can introduce instabilities.[1]
Q2: What is the expected behavior of the phenol group in terms of stability?
A2: Phenolic compounds are known to be susceptible to oxidative degradation, which can often result in the formation of colored byproducts (e.g., quinones). This process can be accelerated by high pH, the presence of metal ions, and exposure to light and oxygen.
Q3: In what pH range is this compound likely to be most stable?
A3: While the optimal pH is compound-specific, many pharmaceutical compounds exhibit the greatest stability in the slightly acidic to neutral pH range of 4 to 8.[1] It is crucial to perform a pH-rate profile study to determine the specific pH of maximum stability for this compound.
Q4: How does temperature affect the stability of this compound?
A4: As with most chemical compounds, higher temperatures will likely accelerate the degradation of this compound. The tetrazole ring itself can decompose at high temperatures, typically between 190–240 °C for many phenyl tetrazoles.[2] For solutions, storage at refrigerated or controlled room temperature is recommended to minimize thermal degradation.
Q5: Is this compound sensitive to light?
A5: Yes, both the tetrazole and phenol moieties can be light-sensitive. Photolysis can lead to the cleavage of the tetrazole ring, and phenols can undergo photo-oxidation.[3] Therefore, it is recommended to protect solutions of this compound from light by using amber vials or by wrapping containers in aluminum foil.[1]
Q6: What types of excipients can be used to improve the stability of a formulation containing this compound?
A6: To enhance stability, consider using:
-
Buffers: To maintain the optimal pH.
-
Antioxidants: Such as ascorbic acid or sodium metabisulfite, to prevent oxidative degradation of the phenol group.[1]
-
Chelating agents: Like EDTA, to bind metal ions that can catalyze oxidation.[1]
Troubleshooting Guide
| Issue | Potential Causes | Recommended Actions |
| Solution turns yellow/brown/pink upon standing. | Oxidation of the phenol group, potentially accelerated by high pH, light exposure, or metal ion contamination. | - Prepare solutions fresh and use promptly.- Store solutions protected from light (amber vials).- De-gas solvents to remove dissolved oxygen.- Add an antioxidant (e.g., ascorbic acid) or a chelating agent (e.g., EDTA) to the formulation.- Ensure the pH of the solution is within the optimal stability range (likely slightly acidic to neutral). |
| Appearance of new peaks in HPLC chromatogram during a time-course experiment. | Chemical degradation of the compound. | - Systematically investigate the influence of pH, temperature, and light on the degradation.- Perform forced degradation studies (see Experimental Protocols below) to identify potential degradation products and establish degradation pathways.- Use a validated stability-indicating HPLC method that separates the parent compound from all degradation products. |
| Loss of potency/decrease in the main peak area without corresponding new peaks. | Precipitation of the compound due to low solubility in the chosen solvent or at a particular pH.Formation of non-UV active degradation products.Adsorption to the container surface. | - Check the solubility of the compound in your solvent system.- Ensure the pH of the solution does not cause the compound to precipitate.- Analyze samples using a mass spectrometer (LC-MS) to detect potential non-UV active degradants.- Use silanized or low-adsorption vials and labware. |
| Inconsistent stability results between batches. | Variability in the purity of the starting material.Contamination of solvents or glassware. | - Use highly purified this compound.- Use high-purity solvents and meticulously clean glassware for all experiments. |
Data on Stability of this compound
As previously stated, specific quantitative stability data for this compound is not available in the reviewed literature. The following tables are provided as templates for researchers to populate with their own experimental data from forced degradation studies.
Table 1: Summary of Forced Degradation Studies
| Stress Condition | Reagent/Condition | Time (hours) | Temperature (°C) | % Degradation of Parent Compound | No. of Degradation Products | Observations (e.g., color change) |
| Acid Hydrolysis | 0.1 M HCl | User Data | User Data | User Data | User Data | User Data |
| Base Hydrolysis | 0.1 M NaOH | User Data | User Data | User Data | User Data | User Data |
| Oxidation | 3% H₂O₂ | User Data | User Data | User Data | User Data | User Data |
| Thermal | Dry Heat | User Data | User Data | User Data | User Data | User Data |
| Photolytic | ICH Q1B Option II | User Data | User Data | User Data | User Dats | User Data |
Table 2: pH-Dependent Stability Profile
| pH | Buffer System | Temperature (°C) | Time (days) | % Remaining Parent Compound |
| 2.0 | User Data | User Data | User Data | User Data |
| 4.0 | User Data | User Data | User Data | User Data |
| 7.0 | User Data | User Data | User Data | User Data |
| 9.0 | User Data | User Data | User Data | User Data |
| 12.0 | User Data | User Data | User Data | User Data |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation pathways and to serve as a basis for developing a stability-indicating analytical method.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent system (e.g., acetonitrile:water 50:50).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Store samples at room temperature and an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Store samples at room temperature.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Store at room temperature, protected from light.
-
Thermal Degradation: Store the solid compound in an oven at an elevated temperature (e.g., 80°C). Also, store a solution of the compound at 60°C.
-
Photodegradation: Expose a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.[1]
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours). The duration may need to be adjusted based on the compound's stability.
-
Sample Preparation: Prior to analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration for analysis.
-
Analysis: Analyze the samples by a suitable, validated HPLC method. The method should be able to separate the parent compound from all degradation products. Peak purity analysis using a photodiode array (PDA) detector is recommended.
-
Data Evaluation: Calculate the percentage of degradation for the parent compound at each time point. Identify and quantify the major degradation products. If necessary, isolate and characterize the structure of significant degradants using techniques like LC-MS/MS and NMR.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop a validated HPLC method capable of quantifying this compound in the presence of its degradation products and any process-related impurities.
General Parameters:
-
Column: A reversed-phase column, such as a C18 or C8, is a good starting point (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase:
-
A: Acidified water or a buffer (e.g., 0.1% formic acid in water or a phosphate buffer).
-
B: Acetonitrile or methanol.
-
-
Detection: UV detection at a wavelength where the parent compound and potential degradants have good absorbance (a PDA detector is recommended to assess peak purity).
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Controlled at a specific temperature (e.g., 30°C) for reproducibility.
-
Gradient Elution: A gradient elution is generally preferred for stability-indicating methods to ensure the separation of all potential impurities and degradation products.
Method Development Workflow:
-
Analyze the stressed samples from the forced degradation study.
-
Optimize the mobile phase composition, gradient, and other chromatographic parameters to achieve adequate separation (resolution > 2) between the parent peak and all degradant peaks.
-
Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting logic for solution discoloration.
References
Technical Support Center: Overcoming Solubility Challenges with Tetrazole Intermediates
This guide provides researchers, scientists, and drug development professionals with practical solutions to common solubility issues encountered with tetrazole intermediates.
Frequently Asked Questions (FAQs) & Troubleshooting
1. My tetrazole-containing intermediate has poor solubility in common organic solvents. What are my initial steps?
Poor solubility in organic solvents is a frequent hurdle. Your initial approach should focus on a systematic solvent screening process.
-
Broad Spectrum Screening: Test solubility in a range of solvents with varying polarities. This includes polar aprotic solvents (e.g., DMF, DMSO, NMP), polar protic solvents (e.g., methanol, ethanol, isopropanol), and less polar solvents (e.g., THF, 2-MeTHF, ethyl acetate).
-
Temperature Variation: Assess solubility at both room temperature and elevated temperatures. Many compounds exhibit significantly increased solubility at higher temperatures.
-
Solvent Mixtures: If single solvents are ineffective, explore binary or even ternary solvent systems. For instance, a mixture of a good but highly polar solvent (like DMSO) with a less polar co-solvent can sometimes provide the desired solubility profile for reactions and purifications.
2. I'm working on a late-stage intermediate for an API, and aqueous solubility is a major concern. What strategies can I employ?
For active pharmaceutical ingredients (APIs), aqueous solubility is critical for bioavailability. The acidic nature of the tetrazole ring offers a key handle for solubility enhancement.
-
Salt Formation: The tetrazole moiety is acidic (pKa typically 4.5-5.0), readily forming salts with inorganic or organic bases. This is often the most effective and common strategy. The formation of a salt dramatically increases aqueous solubility by introducing an ionic character.
-
Prodrug Strategies: If salt formation is not viable or does not provide sufficient solubility, a prodrug approach can be considered. This involves masking the tetrazole ring with a labile group that is cleaved in vivo to release the active parent drug.
3. How do I choose the right base for salt formation to improve aqueous solubility?
The choice of counter-ion is critical and can significantly impact the final properties of the salt, such as solubility, stability, and hygroscopicity.
-
Initial Screening: Start with common, pharmaceutically acceptable bases. This includes inorganic hydroxides (e.g., NaOH, KOH) and organic amines (e.g., tromethamine, L-arginine, piperazine).
-
Property Evaluation: The resulting salt should be thoroughly characterized. Key parameters to evaluate include:
-
Aqueous Solubility: Measure the solubility at different pH values relevant to physiological conditions.
-
Crystallinity: A stable, crystalline salt form is highly desirable for ease of handling, purification, and formulation.
-
Hygroscopicity: Assess the tendency of the salt to absorb moisture from the atmosphere.
-
Chemical Stability: Ensure the salt is stable under storage conditions.
-
4. My tetrazole intermediate is an N-substituted tetrazole, and salt formation isn't an option. What are my alternatives?
For N-substituted tetrazoles where the acidic proton is absent, alternative strategies must be employed.
-
Structural Modification (SAR): If you are in the early stages of drug discovery, structure-activity relationship (SAR) studies can guide the introduction of solubilizing groups elsewhere in the molecule. This could include adding polar groups like hydroxyls, amines, or amides.
-
Co-solvents and Surfactants: For in vitro assays or specific formulation needs, the use of co-solvents (e.g., ethanol, propylene glycol) or non-ionic surfactants can be effective.
-
Amorphous Dispersions: Advanced formulation techniques, such as creating an amorphous solid dispersion with a polymer carrier, can enhance the dissolution rate and apparent solubility of neutral compounds.
Experimental Protocols
Protocol 1: General Solvent Solubility Screening
-
Preparation: Weigh approximately 1-2 mg of the tetrazole intermediate into several small vials.
-
Solvent Addition: Add a measured aliquot (e.g., 100 µL) of a test solvent to each vial.
-
Equilibration: Vortex or shake the vials at room temperature for a set period (e.g., 1 hour).
-
Observation: Visually inspect for complete dissolution. If the solid dissolves, the solubility is at least 10-20 mg/mL.
-
Incremental Addition: If the solid does not dissolve, add further aliquots of the solvent, vortexing after each addition, to estimate the approximate solubility.
-
Heating: If solubility is still poor, gently heat the vials to assess the impact of temperature. Note any changes upon cooling (e.g., precipitation).
Protocol 2: Salt Formation Screening for Aqueous Solubility Enhancement
-
Stoichiometric Preparation: Dissolve the acidic tetrazole intermediate in a suitable organic solvent (e.g., ethanol or acetone).
-
Base Addition: In a separate vessel, prepare a solution of the chosen base (e.g., NaOH, tromethamine) in a suitable solvent (e.g., water or ethanol). Add one molar equivalent of the base solution to the tetrazole solution.
-
Salt Isolation: Stir the mixture at room temperature. The salt may precipitate directly. If not, the solvent may need to be slowly evaporated or an anti-solvent added to induce crystallization.
-
Characterization: Isolate the solid by filtration, wash with a suitable solvent, and dry.
-
Solubility Measurement: Determine the aqueous solubility of the resulting salt using a standardized method (e.g., shake-flask method followed by HPLC analysis).
Data Summary
Table 1: Comparison of Solubilization Strategies
| Strategy | Typical Solubility Increase (Aqueous) | Key Considerations | Stage of Development |
| Salt Formation | 10x - 1000x+ | Requires acidic proton; counter-ion selection is critical for stability and hygroscopicity. | Pre-clinical to Market |
| Prodrug Approach | Variable (depends on prodrug moiety) | Requires in vivo cleavage; adds synthetic complexity. | Lead Optimization, Pre-clinical |
| Co-solvents | 2x - 50x | Primarily for in vitro use or specific formulations; potential for toxicity. | Discovery, Pre-clinical |
| Structural Modification | Variable | Can alter pharmacology (SAR); best implemented in early discovery. | Target Validation, Lead Discovery |
Visual Guides
deprotection strategies for tetrazole synthesis
Welcome to the technical support center for tetrazole synthesis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the deprotection of protected tetrazoles.
Troubleshooting Guides
This section provides detailed information on common issues encountered during the deprotection of tetrazoles with various protecting groups.
Deprotection of p-Methoxybenzyl (PMB) Protected Tetrazoles
The p-Methoxybenzyl (PMB) group is a versatile protecting group for the tetrazole nitrogen. Its removal can be achieved under oxidative, reductive, or acidic conditions.
Summary of PMB Deprotection Methods
| Protecting Group | Deprotection Reagent | Typical Reaction Conditions | Typical Yield (%) | Common Issues | Troubleshooting Solutions |
| PMB | Ceric Ammonium Nitrate (CAN) | MeCN/H₂O, 0 °C to rt, 3 h | 70-95% | Incomplete reaction, formation of by-products (e.g., N-hydroxymethyl lactams)[1] | Ensure slow addition of CAN. Monitor reaction by TLC. If by-products are observed, consider alternative deprotection methods. |
| Palladium(II) Chloride (PdCl₂) / H₂ | EtOH, 4 atm H₂, overnight | 80-98% | Catalyst poisoning, slow reaction | Use high-quality catalyst. Increase catalyst loading or hydrogen pressure if the reaction is sluggish. Ensure the substrate is soluble in the solvent. | |
| Trifluoroacetic Acid (TFA) | DCM, rt, overnight | 75-95% | Acid-sensitive functional groups on the substrate may react. Incomplete deprotection with less acidic substrates.[1] | Screen for substrate stability under acidic conditions. For stubborn substrates, consider stronger acids or longer reaction times, but be mindful of potential degradation. |
Experimental Protocols for PMB Deprotection [2][3]
-
Method A: Oxidative Cleavage with Ceric Ammonium Nitrate (CAN)
-
Dissolve the 1-N-PMB-tetrazole (1 equiv) in acetonitrile (MeCN) (0.25 M).
-
Cool the solution to 0 °C.
-
In a separate flask, dissolve ceric ammonium nitrate (CAN) (5 equiv) in water (0.5 M).
-
Add the CAN solution dropwise to the tetrazole solution.
-
After 15 minutes, remove the cooling bath and stir the reaction mixture for 3 hours at room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
-
Method B: Catalytic Hydrogenation with Palladium(II) Chloride (PdCl₂)
-
Dissolve the 1-N-PMB-tetrazole (1 equiv) in ethanol (EtOH) (0.06 M) in a pressure tube.
-
Add Palladium(II) chloride (PdCl₂) (5 mol%).
-
Pressurize the tube with hydrogen gas (4 atm).
-
Stir the mixture overnight at room temperature.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
-
Method C: Acidic Cleavage with Trifluoroacetic Acid (TFA)
-
Dissolve the 1-N-PMB-tetrazole (1 equiv) in dichloromethane (DCM) (0.25 M).
-
Add trifluoroacetic acid (TFA) (30 equiv).
-
Stir the mixture overnight at room temperature.
-
Evaporate the solvent and excess TFA under reduced pressure.
-
Purify the crude product by column chromatography.
-
Workflow for PMB Deprotection
Caption: Decision workflow for selecting a PMB deprotection strategy.
Deprotection of Trityl (Tr) Protected Tetrazoles
The trityl group is a bulky protecting group often used in the synthesis of complex molecules like sartans.[4] Its removal is typically achieved under acidic conditions or via reductive methods.
Summary of Trityl Deprotection Methods
| Protecting Group | Deprotection Reagent | Typical Reaction Conditions | Typical Yield (%) | Common Issues | Troubleshooting Solutions |
| Trityl (Tr) | Indium (In) powder | MeOH/THF, reflux, 26 h | 85-95% | Slow reaction | Ensure the indium powder is activated if necessary. Use a sufficient excess of indium. The reaction may require extended heating.[5] |
| Aqueous NaOH | MeOH, rt, 2-3 h | 84-90% | Substrate dependent; unusual detritylation observed for sartan molecules.[6] Simple tritylated heterocycles may be stable.[6] | This method may not be general. Test on a small scale first. If detritylation does not occur, consider other methods. | |
| Trifluoroacetic Acid (TFA) | DCM, rt | Variable | Acid-sensitive functional groups can react. | Screen for acid stability. Use milder acidic conditions (e.g., acetic acid) or shorter reaction times if possible. |
Experimental Protocol for Indium-Mediated Trityl Deprotection [5]
-
To a solution of the 1-N-trityl-tetrazole (1 equiv) in a 2:1 mixture of methanol (MeOH) and tetrahydrofuran (THF) (0.05 M), add indium powder (1 equiv).
-
Stir the mixture at reflux temperature for 26 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove any remaining indium.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Workflow for Indium-Mediated Trityl Deprotection
Caption: Experimental workflow for indium-mediated detritylation.
Deprotection of Methylpyridylmethyl Protected Tetrazoles
The methylpyridylmethyl group can be cleaved under reductive electrochemical conditions, offering a mild alternative to chemical reagents.
Summary of Electrochemical Deprotection
| Protecting Group | Deprotection Method | Typical Reaction Conditions | Typical Yield (%) | Common Issues | Troubleshooting Solutions |
| Methylpyridylmethyl | Electrochemical Reduction | Pb bronze cathode, Zn anode, MeCN, constant current (15 mA) | 40-70% | Difficulty in product isolation due to the high polarity of the deprotected tetrazole.[7][8] Low isolated yields despite high conversion.[7][8] | Use appropriate purification techniques for polar compounds (e.g., reverse-phase chromatography, ion-exchange chromatography). Optimize the work-up procedure to minimize product loss. |
Experimental Protocol for Electrochemical Deprotection [9]
-
In a single electrochemical cell, place a leaded bronze cathode and a zinc anode.
-
Add the methylpyridylmethyl-protected tetrazole (1 equiv) and a supporting electrolyte such as tetrabutylammonium tetrafluoroborate (TBABF₄) (1 equiv).
-
Add dry acetonitrile (MeCN) (0.04 M) under an inert atmosphere.
-
Apply a constant current of 15 mA (total charge of 2.5 F/mol).
-
After the reaction is complete (monitored by HPLC), add acetic acid (1 equiv).
-
Dilute the mixture with ethyl acetate and water.
-
Separate the aqueous phase and extract it multiple times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product, which is often very polar.
Workflow for Electrochemical Deprotection
Caption: Workflow for the electrochemical deprotection of tetrazoles.
Frequently Asked Questions (FAQs)
Q1: My PMB deprotection with CAN is incomplete, even after extended reaction time. What should I do?
A1: Incomplete reactions with CAN can be due to several factors. First, ensure that your CAN is of good quality and has not degraded. Second, the dropwise addition at 0°C is crucial to control the reaction rate and prevent side reactions. If the reaction is still sluggish, you can try increasing the equivalents of CAN slightly. However, be aware that this may also increase the formation of by-products. If the issue persists, consider switching to an alternative deprotection method like catalytic hydrogenation, which is often cleaner and more efficient.
Q2: I am observing unusual detritylation of my sartan-like molecule under basic conditions. Is this expected?
A2: Yes, this has been reported in the literature.[6] While the trityl group is generally stable under basic conditions for many heterocyclic systems, tetrazole-containing sartan molecules have shown an unusual susceptibility to detritylation with aqueous sodium hydroxide in methanol.[6] This can be an advantageous and mild deprotection method if it works for your specific substrate. However, it is not a general phenomenon for all trityl-protected heterocycles, so it's essential to test this on a small scale before proceeding with a larger batch.
Q3: My electrochemical deprotection gives a high conversion, but the isolated yield of the deprotected tetrazole is very low. How can I improve this?
A3: This is a common challenge with this method, as the resulting deprotected tetrazoles are often highly polar and can be difficult to isolate from the reaction mixture and supporting electrolyte.[7][8] To improve your isolated yield, consider the following:
-
Work-up: Minimize the number of aqueous washes to prevent the loss of your polar product into the aqueous phase.
-
Purification: Standard silica gel chromatography may not be effective. Explore other purification techniques such as reverse-phase chromatography (C18), ion-exchange chromatography, or preparative HPLC.
-
Salt Formation: In some cases, converting the deprotected tetrazole to a salt (e.g., by adding a suitable acid or base) can facilitate its precipitation or extraction.
Q4: Can I use acidic conditions to remove a trityl group if my molecule has other acid-sensitive functionalities?
A4: This requires careful consideration of the relative acid lability of the trityl group and other functional groups in your molecule. The trityl group is generally cleaved under relatively mild acidic conditions (e.g., TFA in DCM). If your molecule contains functionalities that are sensitive to these conditions (e.g., t-butyl esters, Boc groups), you may experience undesired side reactions. It is advisable to perform a small-scale test reaction and carefully analyze the product mixture by LC-MS or NMR to assess the selectivity of the deprotection. If selectivity is an issue, the indium-mediated reductive cleavage offers a non-acidic alternative.[4][5]
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. News-Archive 2015 - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 5. rua.ua.es [rua.ua.es]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. Functionalization of Tetrazoles Bearing the Electrochemically Cleavable 1N-(6-Methylpyridyl-2-methyl) Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Efficient Synthesis of 3-(1H-tetrazol-1-yl)phenol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the efficient synthesis of 3-(1H-tetrazol-1-yl)phenol. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and direct method for synthesizing this compound is through a [3+2] cycloaddition reaction. This involves reacting 3-hydroxybenzonitrile with an azide source, most commonly sodium azide (NaN₃), in the presence of a catalyst.[1][2][3]
Q2: Why is a catalyst necessary for this reaction?
A2: Catalysts are crucial for activating the nitrile group of 3-hydroxybenzonitrile, making it more susceptible to nucleophilic attack by the azide ion.[2][4] This significantly increases the reaction rate and allows the synthesis to proceed under milder conditions, leading to higher yields and reduced reaction times. Without a catalyst, the reaction is often very slow or does not proceed to a significant extent.
Q3: What types of catalysts are effective for this synthesis?
A3: A wide range of catalysts have been shown to be effective for the synthesis of 5-substituted-1H-tetrazoles. These can be broadly categorized as:
-
Lewis Acids: Zinc salts (e.g., ZnCl₂, ZnBr₂) are widely used and have been shown to be highly effective.[2][4][5] Other metal salts based on cobalt, copper, and tin have also been reported.[6][7][8]
-
Brønsted Acids: Heterogeneous acid catalysts like silica sulfuric acid are effective and offer the advantage of easy separation.
-
Organocatalysts: L-proline is an environmentally benign and cost-effective catalyst for this transformation.
-
Nanocatalysts: Various nanomaterials, often magnetic for easy recovery, have been developed to offer high efficiency and reusability.[6][9][10][11]
Q4: Does the hydroxyl group on the phenyl ring affect the reaction?
A4: Yes, the hydroxyl group (-OH) is an electron-donating group, which can influence the electronic properties of the nitrile. It has been observed that electron-donating groups on the aromatic ring may lead to lower yields compared to electron-withdrawing groups.[11] The acidic nature of the phenolic proton could also potentially interact with or deactivate certain catalysts.
Q5: What are the common solvents used for this synthesis?
A5: The choice of solvent can significantly impact the reaction's efficiency. High-boiling point polar aprotic solvents are commonly used. Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are frequently reported to give good results.[12][13] In some cases, greener solvents like water have been successfully employed, particularly with specific catalysts like zinc salts.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Low to No Product Formation | Inactive catalyst | Ensure the catalyst is fresh and has been stored correctly. For heterogeneous catalysts, consider activation procedures if applicable. |
| Inappropriate reaction temperature | Optimize the reaction temperature. While higher temperatures can increase the rate, they may also lead to decomposition. Start with the recommended temperature for the chosen catalyst and adjust in increments. | |
| Poor solvent choice | Ensure the reactants, especially sodium azide, are soluble in the chosen solvent at the reaction temperature. Consider switching to a more polar aprotic solvent like DMF or DMSO.[13] | |
| Catalyst poisoning by the phenolic proton | The acidic proton of the hydroxyl group may interfere with some Lewis acidic catalysts. Consider using a catalyst known to be tolerant of acidic protons or employ a protecting group strategy for the phenol. | |
| Low Yield | Incomplete conversion | Increase the reaction time or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. |
| Presence of electron-donating group | Electron-donating groups like the hydroxyl group can sometimes lead to lower yields.[11] Consider screening different catalysts to find one that is more effective for this specific substrate. Using a slight excess of sodium azide might also improve the yield. | |
| Side reactions | The phenolic hydroxyl group could potentially undergo side reactions. If suspected, consider protecting the hydroxyl group with a suitable protecting group that is stable to the reaction conditions and can be easily removed. Common protecting groups for phenols include silyl ethers (e.g., TBDMS) or benzyl ethers.[14] | |
| Formation of Multiple Products | Impure starting materials | Ensure the 3-hydroxybenzonitrile is of high purity. Purify the starting material if necessary. |
| Catalyst-induced side reactions | Some catalysts may promote side reactions. Try a different class of catalyst (e.g., an organocatalyst like L-proline instead of a Lewis acid). | |
| Difficulty in Product Isolation | Product is highly soluble in the reaction solvent | After acidification of the reaction mixture, if the product does not precipitate, extract the aqueous layer with an appropriate organic solvent like ethyl acetate. |
| Emulsion formation during workup | Add a small amount of brine to the separatory funnel to help break the emulsion. |
Catalyst Performance Comparison for the Synthesis of 5-Aryl-1H-Tetrazoles
The following table summarizes the performance of various catalysts for the synthesis of 5-aryl-1H-tetrazoles from the corresponding benzonitriles and sodium azide. While not specific to 3-hydroxybenzonitrile, this data provides a good starting point for catalyst selection.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| ZnBr₂ | 10 | Water | 100 | 12 | 85-95 | [5] |
| L-proline | 30 | DMF | 110 | 1-2 | 90-96 | |
| Silica Sulfuric Acid | 0.1 g | DMF | Reflux | 2-4 | 85-95 | |
| Co-Ni/Fe₃O₄@MMSHS | 1.5 | H₂O/EtOH (1:1) | 60 | 0.1-0.7 | 92-98 | [6][7] |
| nano-TiCl₄.SiO₂ | 0.1 g | DMF | Reflux | 2 | 80-95 | [11] |
| Py·HCl (Amine Salt) | 100 | DMF | 110 | 8 | ~84 | [12] |
Experimental Protocols
General Experimental Protocol for the Synthesis of 5-Substituted 1H-Tetrazoles
This protocol is a general guideline and may require optimization for the synthesis of this compound.
Materials:
-
Aryl nitrile (e.g., 3-hydroxybenzonitrile) (1 mmol)
-
Sodium azide (NaN₃) (1.2 - 2 mmol)
-
Catalyst (see table above for loading)
-
Solvent (e.g., DMF, 5 mL)
-
Hydrochloric acid (HCl), 4N
-
Deionized water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aryl nitrile (1 mmol), sodium azide (1.2-2 mmol), catalyst, and solvent (5 mL).
-
Heat the reaction mixture to the desired temperature (as indicated for the chosen catalyst) and stir for the specified time.
-
Monitor the progress of the reaction by TLC.
-
After completion of the reaction, cool the mixture to room temperature.
-
If a heterogeneous catalyst is used, filter it off and wash with a small amount of the solvent.
-
Pour the reaction mixture into a beaker containing ice-cold water (20 mL).
-
Acidify the mixture to pH ~2-3 by the dropwise addition of 4N HCl.
-
If a precipitate forms, collect the solid by filtration, wash with cold water, and dry under vacuum to obtain the crude product.
-
If no precipitate forms, transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Visualizations
Experimental Workflow for Catalyst Selection and Synthesis
References
- 1. researchgate.net [researchgate.net]
- 2. 1H-Tetrazole synthesis [organic-chemistry.org]
- 3. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Why is tetrazole formation by addition of azide to organic nitriles catalyzed by zinc(II) salts? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]
- 6. Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
Technical Support Center: Scale-Up Synthesis of 3-(1H-tetrazol-1-yl)phenol
This technical support guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and frequently asked questions regarding the scale-up synthesis of 3-(1H-tetrazol-1-yl)phenol. The synthesis of tetrazoles, particularly on a larger scale, presents unique challenges and safety considerations that must be carefully managed.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for the scale-up production of this compound?
A1: The most prevalent and scalable method is a one-pot reaction involving 3-aminophenol, an orthoester such as triethyl orthoformate, and sodium azide.[1][2] This [3+2] cycloaddition reaction is widely used for preparing 1-substituted tetrazoles from primary amines.[3][4] Acetic acid is often used as the solvent for this transformation.[2]
Q2: What are the primary safety hazards associated with this synthesis at scale?
A2: The primary hazard stems from the use of sodium azide (NaN₃).[5][6] Key risks include:
-
Hydrazoic Acid (HN₃) Formation: Sodium azide reacts with acids to form hydrazoic acid, which is highly toxic, volatile, and dangerously explosive.[7][8] Its formation must be rigorously avoided or controlled.
-
Heavy Metal Azides: Sodium azide can react with heavy metals like lead, copper, zinc, and their salts, often found in plumbing or laboratory equipment, to form shock-sensitive and explosive heavy-metal azides.[6]
-
Thermal Decomposition: Sodium azide can decompose explosively if heated near its decomposition temperature of 300 °C.[6]
Q3: How can the formation of highly explosive hydrazoic acid (HN₃) be minimized during the reaction?
A3: Minimizing HN₃ formation is the most critical safety aspect. This can be achieved by:
-
Maintaining Basic or Buffered Conditions: One effective method is to keep the reaction medium basic at all times.[5][7] Using a buffer like triethylamine hydrochloride can help form a more thermally stable triethylammonium azide in situ, preventing the generation of free HN₃.[5][7]
-
Careful Process Design: The reaction setup should be designed to prevent any condensation of hydrazoic acid.[7] A risk assessment may conclude that the reaction should be conducted in a specialized facility, such as a 'bunker', for large-scale production.[5][7]
-
Controlled pH: Some procedures use catalysts like zinc oxide in aqueous solutions to maintain a pH of around 8, which has been shown to dramatically reduce the concentration of HN₃ in the reactor headspace to as low as 2 ppm.[8]
Q4: What are the critical process parameters to control during the scale-up of this synthesis?
A4: Careful control of reaction parameters is crucial for safety, yield, and purity. Key parameters include:
-
Temperature: The reaction is typically heated, but the temperature must be well-controlled to avoid runaway reactions and decomposition, as the reaction mixture can be exothermic.[7]
-
Reagent Stoichiometry: Using stoichiometric amounts of the amine and sodium azide can ensure no residual azide remains in the reaction mixture after completion, enhancing safety during work-up.[6]
-
Agitation: Proper mixing is essential to ensure homogenous temperature distribution and reactant contact, preventing localized hot spots.
-
Addition Rate: The rate of addition of reagents, particularly sodium azide or the acid catalyst, should be carefully controlled to manage the reaction exotherm.
Q5: How should residual sodium azide be handled and quenched after the reaction is complete?
A5: It is imperative to ensure no active azide remains before work-up and waste disposal.
-
Quenching: Any unreacted sodium azide can be destroyed by treating the reaction mixture with an aqueous solution of sodium nitrite followed by the addition of a dilute acid (e.g., sulfuric or acetic acid).[8] This converts the azide into nitrogen and nitrous oxide gases and should be performed in a well-ventilated fume hood.
-
Waste Disposal: Azide-containing waste should never be flushed down the drain, as it can react with lead or copper pipes to form explosive metal azides.[6] All aqueous waste should be treated to destroy azides before disposal, for example, by incineration.[5][7]
Q6: What are the common impurities or byproducts in the synthesis of this compound?
A6: Potential impurities can include unreacted starting materials (3-aminophenol), intermediates, or byproducts from side reactions. The specific impurities will depend on the reaction conditions, but can include isomers or products from the decomposition of reactants or the desired product under harsh conditions.
Q7: What are the recommended methods for purifying the final product on a large scale?
A7: Purification is critical to achieving the desired product quality. Common methods include:
-
Recrystallization: This is a common and effective method for purifying solid products. A suitable solvent system must be identified to provide good recovery of the pure compound.
-
Column Chromatography: For high-purity requirements or when dealing with difficult-to-remove impurities, column chromatography may be necessary, though it can be less practical for very large scales.
-
Liquid-Liquid Extraction: An initial work-up using liquid-liquid extraction can help remove many impurities and unreacted starting materials.[9]
Troubleshooting Guide
Encountering issues during scale-up is common. This guide addresses potential problems and offers solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Insufficient reaction temperature or time. 2. Inactive catalyst or reagents. 3. Poor quality of starting materials. 4. Incorrect pH, leading to side reactions. | 1. Optimize reaction temperature and monitor completion by TLC/HPLC. 2. Verify the activity of catalysts and use fresh reagents. 3. Check the purity of 3-aminophenol and other starting materials. 4. Carefully control the pH of the reaction mixture. |
| Reaction Stalls or is Incomplete | 1. Loss of catalyst activity. 2. Insufficient mixing at scale. 3. Temperature drop or poor heat transfer. | 1. Consider adding a fresh portion of the catalyst. 2. Ensure agitation is sufficient for the reactor volume. 3. Verify heating mantle/reactor jacket performance and ensure uniform heating. |
| Formation of Significant Impurities | 1. Reaction temperature is too high, causing decomposition. 2. Presence of oxygen or water (if reaction is sensitive). 3. Incorrect stoichiometry leading to side reactions. | 1. Lower the reaction temperature and monitor for byproduct formation. 2. Run the reaction under an inert atmosphere (e.g., Nitrogen, Argon). 3. Re-verify calculations and accurately measure all reagents. |
| Product Isolation Difficulties | 1. Product is oily or does not crystallize. 2. Product is highly soluble in the work-up solvent. 3. Emulsion formation during extraction. | 1. Attempt to purify via column chromatography. Try trituration with a non-polar solvent to induce solidification. 2. Use a different solvent for extraction or reduce its volume. Back-extract if necessary. 3. Add brine (saturated NaCl solution) to break the emulsion. |
| Safety Concerns during Reaction (e.g., gas evolution) | 1. Uncontrolled formation of hydrazoic acid (HN₃). 2. Localized overheating causing decomposition. | 1. IMMEDIATE ACTION: Ensure adequate ventilation and cease heating. If possible, add a base to neutralize any acid. Re-evaluate the process to ensure acidic conditions are avoided. 2. Improve agitation and control the rate of reagent addition to manage the exotherm. |
Experimental Protocols
Protocol 1: General Procedure for Scale-Up Synthesis
This protocol is a generalized representation based on common methods for synthesizing 1-substituted tetrazoles.[1][2] All work involving sodium azide must be conducted with extreme caution in a well-ventilated fume hood behind a blast shield, with appropriate personal protective equipment.
-
Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, charge 3-aminophenol (1.0 eq) and glacial acetic acid (as solvent).
-
Reagent Addition: Add triethyl orthoformate (1.2-1.5 eq) to the mixture.
-
Azide Addition: Carefully add sodium azide (1.1-1.5 eq) portion-wise to the stirred solution. The addition should be controlled to manage any initial exotherm.
-
Reaction: Heat the reaction mixture to reflux (typically around 110-120 °C) and maintain for 12-24 hours. Monitor the reaction progress using TLC or HPLC.
-
Cooling: Once the reaction is complete, cool the mixture to room temperature.
-
Work-up: Pour the cooled reaction mixture into a larger vessel containing ice-water. The product may precipitate.
-
Isolation: Collect the crude solid product by filtration, wash thoroughly with water to remove acetic acid and inorganic salts.
-
Drying: Dry the crude product under vacuum.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent system (e.g., ethanol, isopropanol/water) in which the product has high solubility at elevated temperatures and low solubility at room or lower temperatures.
-
Dissolution: Dissolve the crude this compound in the minimum amount of the hot solvent.
-
Hot Filtration: If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collection: Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.[9]
Data Presentation
The following table summarizes typical reaction conditions for the synthesis of 1-substituted tetrazoles from various amines, which can serve as a starting point for optimizing the synthesis of this compound.
| Amine Substrate | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Various anilines | Acetic Acid | Reflux | 24 | 30-91 | [2] |
| 4-Chloroaniline | ASBN catalyst (Ag/Sodium Borosilicate) | 120 | 3 | ~95 | [10] |
| Various aromatic amines | Yb(OTf)₃ | N/A | N/A | Good | [1] |
| Various aromatic amines | Co₃O₄ / Acetic Acid | Low Temp | N/A | Excellent | [11] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low product yield.
Caption: One-pot synthesis pathway for this compound.
References
- 1. 1H-Tetrazole synthesis [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05955F [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. chimia.ch [chimia.ch]
- 8. heterocyclist.wordpress.com [heterocyclist.wordpress.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Journal of Synthetic Chemistry - Articles List [jsynthchem.com]
Validation & Comparative
Comparative Guide to Reagents in Sartan Synthesis: 3-(1H-tetrazol-1-yl)phenol Analogues and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of common reagents used in the synthesis of sartan-class drugs, which are angiotensin II receptor blockers (ARBs). The focus is on the critical step of forming the bioisosteric tetrazole ring, a key pharmacophore of these molecules. We will evaluate the performance of traditional and alternative reagents that lead to the formation of the essential tetrazolyl-phenyl moiety, an analogue structure to the user-queried 3-(1H-tetrazol-1-yl)phenol.
The synthesis of sartans typically involves the [2+3] cycloaddition of an azide reagent with a nitrile precursor, such as 2-(4-(bromomethyl)phenyl)-5-methylbenzonitrile or its derivatives. The choice of azide reagent significantly impacts the reaction's efficiency, safety, and environmental footprint. This guide compares the most prevalent methods: the use of organotin azides, sodium azide with various catalysts, and other modern alternatives.
Data Presentation: Quantitative Comparison of Tetrazole Formation Reagents
The following table summarizes the performance of different reagent systems in the synthesis of Losartan from its corresponding nitrile precursor.
| Reagent System | Reaction Time (hours) | Temperature (°C) | Yield (%) | Key Advantages | Key Disadvantages |
| Tributyltin Azide (Bu₃SnN₃) | 24 - 72 | 110 - 150 | 85 - 95% | High yield, clean conversion | High toxicity of tin compounds, difficult purification |
| Sodium Azide (NaN₃) / ZnBr₂ | 18 - 24 | 120 | ~90% | Low cost, avoids tin toxicity | Requires stoichiometric Lewis acid, potential for hydrazoic acid (HN₃) formation |
| Sodium Azide (NaN₃) / NH₄Cl | 48 - 72 | 100 - 130 | 70 - 85% | Inexpensive, readily available | Longer reaction times, potential for HN₃ formation, moderate yields |
| Zinc-based Azide Complexes | 12 - 24 | 120 - 140 | 90 - 98% | High yield, improved safety over NaN₃/acid systems | Higher cost of specialized reagents |
Experimental Protocols
Below are representative experimental protocols for the synthesis of Losartan's tetrazole ring using two different methods.
Protocol 1: Synthesis using Tributyltin Azide (Bu₃SnN₃)
-
Setup: A solution of 2-[4'-((Bromomethyl)biphenyl-2-yl)]-5-methylbenzonitrile (1.0 eq) in xylene is prepared in a flame-dried, three-necked flask equipped with a reflux condenser and a nitrogen inlet.
-
Reagent Addition: Tributyltin azide (1.5 eq) is added to the solution.
-
Reaction: The mixture is heated to reflux (approximately 140-150°C) and stirred for 48-72 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is dissolved in an appropriate solvent like toluene.
-
Acidification: The solution is acidified with dilute HCl to pH 2-3 to protonate the tetrazole ring and precipitate the tin salts.
-
Purification: The crude product is filtered and purified by recrystallization from a suitable solvent system (e.g., toluene/heptane) to yield the final tetrazole product.
Protocol 2: Synthesis using Sodium Azide (NaN₃) and Zinc Bromide (ZnBr₂)
-
Setup: To a flask containing 2-[4'-((Bromomethyl)biphenyl-2-yl)]-5-methylbenzonitrile (1.0 eq) in dimethylformamide (DMF) is added sodium azide (2.0 eq) and zinc bromide (1.0 eq).
-
Reaction: The reaction mixture is heated to 120°C and stirred for 24 hours under a nitrogen atmosphere. Reaction progress is monitored by TLC or HPLC.
-
Work-up: The mixture is cooled to room temperature and poured into water.
-
Acidification: The aqueous solution is acidified with 3N HCl to a pH of approximately 3. This protonates the tetrazole and precipitates the product.
-
Extraction: The aqueous layer is extracted three times with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under vacuum. The resulting solid is purified by recrystallization to afford the desired product.
Mandatory Visualizations
Diagram 1: General Experimental Workflow for Sartan Synthesis
Caption: Workflow for the key tetrazole formation step in sartan synthesis.
Diagram 2: Angiotensin II Receptor Signaling Pathway and Sartan Action
Caption: Mechanism of action of Sartans in the RAAS pathway.
A Comparative Guide to Tetrazole Bioisosteres in Drug Design
In the landscape of medicinal chemistry, the strategic modification of functional groups is a cornerstone of drug design, aimed at optimizing a molecule's pharmacological and pharmacokinetic profile. One of the most common and successful examples of this strategy is the bioisosteric replacement of a carboxylic acid with a 5-substituted-1H-tetrazole. This guide provides an objective comparison of these two critical acidic functional groups, supported by experimental data, to inform rational drug design for researchers, scientists, and drug development professionals.
Physicochemical and Pharmacological Properties: A Head-to-Head Comparison
While both the carboxylic acid and tetrazole moieties serve as proton donors and can engage in similar biological interactions, their physicochemical properties exhibit subtle yet significant differences. These differences can profoundly impact a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potency. The tetrazole ring, with its four nitrogen atoms, delocalizes the negative charge over a larger aromatic system compared to the carboxylate anion.[1]
A primary driver for replacing a carboxylic acid with a tetrazole is often to enhance metabolic stability, as carboxylic acids can be susceptible to metabolic pathways leading to rapid clearance.[1] The tetrazole ring is generally metabolically robust.[2][3] This substitution has been famously employed in the development of angiotensin II receptor blockers (ARBs) like Losartan, where the tetrazole-containing compound demonstrated superior properties over its carboxylic acid precursor.[4]
Table 1: Comparative Summary of Physicochemical and Pharmacological Properties
| Property | Carboxylic Acid | 5-Substituted-1H-Tetrazole | Key Implications for Drug Design |
| Acidity (pKa) | ~4.0 - 5.0[1] | ~4.5 - 5.1[1][5][6] | Both groups are significantly ionized at physiological pH (~7.4), allowing tetrazole to mimic the carboxylate's ability to form crucial ionic interactions with biological targets.[1] |
| Lipophilicity (logD at pH 7.4) | Lower | Higher | The tetrazolate anion is often more lipophilic than the corresponding carboxylate, which can improve membrane permeability and oral absorption.[1][6] |
| Permeability | Variable, can be limited by charge. | Often lower than expected despite higher lipophilicity. This can be due to a larger desolvation penalty from stronger hydrogen bonding interactions with water.[6][7][8] | The impact on permeability is context-dependent and must be experimentally verified for each new chemical series.[8] |
| Metabolic Stability | Susceptible to Phase II conjugation (e.g., glucuronidation). | Generally high metabolic stability.[2][9] | Tetrazole replacement is a key strategy to block metabolic pathways and improve a compound's half-life. |
| Biological Potency (Example: Losartan) | EXP-7711 (Carboxylic acid analog) IC50 = 220 nM | Losartan (Tetrazole analog) IC50 = 20 nM | The tetrazole in Losartan led to a 10-fold increase in potency , attributed to an optimized interaction with the AT1 receptor.[6][10] |
Key Experimental Protocols
Accurate determination of physicochemical and metabolic properties is essential for a meaningful comparison. Below are standardized protocols for key experiments.
-
Objective: To determine the acid dissociation constant (pKa) of the test compound.
-
Methodology: Potentiometric titration is a well-established method for pKa determination.[11]
-
Preparation: A 1 mM solution of the test compound is prepared. If necessary, a suitable co-solvent is used for sparingly soluble compounds. The solution is made acidic (pH 1.8-2.0) with 0.1 M HCl.[12][13]
-
Calibration: The potentiometer and pH electrode are calibrated using standard aqueous buffers (e.g., pH 4, 7, and 10).[12]
-
Titration: The solution is placed on a magnetic stirrer, and the pH electrode is immersed. The solution is titrated with a standardized titrant (e.g., 0.1 M NaOH), added in small, precise increments.[13]
-
Data Collection: The pH is recorded after each addition of titrant, allowing the system to equilibrate until the signal drift is minimal (e.g., < 0.01 pH units/min).[12]
-
Analysis: A titration curve (pH vs. volume of titrant) is generated. The inflection point of the resulting sigmoid curve corresponds to the pKa.[13][14] The experiment is typically performed in triplicate to ensure reproducibility.[12]
-
-
Objective: To determine the rate of metabolism of a compound by Phase I enzymes (primarily Cytochrome P450s).
-
Methodology:
-
Preparation: Liver microsomes (e.g., human, rat) are thawed on ice. A reaction mixture is prepared containing a buffer (e.g., 100 mM potassium phosphate, pH 7.4) and the microsomal protein (e.g., 0.5 mg/mL).[15]
-
Incubation: The test compound (e.g., at a final concentration of 1 µM) is added to the microsome mixture and pre-incubated at 37°C.[15]
-
Reaction Initiation: The metabolic reaction is initiated by adding a cofactor, typically 1 mM NADPH. A control incubation is run in parallel without the cofactor.
-
Time Points: Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 45 minutes) and the reaction is quenched by adding a cold organic solvent like acetonitrile.
-
Analysis: The samples are centrifuged to precipitate the protein. The supernatant, containing the remaining parent compound, is analyzed by LC-MS/MS.[15][16]
-
Data Processing: The disappearance of the parent compound over time is plotted. From this data, the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated to quantify metabolic stability.[16][17]
-
-
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.
-
Methodology: This assay measures the ability of a non-labeled test compound to compete with a radiolabeled ligand for binding to a receptor.[18][19]
-
Receptor Preparation: A source of the target receptor is prepared, typically as a membrane homogenate from cells or tissues expressing the receptor.[20]
-
Incubation: In a multi-well plate, the receptor preparation is incubated with a fixed concentration of a high-affinity radioligand (e.g., ³H- or ¹²⁵I-labeled) and varying concentrations of the unlabeled test compound.[20]
-
Equilibrium: The mixture is incubated at a specific temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).[20]
-
Separation: Receptor-bound radioligand is separated from unbound radioligand. A common method is rapid vacuum filtration through glass fiber filters, which trap the membranes and the bound radioligand.[18][20]
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.[20]
-
Analysis: The data are used to generate a competition curve. The IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) is determined. The IC50 is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity.[20]
-
Visualizing the Impact: Pathways and Processes
The core principle involves swapping a functional group (carboxylic acid) for its bioisostere (tetrazole) to modulate molecular properties while aiming to retain or improve biological activity.
A structured workflow is essential to objectively compare a parent compound with its bioisostere. This involves a series of standard assays to build a comprehensive profile for each molecule.
The tetrazole moiety in drugs like Losartan is crucial for high-affinity binding to the Angiotensin II Type 1 (AT1) receptor, effectively blocking the actions of Angiotensin II and leading to a reduction in blood pressure.[4][[“]] Angiotensin II binding to the AT1 receptor classically activates G-protein-mediated pathways, leading to the formation of inositol triphosphate (IP3) and diacylglycerol (DAG), which subsequently increase intracellular calcium and activate Protein Kinase C (PKC).[22] This cascade results in vasoconstriction and other pathological effects.[23]
Conclusion
The bioisosteric replacement of carboxylic acids with tetrazoles is a powerful and well-established strategy in medicinal chemistry. While these two functional groups share key similarities in acidity, allowing them to engage in similar ionic interactions, their differences in lipophilicity, hydrogen bonding capacity, and metabolic stability can be leveraged to fine-tune the properties of a drug candidate. The success of this strategy, exemplified by blockbuster drugs like Losartan, underscores the importance of empirical testing. A systematic evaluation of physicochemical, ADME, and pharmacological properties is critical to determine if the tetrazole bioisostere offers a superior profile for a given therapeutic target.
References
- 1. benchchem.com [benchchem.com]
- 2. Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. drughunter.com [drughunter.com]
- 7. The Curious Wavefunction: The same and not the same: Carboxylic acids and tetrazoles [wavefunction.fieldofscience.com]
- 8. Structure Property Relationships of Carboxylic Acid Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mercell.com [mercell.com]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. bioivt.com [bioivt.com]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. Receptor-Ligand Binding Assays [labome.com]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. consensus.app [consensus.app]
- 22. Losartan as an ACE inhibitor: a description of the mechanism of action through quantum biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
The Efficacy of Tetrazole-Containing Analogs in Angiotensin II Receptor Antagonism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for potent and selective antagonists of the Angiotensin II (AII) AT1 receptor is a cornerstone of cardiovascular drug discovery. The renin-angiotensin system (RAS) is a critical regulator of blood pressure, and its over-activation is a key factor in the pathophysiology of hypertension. Angiotensin II receptor blockers (ARBs) are a class of drugs that selectively inhibit the action of AII at the AT1 receptor, leading to vasodilation and a reduction in blood pressure. A recurring structural motif in many highly effective ARBs is the tetrazole ring, often serving as a bioisosteric replacement for a carboxylic acid group, which enhances binding affinity to the AT1 receptor.[1][2][3] This guide provides a comparative analysis of the efficacy of various tetrazole-containing analogs as AII receptor antagonists, supported by experimental data and detailed methodologies.
Comparative Efficacy of Tetrazole Analogs
The following tables summarize the in vitro and in vivo efficacy of several tetrazole-containing compounds from various studies. These analogs demonstrate significant potential as AT1 receptor antagonists, with some exhibiting higher potency than the established drug, Losartan.
Table 1: In Vitro AT1 Receptor Binding Affinity
| Compound | Chemical Name | IC50 (nM) | Reference Compound | IC50 (nM) | Source |
| 1 | (2R,6S)-4-({1-[2-(1H-tetrazol-5-yl)phenyl]-1H-indol-4-yl}methyl)-2,6-dimethylmorpholine | 0.82 | - | - | [4][5] |
| 3 | Not specified | 2.67 ± 0.23 | - | - | [5] |
| 14n (UR-7280) | 3-tert-butyl-1-propyl-5-[[2'-(1H-tetrazol-5-yl)-1,1'-biphenyl-4-yl]methyl]-1H-pyrazole-4-carboxylic acid | 3 | Losartan | 59 | [6] |
| Compound 101 | Not specified | 0.13 | Losartan | 80.0 | [7] |
Table 2: In Vivo Antihypertensive Activity
| Compound | Animal Model | Dose | Route | Maximum Mean Arterial Pressure Reduction (mmHg) | Reference Compound | Dose | Route | Maximum Mean Arterial Pressure Reduction (mmHg) | Source |
| 1 | Spontaneously Hypertensive Rat | 10 mg/kg | p.o. | 47 | - | - | - | - | [4][5] |
| 14n (UR-7280) | Furosemide-treated sodium-depleted rats | 0.3 mg/kg | p.o. | 30 | Losartan | 3 mg/kg | p.o. | 13 | [6] |
| UP 221-78 | Renal Artery-Ligated Rats | 3 mg/kg | p.o. | 63 | Losartan | 3 mg/kg | p.o. | 60 | [8] |
Table 3: Acute Toxicity Data
| Compound | LD50 (mg/kg) | Reference Compound | LD50 (mg/kg) | Source |
| 1 | 2431.7 | Losartan | 2248 | [4][5] |
| 3 | 2974.35 | - | - | [5] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the process of drug evaluation, the following diagrams are provided.
Caption: The Renin-Angiotensin System and the mechanism of action of Angiotensin Receptor Blockers (ARBs).
Caption: A generalized workflow for the synthesis and evaluation of novel Angiotensin II receptor antagonists.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the presented data. The following are generalized protocols based on the cited literature.
In Vitro Radioligand Binding Assay for AT1 Receptor Affinity
This assay determines the concentration of a test compound required to inhibit 50% of the binding of a radiolabeled ligand to the AT1 receptor (IC50).
-
Membrane Preparation: Membranes expressing the AT1 receptor are prepared from suitable tissues (e.g., rat adrenal cortex) or cell lines.
-
Incubation: The membranes are incubated with a radiolabeled ligand, such as 125I-[Sar1, Ile8]Ang II, in the presence of varying concentrations of the test compound.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a gamma counter.
-
Data Analysis: The IC50 values are calculated by non-linear regression analysis of the competition binding curves.
In Vivo Antihypertensive Activity Assay
This assay evaluates the ability of a test compound to lower blood pressure in hypertensive animal models.
-
Animal Model: Spontaneously hypertensive rats (SHR) or other induced hypertensive models (e.g., renal artery-ligated rats) are commonly used.
-
Blood Pressure Measurement: A catheter is surgically implanted into the carotid artery or femoral artery of the anesthetized rat for direct and continuous measurement of arterial blood pressure.
-
Drug Administration: The test compound is administered, typically orally (p.o.) or intravenously (i.v.), at various doses.
-
Monitoring: Blood pressure is monitored and recorded for a specified period after drug administration to determine the maximum reduction and duration of action.
-
Data Analysis: The change in mean arterial pressure from the baseline is calculated and compared between different doses and compounds.
Acute Toxicity Test (LD50)
This test determines the median lethal dose (LD50) of a compound, providing an indication of its acute toxicity.
-
Animal Model: Typically, mice or rats are used.
-
Dose Administration: Graded single doses of the test compound are administered to different groups of animals.
-
Observation: The animals are observed for a set period (e.g., 24 hours to 14 days) for signs of toxicity and mortality.
-
LD50 Calculation: The LD50 value, the dose that is lethal to 50% of the test animals, is calculated using statistical methods.
Conclusion
The presented data highlights the significant potential of tetrazole-containing analogs as potent and selective angiotensin II AT1 receptor antagonists. Several of the examined compounds demonstrate superior in vitro binding affinities and in vivo antihypertensive effects compared to the established drug, Losartan. The tetrazole moiety is a key structural feature that contributes to the high efficacy of these compounds. Further investigation into the structure-activity relationships and pharmacokinetic profiles of these analogs is warranted to identify lead candidates for the development of new and improved antihypertensive therapies.
References
- 1. 3-(1H-1,2,3,4-Tetrazol-1-yl)phenol [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of a new angiotensin II receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and structure-activity relationship of a new series of potent AT1 selective angiotensin II receptor antagonists: 5-(biphenyl-4-ylmethyl)pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and angiotensin II receptor antagonist activity of C-linked pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Potency of 3-(1H-tetrazol-1-yl)phenol Derivatives as Xanthine Oxidase Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activity of 3-(1H-tetrazol-1-yl)phenol derivatives against other established xanthine oxidase inhibitors. The information presented is supported by experimental data to validate the activity of this compound class in biological assays.
The quest for novel and effective treatments for hyperuricemia and gout has led to the exploration of various chemical scaffolds. Among these, tetrazole-containing compounds have emerged as a promising class of xanthine oxidase (XO) inhibitors. This guide focuses on the biological validation of this compound derivatives, comparing their performance with commercially available drugs.
Quantitative Comparison of Xanthine Oxidase Inhibitors
The inhibitory activity of this compound derivatives and other key xanthine oxidase inhibitors is summarized below. The data, presented as IC50 values, highlights the potency of these compounds in in vitro assays. A lower IC50 value indicates a higher inhibitory activity.
| Compound | Target | IC50 (µM) | Notes |
| N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivative (2s) | Xanthine Oxidase | 0.031 | A promising derivative of this compound, demonstrating potent inhibition.[1] |
| Topiroxostat | Xanthine Oxidase | 0.017 - 0.021 | A potent, non-purine selective xanthine oxidase inhibitor used as a positive control in many studies.[1][2] |
| Febuxostat | Xanthine Oxidase | 0.0018 (1.8 nM) | A potent, non-purine selective inhibitor of xanthine oxidase.[3][4][5] |
| Allopurinol | Xanthine Oxidase | 0.2 - 50 | A widely used purine analog for the treatment of gout and hyperuricemia.[6][7] The wide range in reported IC50 values may be attributed to different assay conditions. One study reported an IC50 of 2.9 µM.[5] |
| N-(3-cyano-4-((2-cyanobenzyl)oxy)phenyl)isonicotinamide (1) | Xanthine Oxidase | 0.312 | The parent compound from which the more potent tetrazole-containing derivative (2s) was developed.[1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.
In Vitro Xanthine Oxidase Inhibition Assay
This spectrophotometric assay measures the ability of a compound to inhibit the activity of xanthine oxidase, which catalyzes the oxidation of xanthine to uric acid.
Principle: The enzymatic reaction is monitored by measuring the increase in absorbance at 295 nm, which corresponds to the formation of uric acid.[8] The percentage of inhibition is calculated by comparing the rate of uric acid production in the presence and absence of the test compound.
Materials:
-
Xanthine Oxidase (from bovine milk)
-
Xanthine
-
Phosphate Buffer (e.g., 70 mM, pH 7.5)
-
Test compounds (dissolved in DMSO)
-
Allopurinol or Topiroxostat (as a positive control)
-
96-well UV-transparent microplates
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound and serial dilutions in phosphate buffer. The final DMSO concentration should not exceed 0.5%.[9]
-
In a 96-well plate, add the test compound solution, phosphate buffer, and a freshly prepared solution of xanthine oxidase (e.g., 0.01-0.2 units/mL).[9][10]
-
Pre-incubate the mixture at 25°C for 15 minutes.[10]
-
Initiate the reaction by adding a solution of xanthine (e.g., 150 µM).[10]
-
Immediately measure the absorbance at 295 nm at regular intervals for a set period (e.g., 15 minutes) using a microplate reader.[9]
-
A control reaction (without inhibitor) and a blank reaction (without enzyme) should be run in parallel.[9]
-
Calculate the percentage of inhibition using the formula: % Inhibition = [1 - (Rate of reaction with inhibitor / Rate of reaction without inhibitor)] x 100
In Vivo Hyperuricemia Model
This animal model is used to evaluate the uric acid-lowering effects of test compounds in a living organism.
Principle: Hyperuricemia is induced in rodents by administering potassium oxonate, a uricase inhibitor that prevents the breakdown of uric acid.[11][12] The test compound is then administered, and its effect on serum uric acid levels is measured.
Materials:
-
Rodents (e.g., Wistar rats or mice)
-
Potassium Oxonate
-
Test compound
-
Vehicle for drug administration (e.g., saline, corn oil)
-
Blood collection supplies
-
Uric acid assay kit
Procedure:
-
Induce hyperuricemia in the animals by administering potassium oxonate (e.g., 250 mg/kg, intraperitoneally or orally) one hour before the test compound.[13][14]
-
Administer the test compound at various doses. A vehicle control group and a positive control group (e.g., treated with allopurinol or febuxostat) should be included.
-
Collect blood samples at specific time points after drug administration (e.g., 1, 3, and 7 days for chronic studies).[15]
-
Separate the serum from the blood samples.
-
Measure the serum uric acid concentration using a commercially available uric acid assay kit.
-
Analyze the data to determine the percentage reduction in serum uric acid levels compared to the hyperuricemic control group.
Visualizing the Mechanism and Workflow
To better understand the underlying biological processes and experimental designs, the following diagrams are provided.
Caption: Xanthine oxidase signaling pathway and point of inhibition.
Caption: Workflow for in vitro and in vivo biological assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and structure-activity relationship of N-phenyl aromatic amide derivatives as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. Apexbio Technology LLC Febuxostat, 5mg. Cas: 144060-53-7 MFCD: MFCD00871598. | Fisher Scientific [fishersci.com]
- 5. Febuxostat Inhibition of Endothelial-Bound XO: Implications for Targeting Vascular ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. Evaluation of xanthine oxidase inhibitory, antioxidative activity of five selected Papua medicinal plants and correlation with phytochemical content [pharmacia.pensoft.net]
- 10. revistabionatura.com [revistabionatura.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Potassium oxonate induces acute hyperuricemia in the tree shrew (tupaia belangeri chinensis) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. safer.uct.cl [safer.uct.cl]
- 14. clinexprheumatol.org [clinexprheumatol.org]
- 15. Uric Acid Lowering Effect of Xanthine Oxidase Inhibitors, Febuxostat and Allopurinol in an Animal Model | Scholars Middle East Publishers [saudijournals.com]
Tetrazole vs. Carboxylic Acid Analogs: A Comparative Guide to Metabolic Stability
In the landscape of medicinal chemistry, the bioisosteric replacement of a carboxylic acid with a tetrazole ring is a widely adopted strategy to enhance the metabolic stability and overall pharmacokinetic profile of drug candidates. This guide provides a detailed comparison of the metabolic stability of these two critical functional groups, supported by experimental data and standardized protocols for researchers, scientists, and drug development professionals.
The Metabolic Rationale for Bioisosteric Replacement
Carboxylic acids, while often crucial for target engagement, are susceptible to several metabolic pathways that can lead to rapid clearance and the formation of reactive metabolites. The primary metabolic liabilities of carboxylic acids include:
-
Glucuronidation: Formation of acyl glucuronides, which can be chemically reactive and have been implicated in toxicological responses.
-
Amino Acid Conjugation: Conjugation with amino acids is a common metabolic route for xenobiotic carboxylic acids.
-
β-Oxidation: Carboxylic acids bearing aliphatic chains can be metabolized through β-oxidation.
The tetrazole moiety is significantly more resistant to these metabolic transformations. While tetrazoles can undergo N-glucuronidation, the resulting conjugates are chemically stable and are not associated with the same toxicity concerns as their acyl glucuronide counterparts. This inherent metabolic robustness often translates to a longer in vivo half-life and improved oral bioavailability.
Quantitative Comparison of Metabolic Stability
The following table summarizes in vitro metabolic stability data for matched pairs of carboxylic acid-containing compounds and their tetrazole analogs. The data clearly illustrates the enhanced stability of the tetrazole bioisosteres.
| Compound Pair | Functional Group | In Vitro Half-life (t½) in Liver Microsomes | Predicted In Vivo Clearance (CLpred) | Species |
| 5-(5-Methylisoxazol-3-yl) Derivative | ||||
| Analog 1 | Carboxylic Acid | 15 min | - | - |
| Analog 2 | Tetrazole | 60 min | - | - |
| Telmisartan Analog | Rat | |||
| Telmisartan | Carboxylic Acid | - | 7.23 mL/min | Rat |
| R941000 (Tetrazolone Analog) | Tetrazolone | - | 4.51 mL/min | Rat |
| Bexarotene Analog | - | |||
| Bexarotene | Carboxylic Acid | Similar to Tetrazolone Analog | - | - |
| Bexarotene Tetrazolone Analog | Tetrazolone | Similar to Carboxylic Acid Analog | - | - |
Note: While specific quantitative data for the bexarotene pair was not available, literature suggests they exhibit similar microsomal stability.
Experimental Protocols
Accurate assessment of metabolic stability is crucial for the rational design of drug candidates. The following are standardized protocols for two common in vitro assays used to determine metabolic stability.
Liver Microsomal Stability Assay
This assay primarily assesses Phase I metabolic pathways mediated by cytochrome P450 enzymes.
1. Reagent Preparation:
- Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
- Thaw pooled liver microsomes (e.g., human, rat) on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4).
- Prepare a NADPH regenerating system solution (cofactor).
2. Incubation:
- In a 96-well plate, pre-warm the diluted microsome suspension at 37°C for 10 minutes.
- Add the test compound to the microsome suspension at a final concentration of typically 1 µM.
- Initiate the metabolic reaction by adding the NADPH regenerating system.
- Incubate the plate at 37°C with gentle shaking.
3. Sampling and Termination:
- At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
- Immediately terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
4. Analysis:
- Centrifuge the plate to pellet the precipitated proteins.
- Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.
5. Data Calculation:
- Plot the natural logarithm of the percentage of the parent compound remaining versus time.
- The slope of the linear regression of this plot represents the elimination rate constant (k).
- Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
- Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration).
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability, encompassing both Phase I and Phase II metabolic pathways.
1. Cell Preparation:
- Thaw cryopreserved hepatocytes (e.g., human, rat) and determine cell viability and density.
- Dilute the hepatocyte suspension to the desired concentration (e.g., 0.5 x 10^6 viable cells/mL) in pre-warmed incubation medium.
2. Incubation:
- Add the test compound to the hepatocyte suspension at a final concentration of typically 1 µM.
- Incubate the cell suspension in a shaking water bath or incubator at 37°C.
3. Sampling and Termination:
- At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), remove an aliquot of the hepatocyte suspension.
- Terminate the metabolic activity by adding a cold organic solvent (e.g., acetonitrile) with an internal standard.
4. Analysis:
- Homogenize or vortex the samples and then centrifuge to pellet cell debris and proteins.
- Analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound.
5. Data Calculation:
- Similar to the microsomal stability assay, plot the natural logarithm of the percentage of the parent compound remaining versus time to determine the elimination rate constant (k).
- Calculate the in vitro half-life (t½) as 0.693 / k.
- Calculate the intrinsic clearance (CLint) in hepatocytes using the formula: CLint (µL/min/10^6 cells) = (0.693 / t½) * (incubation volume / number of cells).
Experimental Workflow Visualization
The following diagram illustrates the general workflow for an in vitro metabolic stability assay.
Comparative Guide to the Structure-Activity Relationship (SAR) of 3-(1H-tetrazol-1-yl)phenol Derivatives as Novel Xanthine Oxidase Inhibitors
This guide provides a comparative analysis of 3-(1H-tetrazol-1-yl)phenol derivatives and their structure-activity relationship (SAR) as inhibitors of xanthine oxidase (XO), an enzyme critically involved in hyperuricemia and gout. The following sections present quantitative data, detailed experimental protocols, and visualizations to elucidate the key structural features influencing inhibitory activity.
Quantitative Comparison of Inhibitory Activity
The inhibitory effects of synthesized this compound derivatives against xanthine oxidase were evaluated, with febuxostat serving as a positive control. The results, expressed as IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%), are summarized below. A lower IC₅₀ value indicates greater inhibitory potency.
| Compound ID | R¹ Substituent | R² Substituent | IC₅₀ (μM) |
| 6a | H | H | 1.85 |
| 6b | H | 4-F | 1.07 |
| 6c | H | 4-Cl | 1.25 |
| 6d | H | 4-Br | 1.33 |
| 6e | H | 4-CH₃ | 1.54 |
| 6f | H | 4-OCH₃ | 1.98 |
| 6g | H | 3-F | 1.41 |
| 6h | H | 2-F | 2.15 |
| 6i | 5-F | H | 0.98 |
| 6j | 5-Cl | H | 1.12 |
| 6k | 5-Br | H | 1.20 |
| 6l | 5-CH₃ | H | 1.36 |
| Febuxostat | - | - | 0.019 |
Key Findings from SAR Analysis:
-
Influence of R² Substituent: Introduction of a substituent at the R² position of the benzene ring generally influenced activity. Halogen substitutions (F, Cl, Br) at the 4-position (para) resulted in compounds 6b-6d with enhanced potency compared to the unsubstituted compound 6a . The 4-fluoro substituent (6b ) was found to be optimal.
-
Influence of R¹ Substituent: Similarly, introducing a halogen at the R¹ position (5-position of the phenol ring) improved inhibitory activity. The 5-fluoro substituted compound 6i demonstrated the lowest IC₅₀ value (0.98 μM) among all synthesized derivatives.
-
General Trend: The presence of electron-withdrawing groups, particularly fluorine, at either the R¹ or R² position, was found to be favorable for xanthine oxidase inhibition. Positional changes of the substituent also had a significant impact, with para-substitution on the R² benzene ring showing better results than ortho- or meta-positions.
Experimental Protocols
The methodologies for the synthesis of the lead compound and the subsequent biological evaluation are detailed below.
A. General Synthesis of this compound (Compound 3) A mixture of 3-aminophenol (10.0 g, 91.6 mmol), sodium azide (NaN₃, 8.9 g, 137.5 mmol), and triethyl orthoformate (30 mL, 183.2 mmol) in 50 mL of acetic acid was heated to reflux and stirred for 2 hours. After completion of the reaction, as monitored by Thin Layer Chromatography (TLC), the mixture was cooled to room temperature. The resulting solid precipitate was collected by filtration, washed thoroughly with water, and then dried under vacuum to yield the pure product, this compound.
B. In Vitro Xanthine Oxidase Inhibition Assay The inhibitory activity of the compounds was assessed spectrophotometrically by measuring the rate of uric acid formation from the substrate, xanthine.
-
Preparation: 50 μL of a test compound solution (in DMSO) was mixed with 100 μL of phosphate buffer (0.1 M, pH 7.4) and 50 μL of xanthine oxidase enzyme solution (0.2 U/mL in buffer).
-
Incubation: The mixture was pre-incubated at 37°C for 10 minutes.
-
Reaction Initiation: The enzymatic reaction was initiated by adding 50 μL of xanthine substrate solution (0.4 mM in buffer).
-
Measurement: The absorbance of the mixture was measured at 295 nm at 30-second intervals for 15 minutes using a microplate reader.
-
Calculation: The percentage of inhibition was calculated using the formula: Inhibition (%) = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the reaction with DMSO and A_sample is the absorbance with the test compound. IC₅₀ values were then determined from the concentration-response curves.
Visualized Workflows and Relationships
The following diagrams illustrate the logical flow of the structure-activity relationship analysis and the general experimental workflow.
Caption: Logical flow of the SAR, showing how modifications to the core scaffold influence inhibitory potency.
The Synthetic Route's Influence on Sartan Efficacy: A Comparative Guide to Intermediates and Impurity Profiles
For researchers, scientists, and drug development professionals, the synthesis of angiotensin II receptor blockers (ARBs), or 'sartans', is a critical area of focus. While the therapeutic efficacy of a given sartan is primarily determined by its molecular structure, the synthetic route chosen can significantly impact the final drug product's purity, safety, and overall in vivo performance. This guide provides an objective comparison of the in vivo implications of sartans synthesized with different intermediates, with a focus on how synthetic pathways can influence impurity profiles and, consequently, the drug's clinical and regulatory standing.
The choice of chemical intermediates in the synthesis of sartans like losartan, valsartan, and irbesartan has been a subject of extensive research, not just for optimizing yield and cost, but also for ensuring the safety and purity of the final active pharmaceutical ingredient (API). Different synthetic strategies can lead to the formation of unique process-related impurities, some of which have raised significant safety concerns in recent years.
The Renin-Angiotensin-Aldosterone System (RAAS) and Sartan Action
Sartans exert their therapeutic effect by blocking the action of angiotensin II, a potent vasoconstrictor, at the angiotensin II receptor type 1 (AT1). This interruption of the Renin-Angiotensin-Aldosterone System (RAAS) leads to vasodilation and a reduction in blood pressure.
Impact of Synthetic Intermediates on Impurity Profiles
The synthesis of the characteristic biphenyl-tetrazole moiety of many sartans can be achieved through various routes, each employing different key intermediates. These routes can be broadly categorized, and each has been associated with specific impurity profiles.
A significant concern in recent years has been the detection of N-nitrosamine impurities, such as N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA), in several sartan drug products.[1][2] These compounds are classified as probable human carcinogens.[2] Their formation has been linked to specific reagents and solvents used in certain synthetic processes, highlighting the critical link between the chosen synthetic pathway and the safety of the final drug.[3][4]
For instance, the use of certain solvents like dimethylformamide (DMF) in the presence of nitrites has been identified as a potential source of NDMA formation.[3] This has led to widespread recalls of valsartan, losartan, and irbesartan products and a thorough review of manufacturing processes by regulatory agencies.[1][2]
The following table summarizes common synthetic impurities found in sartans, some of which are directly related to the intermediates and reagents used in specific synthetic routes.
| Sartan | Impurity | Potential Origin/Synthetic Route Association | Significance |
| Valsartan | N-nitrosodimethylamine (NDMA) | Associated with changes in the manufacturing process, particularly the use of certain solvents and reagents.[1] | Probable human carcinogen, leading to major product recalls.[1][2] |
| Losartan | Dimeric impurities | Can be formed during acid detritylation steps in some synthetic routes.[5] | Process-related impurity that needs to be controlled. |
| Isolosartan | A positional isomer that can arise from the alkylation step.[6] | May have different pharmacological activity and needs to be limited. | |
| Irbesartan | Process-related amide impurities | Can be formed from intermediates during the synthesis.[7] | Require characterization and control as part of impurity profiling.[8] |
Experimental Protocols for Impurity Detection
The identification and quantification of these minute impurities require highly sensitive analytical techniques. The following outlines a general experimental protocol for the detection of N-nitrosamine impurities in sartan APIs and drug products, based on methods released by regulatory agencies like the FDA.
Objective: To detect and quantify N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA) in sartan drug substances and drug products.
Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation:
-
Accurately weigh a portion of the sartan drug substance or ground tablets.
-
Dissolve the sample in a suitable solvent (e.g., methanol or dichloromethane).
-
For drug products, a solid-phase extraction (SPE) step may be necessary to remove excipients and concentrate the analytes.
-
Spike with an appropriate internal standard (e.g., NDMA-d6, NDEA-d10).
-
-
GC-MS Analysis:
-
Gas Chromatograph (GC): Equipped with a suitable capillary column (e.g., a polar stationary phase).
-
Injection: Introduce a small volume of the prepared sample into the GC inlet.
-
Oven Temperature Program: A programmed temperature ramp is used to separate the analytes based on their boiling points and interaction with the stationary phase.
-
Mass Spectrometer (MS): Operated in selected ion monitoring (SIM) mode or tandem mass spectrometry (MS/MS) mode for high selectivity and sensitivity.
-
Ionization: Electron ionization (EI) is typically used.
-
-
Data Analysis:
-
Identify NDMA and NDEA based on their retention times and characteristic mass fragments.
-
Quantify the impurities by comparing the peak area of the analyte to that of the internal standard and using a calibration curve.
-
Conclusion: A Critical Consideration for Drug Development
For researchers and drug development professionals, this underscores the importance of a holistic approach to synthesis design. The ideal synthetic route is not only high-yielding and cost-effective but also one that minimizes the formation of harmful impurities. Robust analytical characterization of the final API is paramount to ensure its quality and safety, thereby safeguarding patient health. The choice of intermediates and the overall synthetic strategy are, therefore, fundamental determinants of the ultimate in vivo acceptability and success of a sartan drug product.
References
- 1. Understanding the molecular–pharmaceutical basis of sartan recalls focusing on valsartan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aifa.gov.it [aifa.gov.it]
- 3. Screening of Nitrosamine Impurities in Sartan Pharmaceuticals by GC-MS/MS -Mass Spectrometry Letters | Korea Science [koreascience.kr]
- 4. ema.europa.eu [ema.europa.eu]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
- 7. d-nb.info [d-nb.info]
- 8. synthinkchemicals.com [synthinkchemicals.com]
The Strategic Synthesis of Phenol-Tetrazole Moieties in Drug Development: A Cost-Benefit Analysis
A comprehensive guide for researchers and drug development professionals on the economic and synthetic advantages of utilizing 3-(1H-tetrazol-1-yl)phenol versus in situ tetrazole formation in the synthesis of pharmaceuticals.
The incorporation of a tetrazole ring as a bioisostere for a carboxylic acid group is a widely adopted strategy in medicinal chemistry to enhance the pharmacological properties of drug candidates. This is particularly prevalent in the development of angiotensin II receptor blockers (ARBs), commonly known as sartans, which are mainstays in the treatment of hypertension. A key structural motif in many of these drugs is the phenol-tetrazole moiety. This guide provides a detailed cost-benefit analysis of two primary synthetic strategies to introduce this functionality: the use of pre-synthesized this compound as a starting material versus the in situ formation of the tetrazole ring from a phenol-containing nitrile precursor.
Executive Summary
The choice between using a pre-formed phenol-tetrazole building block and an in situ synthesis approach is a critical decision in drug process development, with significant implications for cost, efficiency, and safety. This guide demonstrates that for large-scale production, the in situ synthesis of the tetrazole ring from 3-hydroxybenzonitrile offers a more cost-effective and flexible route. While the use of pre-synthesized this compound may be advantageous for small-scale research and rapid library synthesis due to its ready availability, the higher upfront cost of the starting material becomes a significant factor at a larger scale.
Cost-Benefit Analysis: A Tale of Two Routes
To provide a clear comparison, we analyze the costs associated with both synthetic pathways for obtaining a key phenol-tetrazole intermediate.
Route 1: In Situ Tetrazole Formation
This approach involves the [3+2] cycloaddition of an azide source, typically sodium azide, to a nitrile, in this case, 3-hydroxybenzonitrile. A common catalyst for this reaction is a zinc salt, such as zinc chloride.
Route 2: Utilizing Pre-Synthesized this compound
This strategy employs the commercially available this compound as a direct building block in the subsequent steps of the drug synthesis.
Table 1: Cost Comparison of Starting Materials and Reagents
| Compound | Supplier | Catalog Number | Price (USD) per gram |
| Route 1: In Situ Synthesis | |||
| 3-Hydroxybenzonitrile | Thermo Fisher Scientific | AC121610050 | $8.64 |
| Sodium Azide | Thermo Fisher Scientific | AC190385000 | $0.42 |
| Zinc Chloride | BLDpharm | BD146985 | ~$0.12 (based on bulk pricing) |
| Route 2: Pre-Synthesized Intermediate | |||
| 3-(1H-tetrazol-5-yl)phenol | Thermo Fisher Scientific | H27529.06 | $79.33 |
Note: Prices are based on currently available catalog information for research-grade chemicals and are subject to change. Bulk pricing for industrial-scale manufacturing would be significantly lower but the relative cost difference is expected to remain.
The data clearly indicates that the starting material for the in situ synthesis, 3-hydroxybenzonitrile, is substantially cheaper than the pre-synthesized 3-(1H-tetrazol-5-yl)phenol. Even when factoring in the cost of sodium azide and the catalyst, the overall material cost for the in situ approach remains significantly lower.
Table 2: Comparative Analysis of Synthetic Routes
| Parameter | Route 1: In Situ Synthesis | Route 2: Use of Pre-Synthesized Intermediate |
| Starting Material Cost | Lower | Higher |
| Number of Synthetic Steps (to intermediate) | One additional step | Direct use |
| Process Flexibility | High (allows for modification of tetrazole formation conditions) | Lower (dependent on availability of specific isomer) |
| Safety Considerations | Use of sodium azide (toxic and potentially explosive) requires stringent safety protocols. | Avoids direct handling of large quantities of azide in later stages. |
| Waste Generation | Involves the use of salts and potentially metal catalysts that require disposal. | Less waste generated in the immediate downstream steps. |
| Typical Yields | 85-95% | Not applicable (starting material) |
| Purity of Intermediate | Requires purification to remove unreacted starting materials and byproducts. | High purity as a starting material. |
Experimental Protocols
Route 1: Detailed Protocol for In Situ Synthesis of 3-(1H-tetrazol-5-yl)phenol
This protocol is based on the well-established [3+2] cycloaddition reaction catalyzed by a zinc salt.
Materials:
-
3-Hydroxybenzonitrile
-
Sodium Azide (NaN₃)
-
Zinc Chloride (ZnCl₂), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Hydrochloric Acid (HCl), dilute
-
Ethyl Acetate
-
Brine
Procedure:
-
To a stirred solution of 3-hydroxybenzonitrile (1 equivalent) in anhydrous DMF, add sodium azide (1.5 equivalents) and anhydrous zinc chloride (0.5 equivalents) under a nitrogen atmosphere.
-
Heat the reaction mixture to 120-130 °C and maintain this temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully acidify with dilute HCl to pH ~2-3. This step should be performed in a well-ventilated fume hood as it may generate hydrazoic acid.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 3-(1H-tetrazol-5-yl)phenol as a solid.
Expected Yield: 85-95%
Route 2: Example Application in Drug Synthesis - Synthesis of a Losartan Analogue
The following is a generalized procedure illustrating the use of a pre-formed phenol-tetrazole intermediate in the synthesis of a biphenyl-tetrazole structure, a core component of sartan drugs.
Materials:
-
This compound (or a protected derivative)
-
A suitable biphenyl precursor with a leaving group (e.g., 4'-bromomethyl-2-cyanobiphenyl)
-
A base (e.g., potassium carbonate)
-
A suitable solvent (e.g., acetone or DMF)
Procedure:
-
To a solution of this compound (1 equivalent) in the chosen solvent, add the base (1.5 equivalents).
-
To this mixture, add the biphenyl precursor (1.1 equivalents) and heat the reaction to a temperature appropriate for the chosen solvent and reactants (e.g., reflux in acetone).
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture and filter off any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
The resulting crude product can be purified by column chromatography or recrystallization to yield the desired biphenyl-tetrazole-phenol product.
Signaling Pathway and Mechanism of Action
Drugs containing the phenol-tetrazole moiety, such as the sartans, primarily act on the Renin-Angiotensin-Aldosterone System (RAAS). This system plays a crucial role in regulating blood pressure and fluid balance.
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the mechanism of action of Angiotensin II Receptor Blockers (ARBs).
Angiotensin II, a potent vasoconstrictor, binds to the AT1 receptor, leading to a cascade of effects that increase blood pressure.[1][2] ARBs, many of which contain the phenol-tetrazole pharmacophore, act as competitive antagonists at the AT1 receptor, thereby blocking the actions of Angiotensin II and leading to vasodilation and a reduction in blood pressure.[1][3]
Experimental Workflow
The general workflow for the synthesis of a sartan-like drug can be visualized as follows, highlighting the two alternative starting points.
Caption: Comparative workflow for sartan synthesis using either in situ tetrazole formation or a pre-synthesized intermediate.
Conclusion
The decision to use this compound as a starting material or to synthesize the tetrazole ring in situ is a classic example of the trade-offs between convenience and cost in drug development.
-
For academic research, medicinal chemistry, and the rapid synthesis of small compound libraries , the use of pre-synthesized this compound offers a straightforward and time-saving approach, despite the higher cost.
-
For process development and large-scale manufacturing , the in situ formation of the tetrazole ring from the more economical 3-hydroxybenzonitrile is the preferred route. The significant cost savings in starting materials outweigh the additional synthetic step and the need for stringent safety protocols when handling sodium azide.
Ultimately, a thorough evaluation of the project's scale, budget, and timeline will guide the most prudent synthetic strategy. This guide provides the foundational data and experimental context to make an informed decision.
References
Safety Operating Guide
Proper Disposal of 3-(1H-tetrazol-1-yl)phenol: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 3-(1H-tetrazol-1-yl)phenol is critical to ensure laboratory safety and environmental protection. This guide provides a procedural, step-by-step plan for its safe handling and disposal, in line with established safety protocols.
Hazard Profile and Safety Precautions
This compound is a chemical compound that requires careful handling due to its potential hazards. It is classified as a flammable solid and may cause an explosion upon heating[1]. Additionally, it may have long-lasting harmful effects on aquatic life[2]. All handling and disposal procedures should be conducted in a chemical fume hood.
| Hazard Classification & Handling Recommendations | |
| Physical Hazards | Flammable Solid[2][3]. Heating may cause an explosion[1]. |
| Health Hazards | May cause skin and serious eye irritation. May cause respiratory irritation[4]. |
| Environmental Hazards | May cause long-lasting harmful effects to aquatic life[2]. |
| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection[1][2][4]. |
| Handling | Avoid creating dust. Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Ground and bond container and receiving equipment[1][2][4]. Use only in a well-ventilated area, preferably a chemical fume hood[4][5]. |
| Storage | Store in a well-ventilated place and keep cool[1]. Keep the container tightly closed in a dry place[4]. |
Experimental Protocol: Waste Disposal Procedure
The primary disposal route for this compound and its contaminated materials is through an approved hazardous waste disposal plant[1][2][4]. Under no circumstances should this chemical be disposed of down the sink drain[5].
Step 1: Waste Segregation
-
Solid Waste: Collect all materials contaminated with this compound, including pipette tips, Eppendorf tubes, gloves, and weighing papers, in a dedicated, puncture-proof, and sealable container[5]. This container should be clearly labeled as hazardous waste, identifying "this compound" as the hazardous content[5].
-
Liquid Waste: If this compound is in a solution, collect it in a separate, sealed, and properly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
Step 2: Container Management
-
The hazardous waste container must remain closed when not in active use[5].
-
Store the waste container in a designated and properly ventilated area, away from heat and incompatible materials[1][6].
Step 3: Waste Pickup and Disposal
-
When the waste container is approximately 90% full, request a hazardous waste pickup from your institution's EHS office[5].
-
Follow all institutional procedures for waste manifest and pickup.
Emergency Procedures: Spills and Exposure
In the event of a spill or exposure, immediate action is necessary.
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water and soap[1][2].
-
Eye Contact: Rinse cautiously with water for several minutes. If present, remove contact lenses and continue rinsing[1][2]. Seek medical attention if irritation persists[2].
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention if symptoms occur[2][4].
-
Ingestion: Clean the mouth with water and then drink plenty of water. Seek medical attention[2][4].
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. angenechemical.com [angenechemical.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 6. ehs.yale.edu [ehs.yale.edu]
Essential Safety and Operational Guidance for Handling 3-(1H-tetrazol-1-yl)phenol
For researchers, scientists, and drug development professionals, ensuring safe handling of specialized chemical compounds is paramount. This document provides crucial safety and logistical information for the handling of 3-(1H-tetrazol-1-yl)phenol, a compound that combines the chemical properties of both tetrazole and phenol. The following procedures and recommendations are designed to minimize risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure and prevent injury. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Chemical safety goggles | Chemical-resistant gloves (e.g., Neoprene or Nitrile rubber) | Laboratory coat | Required if dust is generated or if not handled in a fume hood. Use a NIOSH-approved respirator with an appropriate cartridge. |
| Conducting reactions | Chemical safety goggles or face shield | Chemical-resistant gloves | Laboratory coat | Work should be performed in a certified chemical fume hood. |
| Handling spills | Chemical safety goggles and face shield | Heavy-duty chemical-resistant gloves | Chemical-resistant apron or suit | A NIOSH-approved respirator with an appropriate cartridge is required. |
| Waste disposal | Chemical safety goggles | Chemical-resistant gloves | Laboratory coat | Not generally required if handling sealed waste containers. |
Experimental Protocols: Safe Handling and Disposal
Adherence to strict protocols is essential for the safe handling and disposal of this compound.
Handling:
-
Engineering Controls: All work with this compound, especially when handling the solid form or preparing solutions, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[2]
-
Personal Hygiene: Avoid all personal contact with the compound.[1] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling.
-
Static Electricity: For large-scale operations, use non-static clothing and non-sparking safety footwear, as some tetrazole compounds may be sensitive to static discharge.[1]
Disposal:
-
Waste Segregation: All waste materials contaminated with this compound, including gloves, filter paper, and empty containers, must be collected in a designated, labeled, and sealed hazardous waste container.
-
Waste Treatment: Do not dispose of this compound down the drain. It should be disposed of through a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for chemical waste disposal.
Spill Response:
-
Evacuation: In the event of a significant spill, evacuate the immediate area.
-
Ventilation: Ensure the area is well-ventilated, preferably within a fume hood.
-
Containment: For solid spills, carefully sweep up the material to avoid generating dust. For liquid spills, use an inert absorbent material.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleanup materials should be disposed of as hazardous waste.
Emergency Procedures
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][5]
Skin Contact: Immediately remove all contaminated clothing.[1] Wash the affected area with large amounts of soap and water for at least 15 minutes. Due to the phenolic component, it is advisable to then apply a solution of polyethylene glycol (PEG 300 or 400) if available.[3] Seek immediate medical attention.
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, begin artificial respiration. Seek immediate medical attention.[1][5]
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them one to two glasses of water to drink. Seek immediate medical attention.[5]
Visualizing the Safety Workflow
To ensure a clear understanding of the procedural steps for safely handling this compound, the following workflow diagram has been created.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
